Benzooxazole-2-carboxylic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-benzoxazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPJOERCBNIOLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608772 | |
| Record name | 1,3-Benzoxazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21598-08-3 | |
| Record name | 1,3-Benzoxazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Benzooxazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzooxazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the benzoxazole core, it serves as a crucial building block for the synthesis of a wide array of biologically active molecules.[1] The presence of both the benzoxazole moiety and a carboxylic acid group imparts unique chemical reactivity and potential for diverse functionalization. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, its spectroscopic signature, characteristic reactivity, and its applications in the field of drug discovery.
Chemical and Physical Properties
This compound is an aromatic organic compound with the molecular formula C8H5NO3.[2] The structure consists of a benzene ring fused to an oxazole ring, with a carboxylic acid group attached at the 2-position of the oxazole ring. This arrangement results in a rigid, planar structure that can readily interact with biological macromolecules.[1]
| Property | Value | Source |
| CAS Number | 21598-08-3 | [2][3] |
| Molecular Formula | C8H5NO3 | [2] |
| Molecular Weight | 163.13 g/mol | [2] |
| IUPAC Name | 1,3-benzoxazole-2-carboxylic acid | [4] |
Further physical properties such as melting point, boiling point, and pKa are not consistently reported across publicly available sources and would require experimental determination or access to more specific chemical databases.
Synthesis and Experimental Protocols
The synthesis of 2-substituted benzoxazoles, including this compound, typically involves the condensation of a 2-aminophenol with a suitable carboxylic acid or its derivative.[5] This process proceeds via an initial acylation of the amino group, followed by intramolecular cyclization and dehydration to form the benzoxazole ring.[5] Several methods have been developed to achieve this transformation, often employing catalysts and varying reaction conditions to optimize yields.[5][6]
General Synthesis Workflow
Caption: General synthesis of this compound.
Experimental Protocol: Synthesis via Condensation with an Acid Chloride
This method involves the in-situ generation of an acid chloride from a carboxylic acid, which then reacts with 2-aminophenol.[6]
-
Acid Chloride Formation: To a stirred solution of a suitable dicarboxylic acid derivative (e.g., ethyl oxalyl chloride) (1.0 mmol) in a dry, inert solvent such as toluene or xylene (5 mL) in a round-bottom flask, add thionyl chloride (1.2 mmol). Heat the mixture at reflux for 1-2 hours.[5]
-
Condensation: Cool the reaction mixture to room temperature. Add 2-aminophenol (1.0 mmol) to the flask.
-
Cyclization: Heat the mixture, potentially with a catalyst such as methanesulfonic acid, to facilitate the intramolecular cyclization and dehydration.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The crude product can be precipitated by pouring the reaction mixture into ice water.[7] The resulting solid is then collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[5]
Spectroscopic Properties
The spectroscopic signature of this compound is characterized by the combined features of the benzoxazole ring system and the carboxylic acid functional group.
| Spectroscopic Technique | Characteristic Peaks/Signals |
| Infrared (IR) Spectroscopy | - O-H Stretch (Carboxylic Acid): Very broad absorption in the range of 2500-3300 cm⁻¹.[8][9][10]- C=O Stretch (Carboxylic Acid): Strong absorption between 1710-1760 cm⁻¹. Conjugation with the benzoxazole ring would likely place this peak in the lower end of the range, around 1710 cm⁻¹.[8][9][10][11]- C-O Stretch (Carboxylic Acid): Absorption in the 1210-1320 cm⁻¹ region.[11][12]- Aromatic C-H Stretch: Absorptions around 3030-3080 cm⁻¹.[12]- Aromatic C=C Stretch: In-plane stretching vibrations at approximately 1465-1625 cm⁻¹.[12] |
| ¹H NMR Spectroscopy | - Carboxylic Acid Proton (-COOH): A singlet typically appearing far downfield, around 12 δ. The exact chemical shift is dependent on concentration and solvent due to hydrogen bonding. This peak will disappear upon addition of D₂O.[8][9][10]- Aromatic Protons: Signals corresponding to the protons on the benzene ring, typically in the range of 7.0-8.5 δ, with splitting patterns dependent on their substitution. |
| ¹³C NMR Spectroscopy | - Carbonyl Carbon (-COOH): A signal in the range of 165-185 δ. For aromatic acids, this signal is expected towards the upfield end of this range (~165 δ).[8][9][10]- Aromatic and Heterocyclic Carbons: Signals corresponding to the carbons of the benzoxazole ring system. |
Chemical Reactivity
The chemical reactivity of this compound is dominated by the carboxylic acid functional group. This group can undergo a variety of transformations, making the molecule a versatile intermediate for further chemical synthesis.
Reactivity of the Carboxylic Acid Group
References
- 1. jocpr.com [jocpr.com]
- 2. scbt.com [scbt.com]
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- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to Benzooxazole-2-carboxylic Acid: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzooxazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and potential for functionalization make it a valuable scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, with a focus on detailed experimental protocols and quantitative data to support researchers in its practical application.
Chemical Structure and Properties
This compound is characterized by a benzene ring fused to an oxazole ring, with a carboxylic acid group at the 2-position of the oxazole moiety.
Chemical Structure:
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference |
| CAS Number | 21598-08-3 | [1] |
| Molecular Formula | C₈H₅NO₃ | [1][2] |
| Molecular Weight | 163.13 g/mol | [1] |
| Melting Point | 71-72 °C (decomposed) | [3] |
| Boiling Point (Predicted) | 352.7 ± 25.0 °C | [3] |
| Density (Predicted) | 1.455 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 0.12 ± 0.30 | [3] |
Synthesis of this compound
The primary and most direct route for synthesizing this compound involves the condensation of 2-aminophenol with oxalic acid or its derivatives.[4] This reaction proceeds through an initial acylation of the amino group of 2-aminophenol, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.[4] Various methodologies have been developed to optimize this transformation, including conventional heating and microwave-assisted synthesis.
General Synthesis Pathway
The overall reaction scheme for the synthesis of this compound from 2-aminophenol and oxalic acid is depicted below.
Caption: General synthesis pathway of this compound.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound and its derivatives.
Method 1: Conventional Synthesis using Methanesulfonic Acid
This method describes a one-pot synthesis from a carboxylic acid and 2-aminophenol with in-situ generation of the acid chloride.
Experimental Protocol:
-
To a stirred solution of oxalic acid (1.0 mmol) in a suitable solvent (e.g., toluene or xylene, 5 mL) in a round-bottom flask, add thionyl chloride (1.2 mmol).
-
Heat the mixture at reflux for 1-2 hours to ensure the formation of the acid chloride.
-
Cool the reaction mixture to room temperature and then add 2-aminophenol (1.0 mmol).[4]
-
Add methanesulfonic acid (2.0-3.0 mmol) to the mixture.[4]
-
Heat the reaction mixture at 100-120°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the mixture to room temperature and carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Microwave-Assisted Solvent-Free Synthesis
This protocol offers a rapid and environmentally friendly approach to the synthesis of 2-substituted benzoxazoles.[5][6]
Experimental Protocol:
-
In a microwave-safe vessel, thoroughly combine 2-aminophenol (1.0 mmol) and oxalic acid (1.0 mmol).[4][6]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power level to maintain a temperature of 150-200°C for 10-30 minutes.[4] The optimal temperature and time may vary.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Quantitative Data
The following table summarizes representative yields for the synthesis of 2-substituted benzoxazoles using various methods, which can be indicative of the expected yields for this compound.
Table 2: Representative Yields of 2-Substituted Benzoxazoles
| Precursors | Method | Catalyst/Reagent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Aminophenol, Benzoic Acid | Microwave | Polyphosphoric Acid | - | 4 min | - | [7] |
| 2-Aminophenol, Carboxylic Acids | Microwave | Lawesson's Reagent | - | 5-15 min | Good | |
| 2-Aminophenol, Carboxylic Acids | Conventional | Methanesulfonic Acid | 100-120 | - | Excellent | |
| 2-Amino-4-methylphenol, 4-Methoxybenzaldehyde | Microwave | Iodine | 120 | 10 min | 90 | [6] |
| 2-Amino-4-methylphenol, 4-Chlorobenzaldehyde | Microwave | Iodine | 120 | 10 min | 85 | [6] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of this compound.
¹H NMR Spectroscopy:
-
Aromatic Protons: The chemical shifts (δ) of the aromatic protons on the benzoxazole ring are highly dependent on the substitution pattern.
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group typically appears as a broad singlet in the downfield region (δ 10-13 ppm), though this signal can sometimes be difficult to observe.[8][9]
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A key diagnostic signal for the carboxylic acid is the carbonyl carbon, which typically resonates in the range of δ 165-185 ppm.[8][9]
-
Aromatic Carbons: The carbons of the benzoxazole core appear between δ 110-160 ppm.[8]
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Carboxyl) | 160-180 |
| C2 (Oxazole) | 150-165 |
| Aromatic Carbons | 110-150 |
Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Conclusion
This technical guide has provided a detailed overview of the structure and synthesis of this compound. The presented experimental protocols and quantitative data offer a practical foundation for researchers working with this important heterocyclic compound. The synthetic methods described, particularly the microwave-assisted approach, provide efficient and environmentally conscious routes to this valuable molecular scaffold. Further research into the derivatization and application of this compound is encouraged to explore its full potential in drug discovery and materials science.
References
- 1. scbt.com [scbt.com]
- 2. 1,3-Benzoxazole-2-carboxylic acid | C8H5NO3 | CID 20563682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 21598-08-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide on the Biological Activities of Benzoxazole-2-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the diverse biological activities exhibited by benzoxazole-2-carboxylic acid derivatives. The benzoxazole scaffold, a privileged heterocyclic motif in medicinal chemistry, has been extensively explored for its therapeutic potential. This document collates and presents key findings on the antimicrobial, anticancer, and anti-inflammatory properties of these compounds, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Introduction to Benzoxazole Derivatives
Benzoxazole derivatives are a class of organic compounds characterized by a benzene ring fused to an oxazole ring.[1] Their structural similarity to naturally occurring nucleic acid bases, such as adenine and guanine, is believed to facilitate their interaction with biological macromolecules, contributing to their broad spectrum of pharmacological activities.[1][2] These activities include antimicrobial, anticancer, anti-inflammatory, antiviral, and enzyme inhibition properties.[3][4][5][6] The development of novel benzoxazole derivatives is a promising area of research, particularly in the face of rising drug resistance and the need for more effective therapeutic agents.[7]
Synthesis of Benzoxazole-2-Carboxylic Acid Derivatives
The synthesis of benzoxazole-2-carboxylic acid derivatives and related 2-substituted benzoxazoles is a critical first step in their biological evaluation. A common and direct method involves the condensation of 2-aminophenols with carboxylic acids or their derivatives.[8] This reaction typically proceeds through an initial acylation of the amino group of the 2-aminophenol, followed by intramolecular cyclization and dehydration to form the benzoxazole ring.[8] Various synthetic methodologies have been developed to optimize this process, including:
-
Microwave-Assisted Synthesis: This approach offers a rapid and often solvent-free method for benzoxazole synthesis, improving efficiency and aligning with green chemistry principles.[8][9]
-
Catalytic Methods: A range of catalysts, including methanesulfonic acid and tin(II) chloride, have been employed to facilitate the condensation reaction under milder conditions and improve yields.[10][11]
-
One-Pot Syntheses: Methodologies have been developed to synthesize 2-substituted benzoxazoles directly from carboxylic acids in a single step, simplifying the synthetic process.[10]
A general synthetic scheme for the formation of 2-substituted benzoxazoles is depicted below.
Caption: General reaction scheme for the synthesis of 2-substituted benzoxazoles.
Antimicrobial Activity
Benzoxazole derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[7][12] The growing threat of multidrug-resistant pathogens underscores the urgent need for novel antimicrobial compounds, and benzoxazoles represent a promising class of candidates.[13]
Quantitative Antimicrobial Data
The antimicrobial efficacy of benzoxazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[13]
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC of Reference | Source |
| (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl)propanoic acid derivative (2b) | Bacillus subtilis | 0.098 - 0.78 | Penicillin | 2-fold less active than 2b | [13] |
| 2-(3-Arylureido)benzoxazole (5b, 5f, 5h, 5i) | Gram-positive and Gram-negative bacteria | Not specified | Not specified | Not specified | [13] |
| 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole | Gram-positive and Gram-negative bacteria, C. albicans | Not specified | Not specified | Not specified | [14] |
| Various 2,5-disubstituted benzoxazoles | P. aeruginosa | 16 | Not specified | Not specified | [15] |
Mechanism of Action
Molecular modeling studies suggest that the antibacterial activity of some benzoxazole derivatives may be achieved through the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[5][7][16] Pharmacophore analysis indicates that hydrogen bond acceptor (HBA), hydrogen bond donor (HBD), and hydrophobic features are important for this inhibitory activity.[7]
Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.
Anticancer Activity
A significant body of research has focused on the anticancer properties of benzoxazole derivatives, with studies demonstrating their cytotoxicity against various cancer cell lines.[2][17][18]
Quantitative Anticancer Data
The in vitro anticancer activity is often expressed as the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 of Reference | Source |
| 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid (5) | MCF-7 (Breast) | Promising | Doxorubicin | Not specified | [17] |
| 2-(4-methoxyphenyl)benzoxazol-5-acetic acid (10) | MCF-7 (Breast) | Promising | Doxorubicin | Not specified | [17] |
| Piperidinyl-based benzoxazole (11b) | MCF-7 (Breast) | 4.30 | Sorafenib | 4.95 | [19] |
| Piperidinyl-based benzoxazole (11b) | A549 (Lung) | 6.68 | Sorafenib | 6.32 | [19] |
| Piperidinyl-based benzoxazole (11b) | PC-3 (Prostate) | 7.06 | Sorafenib | 6.57 | [19] |
| Benzoxazole derivative (12l) | HepG2 (Liver) | 10.50 | Sorafenib | Not specified | [20][21] |
| Benzoxazole derivative (12l) | MCF-7 (Breast) | 15.21 | Sorafenib | Not specified | [20] |
| 2,5-disubstituted benzoxazole (3c) | MCF-7 (Breast) | 4 µg/mL | Not specified | Not specified | [9] |
Signaling Pathways and Mechanisms of Action
The anticancer effects of benzoxazole derivatives are mediated through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth, angiogenesis, and metastasis.
-
VEGFR-2 and c-Met Inhibition: Some piperidinyl-based benzoxazole derivatives have been identified as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, two receptor tyrosine kinases crucial for tumor progression.[19]
Caption: Inhibition of VEGFR-2 and c-Met signaling pathways.
-
Induction of Apoptosis: Certain benzoxazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[19][20] This is often accompanied by the upregulation of pro-apoptotic proteins like p53 and BAX, and the downregulation of anti-apoptotic proteins such as Bcl-2.[19] Mechanistically, this can lead to the activation of caspases, which are key executioners of apoptosis.[19]
Caption: Simplified pathway of apoptosis induction by benzoxazole derivatives.
Anti-inflammatory Activity
Benzoxazole derivatives have also been investigated for their anti-inflammatory properties.[22][23][24] Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to treat inflammation, and their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes.[24]
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of some 2-(2-arylphenyl)benzoxazole derivatives has been evaluated through their ability to inhibit COX-1 and COX-2 enzymes. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[23][24]
| Compound | % Inhibition COX-1 (at 10 µM) | % Inhibition COX-2 (at 10 µM) | COX-2 Selectivity Index (SI) | Source |
| 3g | 15 | 85 | >10 | [23] |
| 3n | 20 | 90 | >10 | [23] |
| 3o | 10 | 80 | >10 | [23] |
| Celecoxib (Reference) | 12 | 92 | >10 | [23] |
Mechanism of Action
The anti-inflammatory effects of these compounds are primarily attributed to their selective inhibition of the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation.[23] More recently, some benzoxazolone derivatives have been identified as inhibitors of myeloid differentiation protein 2 (MD2), a key adaptor protein for Toll-like receptor 4 (TLR4) that plays a crucial role in the inflammatory response to lipopolysaccharides (LPS).[25]
Caption: Mechanisms of anti-inflammatory action of benzoxazole derivatives.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of the biological activities of benzoxazole-2-carboxylic acid derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[13]
-
Materials: 96-well microtiter plates, sterile nutrient broth (e.g., Mueller-Hinton Broth), microbial inoculum adjusted to 0.5 McFarland standard, benzoxazole compound stock solution (in a suitable solvent like DMSO), positive control antibiotic, negative control (broth and solvent).[13]
-
Procedure:
-
Prepare serial two-fold dilutions of the benzoxazole compound in the nutrient broth directly in the 96-well plate.
-
Add the microbial inoculum to each well.
-
Include positive, negative, and growth control wells.
-
Incubate the plates at 37°C for 24 hours.
-
The MIC is determined as the lowest concentration of the compound that shows no visible growth.[13]
-
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.[9][26]
-
Materials: 96-well plates, cancer cell lines, cell culture medium (e.g., DMEM with FBS), benzoxazole compound, MTT solution, DMSO.[9][26]
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the benzoxazole compound for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value based on the dose-response curve.[26]
-
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Conclusion
Benzoxazole-2-carboxylic acid derivatives and their related analogues represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents warrants further investigation. The continued exploration of their synthesis, structure-activity relationships, and mechanisms of action will be crucial in the development of novel and effective therapeutic agents based on the benzoxazole scaffold. This guide provides a foundational resource for researchers and drug development professionals to build upon in their efforts to translate the potential of these compounds into clinical applications.
References
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- 2. journal.ijresm.com [journal.ijresm.com]
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- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. benchchem.com [benchchem.com]
- 9. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jocpr.com [jocpr.com]
- 23. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
The Benzoxazole-2-Carboxylic Acid Scaffold: A Comprehensive Technical Guide for Drug Discovery and Development
Introduction: The benzoxazole moiety, a heterocyclic scaffold composed of a fused benzene and oxazole ring, has garnered significant attention in medicinal chemistry. Its derivatives exhibit a broad spectrum of pharmacological activities, making it a privileged structure in the design of novel therapeutic agents. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of the Benzooxazole-2-carboxylic acid core, tailored for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative biological data for various derivatives of the benzoxazole scaffold, highlighting their potential in different therapeutic areas.
Table 1: Anticancer Activity of Benzoxazole Derivatives
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 12l | HepG2 | Hepatocellular Carcinoma | 10.50 | [1] |
| 12l | MCF-7 | Breast Adenocarcinoma | 15.21 | [1] |
| 12d | HepG2 | Hepatocellular Carcinoma | 23.61 | [1] |
| 13a | MCF-7 | Breast Adenocarcinoma | 32.47 | [1] |
| 4b | MCF-7 | Breast Adenocarcinoma | 0.011 | [2][3] |
| 3a | MCF-7 | Breast Adenocarcinoma | 0.012 | [3] |
| 4a | MCF-7 | Breast Adenocarcinoma | 0.065 | [3] |
| 5a-c | MCF-7 | Breast Adenocarcinoma | 0.012-0.065 | [3] |
| 6a | MCF-7 | Breast Adenocarcinoma | 0.012 | [3] |
| Compound 19 (4-NO2 derivative) | SNB-75 | CNS Cancer | 35.49 (%GI) | [4] |
| Compound 20 (4-SO2NH2 derivative) | SNB-75 | CNS Cancer | 31.88 (%GI) | [4] |
| 5-fluorobenzoxazole 2A | MCF-7 | Breast Adenocarcinoma | 0.36 | [5] |
| 5-fluorobenzoxazole 2A | MDA 468 | Breast Adenocarcinoma | 0.27 | [5] |
| Arylbenzoxazole Derivative | KB | Oral Carcinoma | 3.3 | [5] |
Table 2: Anti-inflammatory Activity of Benzoxazole Derivatives
| Compound ID | Assay | Target | IC50 (µM) | Reference |
| 3c | IL-6 Inhibition | MD2 | 10.14 ± 0.08 | [6] |
| 3d | IL-6 Inhibition | MD2 | 5.43 ± 0.51 | [6] |
| 3g | IL-6 Inhibition | MD2 | 5.09 ± 0.88 | [6] |
| V1 (Acetamide derivative) | COX-1 Inhibition | COX-1 | 3.41 | [7] |
| V1 (Acetamide derivative) | COX-2 Inhibition | COX-2 | 0.33 | [7] |
| V2 (Chloro phenyl oxazole derivative) | COX-1 Inhibition | COX-1 | 7.11 | [7] |
| V2 (Chloro phenyl oxazole derivative) | COX-2 Inhibition | COX-2 | 0.69 | [7] |
| V3 (Amino phenyl oxazole derivative) | COX-1 Inhibition | COX-1 | 6.97 | [7] |
| V3 (Amino phenyl oxazole derivative) | COX-2 Inhibition | COX-2 | 0.81 | [7] |
Table 3: Antimicrobial Activity of Benzoxazole Derivatives
| Compound ID | Microorganism | Strain Type | MIC (µg/mL) | Reference |
| Derivative 47 | Pseudomonas aeruginosa | Gram-negative | 0.25 | |
| Derivative 47 | Enterococcus faecalis | Gram-positive | 0.5 |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of the this compound scaffold and its derivatives are provided below.
Synthesis of 2-Substituted Benzoxazoles
This protocol describes a general method for the synthesis of 2-substituted benzoxazoles via the condensation of an o-aminophenol with a carboxylic acid.
Materials:
-
o-Aminophenol derivative
-
Carboxylic acid derivative
-
Polyphosphoric acid (PPA) or other suitable catalyst (e.g., methanesulfonic acid)
-
Toluene or Xylene
-
Thionyl chloride (optional, for in situ acid chloride formation)
-
Sodium bicarbonate solution (5%)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation (Optional): To a stirred solution of the carboxylic acid (1.0 mmol) in a suitable solvent such as toluene (5 mL) in a round-bottom flask, add thionyl chloride (1.2 mmol). Heat the mixture at reflux for 1-2 hours to form the acid chloride. Cool the reaction mixture to room temperature.
-
Condensation: Add o-aminophenol (1.0 mmol) to the reaction mixture.
-
Cyclization: Add a catalyst such as methanesulfonic acid (2.0-3.0 mmol) or polyphosphoric acid. Heat the reaction mixture to 100-120°C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with a 5% sodium bicarbonate solution.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzoxazole.
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of benzoxazole derivatives on cancer cell lines.[8][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzoxazole test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)[9]
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the benzoxazole test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of benzoxazole derivatives against various microorganisms.[11][12][13]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for the tested microorganism
-
Benzoxazole test compounds dissolved in a suitable solvent
-
96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control (standard antibiotic, e.g., ofloxacin, fluconazole)
-
Negative control (broth only)
Procedure:
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution of Compounds: Prepare a two-fold serial dilution of the benzoxazole compounds in the broth directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control well with a known antibiotic, a negative control well with broth only, and a growth control well with inoculum and broth but no compound.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows relevant to the this compound scaffold are provided below using Graphviz (DOT language).
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade involved in immunity, cell proliferation, and apoptosis.[14][15][16][17][18] Certain benzoxazole derivatives have been shown to inhibit this pathway.
Caption: Inhibition of the JAK/STAT signaling pathway by a benzoxazole derivative.
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, including emesis and gut motility.[19][20][21] Benzoxazole derivatives have been developed as potent 5-HT3 receptor antagonists.[22]
Caption: Antagonistic action of a benzoxazole derivative on the 5-HT3 receptor signaling pathway.[23]
Drug Discovery Workflow for Benzoxazole-2-Carboxylic Acid Derivatives
This diagram illustrates a typical drug discovery and development workflow for novel compounds based on the this compound scaffold.
Caption: A generalized workflow for the discovery and development of drugs based on the benzoxazole scaffold.
References
- 1. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. jocpr.com [jocpr.com]
- 4. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. researchhub.com [researchhub.com]
- 10. broadpharm.com [broadpharm.com]
- 11. pdb.apec.org [pdb.apec.org]
- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. woah.org [woah.org]
- 14. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 20. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 21. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
physicochemical properties of 2-arylbenzoxazoles
An In-depth Technical Guide to the Physicochemical Properties of 2-Arylbenzoxazoles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core , a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. These compounds are recognized for a wide range of biological activities, including as anticancer agents, A2A receptor antagonists, and antimicrobials.[1][2][3] Understanding their physicochemical properties is paramount for optimizing their synthesis, formulation, and biological efficacy.
Core Physicochemical Properties
The therapeutic potential and application of 2-arylbenzoxazoles are intrinsically linked to their structural and physicochemical characteristics. Key properties such as solubility, lipophilicity, and thermal stability govern their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical determinants of a drug candidate's success.[4][5]
Aqueous Solubility
Aqueous solubility is a crucial factor for drug absorption and bioavailability.[4][6] Poorly soluble compounds can lead to unreliable results in in vitro assays and may present significant formulation challenges.[4][7] The solubility of 2-arylbenzoxazoles can be influenced by pH, especially for ionizable derivatives.[4][8]
Table 1: Aqueous Solubility Data for Selected 2-Arylbenzoxazoles
| Compound/Derivative | Solubility (µM) | Method | Conditions | Reference |
|---|---|---|---|---|
| Compound F1 (an A2AR antagonist) | 184 | Not Specified | Aqueous | [2][9][10] |
| 2-(2'-hydroxyphenyl)benzoxazole | Limited in water | General Observation | pH not specified |[8] |
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), measures a compound's distribution between an organic (n-octanol) and an aqueous phase.[5] This property is a key determinant of a molecule's ability to permeate biological membranes.[5][11] For orally administered drugs, a logP value of less than 5 is generally preferred, according to Lipinski's Rule of 5.[5][12] For drugs targeting the central nervous system (CNS), a logP value around 2 is often considered ideal.[5] For ionizable molecules, the distribution coefficient (logD) at a specific pH (e.g., physiological pH 7.4) is a more relevant descriptor.[11][13]
Table 2: Lipophilicity Data for Selected Benzoxazoles
| Compound/Derivative | Property | Value | Method | Reference |
|---|---|---|---|---|
| Benzoxazole | pKa | Extremely weak base | Calculated | [14] |
| 2-Phenylbenzoxazole | pKb | 13.53 | Not Specified |[15] |
Thermal Properties
Melting and boiling points are fundamental physical properties that provide information about the purity and stability of a compound.[16]
Table 3: Thermal Data for Selected 2-Arylbenzoxazoles
| Compound/Derivative | Melting Point (°C) | Reference |
|---|---|---|
| 2-(Furan-2-yl)-5-methyl-1,3-benzoxazole | 64 | [2] |
| 2-(Furan-2-yl)-5-nitro-1,3-benzoxazole | 182 | [2] |
| N-(2-Hydroxy-5-methylphenyl)-3,4-dimethoxybenzamide | 164 | [2] |
| N-(2-Hydroxy-5-nitro-phenyl) furan-2-carboxamide | 165 | [2] |
| 2-(p-Tolyl)benzoxazole | 88-90 | [17] |
| 2-(4-Chlorophenyl)benzoxazole | 144-145 | [17] |
| 2-(3,4-Dimethoxyphenyl)benzoxazole | 58-60 | [17] |
| 2-(3-fluorosulfatophenyl)benzoxazole | 106.5–108 | [18] |
| 2-(amino-2'-hydroxyphenyl)benzoxazole | 227-228 |[19] |
Spectroscopic Properties
Spectroscopic analysis is essential for the structural elucidation and characterization of 2-arylbenzoxazoles.[1] UV-Visible spectroscopy provides information about electronic transitions, while fluorescence spectroscopy reveals details about the excited states of these molecules.[1] Many 2-(2'-hydroxyphenyl)benzoxazole derivatives are noted for their ability to absorb high-energy UV radiation, making them candidates for use as organic UV filters.[1][19][20] The long-wavelength transition in benzoxazoles is typically of a π -> π* type.
Table 4: UV-Visible and Fluorescence Data for Selected 2-Arylbenzoxazoles
| Compound/Derivative | λmax (nm) | Molar Absorptivity (εmax, M⁻¹cm⁻¹) | Solvent | Fluorescence Emission Maxima (nm) | Reference |
|---|---|---|---|---|---|
| 2-(2'-hydroxyphenyl)benzoxazole | 336 | 1.83 x 10⁴ | Ethanol | - | [1][19] |
| 2-(amino-2'-hydroxyphenyl)benzoxazole | 374 | 5.30 x 10⁴ | Ethanol | - | [1][19] |
| Acetylated 2-(amino-2'-hydroxyphenyl)benzoxazole | 339 | 1.69 x 10⁵ | Ethanol | - | [1][19] |
| 2-(fluorosulfatophenyl)benzoxazole (ortho) | - | - | Acetonitrile | 439, 463, 492 (solid state) | [18] |
| 2-(fluorosulfatophenyl)benzoxazole (meta) | - | - | Acetonitrile | 381 | [18] |
| 2-(fluorosulfatophenyl)benzoxazole (para) | - | - | Acetonitrile | 375 |[18] |
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized and robust experimental methodologies.
Aqueous Solubility Determination
Two primary methods are employed for solubility measurement in drug discovery:
-
Thermodynamic (Equilibrium) Solubility : Often considered the "gold standard," this method measures the solubility of a compound once it has reached equilibrium in an aqueous buffer.[7][21]
-
An excess amount of the solid, crystalline compound is added to a vial containing an aqueous buffer of a specific pH.[21]
-
The resulting suspension is agitated or shaken for an extended period (e.g., 24-72 hours) at a controlled temperature to ensure equilibrium is reached.[7][21]
-
The solution is then filtered or centrifuged to separate the undissolved solid.[7][22]
-
The concentration of the dissolved compound in the filtrate (the saturated solution) is quantified using a suitable analytical technique, such as HPLC-UV or LC/MS.[7][21][22]
-
-
Kinetic Solubility : This high-throughput method is typically used in the early stages of drug discovery.[4][7] It measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[7][21]
-
A concentrated stock solution of the test compound is prepared in DMSO.[7]
-
Serial dilutions of this stock solution are added to a microtiter plate containing the aqueous buffer (e.g., PBS, pH 7.4).[7]
-
The plate is incubated for a short period (e.g., 1-2 hours).
-
Precipitation is detected by measuring the turbidity of the solution using laser nephelometry, which measures scattered light.[6][7][22] The concentration at which the turbidity surpasses a defined threshold is reported as the kinetic solubility.[4]
-
Lipophilicity (logP) Determination
-
Shake-Flask Method : This is the traditional and most direct method for logP measurement.[23][24]
-
The compound is dissolved in a pre-saturated mixture of n-octanol and water.[24]
-
The mixture is shaken vigorously to allow the compound to partition between the two immiscible phases until equilibrium is achieved.[24]
-
The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.[24]
-
The concentration of the compound in each layer is determined, typically by UV-Vis spectroscopy.[23][24]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[5]
-
LogP is the base-10 logarithm of this ratio.[5]
-
-
¹⁹F NMR Spectroscopy Method : For fluorinated compounds, this method offers a straightforward alternative that does not require UV activity.[23] It relies on comparing the integrals of the fluorine signals in the n-octanol and aqueous phases after partitioning, using a reference compound.[23]
Spectroscopic Analysis
-
UV-Visible Spectroscopy : A solution of the compound is prepared in a suitable solvent (e.g., ethanol, dichloromethane).[1][25] The solution is placed in a cuvette, and its absorbance is measured across a range of UV and visible wavelengths (e.g., 200-800 nm) using a spectrophotometer. The wavelength of maximum absorbance (λmax) is recorded.[1]
-
Fluorescence Spectroscopy : The fluorescence spectrum is obtained by exciting the sample at a specific wavelength (often at or near its λmax) and measuring the emitted light at longer wavelengths. The quantum yield can also be determined relative to a known standard.
Visualizations: Workflows and Biological Pathways
Experimental Workflow: Thermodynamic Solubility
The following diagram illustrates the standard workflow for determining the thermodynamic solubility of a 2-arylbenzoxazole derivative.
Caption: Workflow for thermodynamic solubility measurement.
Signaling Pathway: A2A Receptor Antagonism
Certain 2-arylbenzoxazoles have been identified as antagonists of the A2A adenosine receptor (A2AR), a promising target for treating neurodegenerative diseases like Parkinson's and Alzheimer's.[2][9] The diagram below illustrates this mechanism of action.
Caption: 2-Arylbenzoxazole blocking the A2A adenosine receptor pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. acdlabs.com [acdlabs.com]
- 6. rheolution.com [rheolution.com]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 12. acdlabs.com [acdlabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Showing Compound Benzoxazole (FDB004443) - FooDB [foodb.ca]
- 15. 2-Phenylbenzoxazole(833-50-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. scielo.br [scielo.br]
- 20. scielo.br [scielo.br]
- 21. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 24. books.rsc.org [books.rsc.org]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Mechanisms of Action of Benzooxazole Carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzooxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. While the specific mechanism of action for benzooxazole-2-carboxylic acid is not extensively documented, its derivatives have been shown to exhibit a remarkable diversity of pharmacological effects by targeting various enzymes and signaling pathways. This guide provides a comprehensive overview of the core mechanisms of action identified for several classes of benzooxazole carboxylic acid derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of the implicated pathways and workflows.
Inhibition of Acid Ceramidase
Certain derivatives of benzoxazolone carboxamide have been identified as potent, systemically active inhibitors of intracellular acid ceramidase (AC). This enzyme plays a crucial role in sphingolipid metabolism by catalyzing the hydrolysis of ceramide into sphingosine and a free fatty acid. Dysregulation of ceramide levels is implicated in various pathological conditions, including cancer, making AC a compelling therapeutic target.
Mechanism of Inhibition
Kinetic studies have revealed that these benzooxazole derivatives act as non-competitive inhibitors of human recombinant AC. This mode of inhibition is characterized by a concentration-dependent reduction in the maximal catalytic velocity (Vmax) without a significant effect on the Michaelis-Menten constant (Km)[1]. Further investigation through liquid chromatography-mass spectrometry (LC-MS) has demonstrated that these inhibitors form a covalent bond with the catalytic cysteine residue (Cys-143) of the enzyme[1]. The formation of this covalent adduct incapacitates the enzyme, leading to a non-competitive inhibition profile.
Quantitative Data: Acid Ceramidase Inhibition
| Compound Class | Derivative Example | Target | IC50 | Reference |
| Benzoxazolone Carboxamide | 2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamide | Human Acid Ceramidase | 64 nM | [1] |
| Substituted Benzoxazolone | 6-bromo-2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamide | Human Acid Ceramidase | 33 nM | [1] |
Experimental Protocol: Acid Ceramidase Inhibition Assay
A fluorogenic assay is commonly employed to determine the inhibitory activity against acid ceramidase.
Materials:
-
Recombinant human acid ceramidase
-
Fluorogenic substrate (e.g., RBM14-C12)
-
Assay buffer (e.g., 25 mM sodium acetate, pH 4.5)
-
Test compounds (benzooxazole derivatives) dissolved in DMSO
-
96-well or 384-well plates
-
Sodium periodate (NaIO4) solution
-
Glycine-NaOH buffer (pH 10.6)
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a microplate, add the recombinant acid ceramidase to the assay buffer.
-
Add the test compound dilutions to the wells containing the enzyme and incubate for a specified period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate for a defined time (e.g., 1-3 hours) at 37°C.
-
Stop the reaction by adding a solution of sodium periodate, which oxidizes the product of the enzymatic reaction.
-
Induce β-elimination by adding a high pH buffer (glycine-NaOH) to release the fluorescent product (e.g., umbelliferone).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.[2][3]
Signaling Pathway and Experimental Workflow
Inhibition of Monoacylglycerol Lipase (MAGL)
A class of benzooxazole derivatives incorporating a 2-pyrrolidinone moiety has been developed as potent and selective inhibitors of monoacylglycerol lipase (MAGL).[4] MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system. Inhibition of MAGL leads to elevated levels of 2-AG, which has therapeutic potential in the treatment of pain, anxiety, and neurodegenerative diseases.
Mechanism of Inhibition
Molecular docking studies suggest that these benzooxazole derivatives bind to the catalytic site of MAGL. Specifically, the carbonyl group of the 2-pyrrolidinone ring is positioned within the oxyanion hole of the enzyme's active site, where it forms hydrogen bonds with key amino acid residues, including Ala51, Met123, and Ser122, which are critical for the enzyme's catalytic function.[4] This interaction blocks the substrate from accessing the active site, thereby inhibiting the hydrolysis of 2-AG.
Quantitative Data: MAGL Inhibition
| Compound Class | Derivative Example | Target | IC50 | Selectivity vs. FAAH | Reference |
| Benzoxazole clubbed 2-Pyrrolidinone | 4-NO2 phenyl derivative | human MAGL | 8.4 nM | > 50 µM | [4] |
| Benzoxazole clubbed 2-Pyrrolidinone | 4-SO2NH2 phenyl derivative | human MAGL | 7.6 nM | > 50 µM | [4] |
Experimental Protocol: MAGL Inhibition Assay
A colorimetric assay is commonly used for screening MAGL inhibitors.[5][6]
Materials:
-
Recombinant human MAGL
-
MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)
-
Substrate: 4-nitrophenylacetate
-
Test compounds (benzooxazole derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-415 nm
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, a solution of the test compound, and the diluted MAGL enzyme solution to the appropriate wells. Include wells for a positive control (a known MAGL inhibitor) and a negative control (solvent only).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the 4-nitrophenylacetate substrate to all wells.
-
Immediately measure the absorbance at 405-415 nm in a kinetic mode for a set period (e.g., 10 minutes). The rate of increase in absorbance corresponds to the rate of 4-nitrophenol production.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.[5]
Signaling Pathway and Experimental Workflow
Modulation of the JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a multitude of cytokines and growth factors, playing a central role in the immune system. Certain benzooxazole derivatives have been shown to exert immunosuppressive effects by inhibiting this pathway.
Mechanism of Action
One particular derivative, PO-296, has been demonstrated to inhibit the proliferation of T lymphocytes by targeting the JAK3/STAT5 signaling pathway.[7] Cytokines, upon binding to their receptors, activate receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression, including genes involved in cell proliferation. By inhibiting JAK3, the benzooxazole derivative prevents the phosphorylation and activation of STAT5, thereby blocking the downstream signaling cascade and inhibiting T-cell proliferation.
Signaling Pathway Diagram
Other Mechanisms of Action
The versatility of the benzooxazole scaffold allows for the development of derivatives that target a range of other biological molecules.
Acetylcholinesterase and Butyrylcholinesterase Inhibition
2-Aryl-6-carboxamide benzooxazole derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease.[2]
DNA Topoisomerase II Inhibition
5-chlorotolylbenzoxazole has been identified as a significant inhibitor of DNA topoisomerase II, an enzyme essential for managing DNA topology during replication and transcription, making it a target for anticancer therapies.[8]
Dopamine D2 Receptor Modulation
Potassium benzo[d]oxazole-2-carboxylate has been utilized in the synthesis of novel negative allosteric modulators of the dopamine D2 receptor, suggesting that the this compound core can be a starting point for developing modulators of G-protein coupled receptors.[9]
Conclusion
This guide highlights the multifaceted mechanisms of action of benzooxazole carboxylic acid derivatives. The ability of this chemical scaffold to be tailored to inhibit specific enzymes and modulate key signaling pathways underscores its importance in modern drug discovery. The diverse targets, including acid ceramidase, monoacylglycerol lipase, and components of the JAK/STAT pathway, demonstrate the broad therapeutic potential of this class of compounds, spanning from oncology and neurodegenerative diseases to inflammatory and autoimmune disorders. Further exploration of the structure-activity relationships within this chemical family will undoubtedly lead to the development of novel and highly selective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.csic.es [digital.csic.es]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Monoacylglycerol Lipase Inhibitor Screening Assay Kit - 96 Well | BluSense Diagnostics [blusense-diagnostics.com]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of Benzoxazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Benzoxazole, a heterocyclic compound composed of a fused benzene and oxazole ring, serves as a crucial scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their broad pharmacological properties, particularly their potential as anticancer agents.[1][2] This guide provides a comprehensive overview of the preliminary cytotoxicity screening of novel benzoxazole compounds, detailing experimental protocols, summarizing key quantitative data, and visualizing experimental workflows and potential mechanisms of action.
Data Presentation: In Vitro Cytotoxicity of Benzoxazole Derivatives
The following tables summarize the cytotoxic activity (IC₅₀ values) of various benzoxazole derivatives against several human cancer cell lines, as reported in recent literature. The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
Table 1: Cytotoxicity (IC₅₀) of Benzoxazole Derivatives against Breast Cancer Cell Lines (MCF-7, MDA-MB-231)
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| 3b | MCF-7 | 12 (µg/mL) | [1] |
| 3c | MCF-7 | 4 (µg/mL) | [1] |
| 12l | MCF-7 | 15.21 | [3] |
| 11 | MDA-MB-231 | 5.63 | [4] |
| 12 | MDA-MB-231 | 6.14 | [4] |
| 27 | MDA-MB-231 | 11.32 | [4] |
| 12 | MCF-7 | 6.14 | [4] |
| 14a | MCF-7 | 4.054 | [5] |
| Compounds 4a-f | MCF-7, MDA-MB-231 | Showed better potency than against KB and A549 cells | [6] |
| 12 | MCF-7 | >50 | [7] |
Table 2: Cytotoxicity (IC₅₀) of Benzoxazole Derivatives against Liver Cancer Cell Lines (HepG2)
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| 3e | HepG2 | 17.9 (µg/mL) | [1] |
| 12d | HepG2 | 23.61 | [3] |
| 12l | HepG2 | 10.50 | [3] |
| 14a | HepG2 | 3.95 | [5] |
| 14k | HepG2 | 7.75 | [8] |
| 14n | HepG2 | 7.098 | [8] |
| 11 | HepG2 | 5.5 (µg/mL) | [7] |
Table 3: Cytotoxicity (IC₅₀) of Benzoxazole Derivatives against Other Human Cancer Cell Lines
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| 8g | HCT-116 (Colon) | 68.0 (% growth inhibition) | [9] |
| 12e | HCT-116 (Colon) | 59.11 (% growth inhibition) | [9] |
| Compounds 3m, 3n | HT-29 (Colon), A549 (Lung), C6 (Brain) | Displayed attractive anticancer effect | [10] |
| 11 | HTC-116 (Colorectal) | 9.7 | [7] |
Note: Some IC₅₀ values were reported in µg/mL and are presented as such. Direct comparison between µM and µg/mL requires knowledge of the compounds' molecular weights.
Experimental Protocols: Standard Cytotoxicity Assay
The most common method cited for evaluating the in vitro cytotoxicity of benzoxazole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3][4][10]
MTT Assay Protocol
This protocol represents a synthesized methodology based on common practices reported in the literature.[1][11]
1. Cell Culture and Seeding:
- Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained in an incubator at 37°C with a humidified atmosphere of 5% CO₂.
- Cells are harvested from sub-confluent cultures, counted, and seeded into 96-well microtiter plates at a density of approximately 5,000-10,000 cells per well.
- Plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
- The benzoxazole compounds to be tested are dissolved in a suitable solvent, typically Dimethyl Sulfoxide (DMSO), to create stock solutions.
- A series of dilutions of the test compounds are prepared in the culture medium. The final DMSO concentration in the wells should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.
- The medium from the 96-well plates is removed, and 100 µL of the medium containing the various concentrations of the test compounds is added to the respective wells.
- Control wells should include cells treated with medium alone (positive control for growth) and medium with the highest concentration of DMSO used (vehicle control).
- The plates are incubated for a specified period, typically 48 to 72 hours.
3. MTT Reagent Addition and Incubation:
- Following the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.
- The plates are returned to the incubator for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
4. Formazan Solubilization and Absorbance Reading:
- The medium containing MTT is carefully removed.
- 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
- The plate is gently agitated on a shaker for 10-15 minutes to ensure complete dissolution.
- The absorbance (optical density) of each well is measured using a microplate reader at a wavelength of approximately 540-570 nm.[11]
5. Data Analysis:
- The percentage of cell viability is calculated relative to the untreated control cells.
- The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and preliminary cytotoxic screening of novel benzoxazole compounds.
Signaling Pathway: Proposed Mechanism of Action
Several studies suggest that benzoxazole derivatives exert their cytotoxic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the VEGFR-2 pathway, and by inducing apoptosis.[3][5][9]
This proposed pathway illustrates how certain benzoxazole derivatives may function as dual inhibitors. By blocking the VEGFR-2 tyrosine kinase, they can halt pro-survival signaling.[3][12] Concurrently, by inhibiting anti-apoptotic proteins like Bcl-2, they can shift the cellular balance towards programmed cell death, a mechanism explored for some derivatives.[9][13] This induction of apoptosis is often confirmed by measuring the activity of executioner caspases, such as caspase-3.[9]
References
- 1. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stdj.scienceandtechnology.com.vn [stdj.scienceandtechnology.com.vn]
- 12. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Spectroscopic Analysis of Benzoxazole-2-carboxylic Acid
This technical guide provides a comprehensive overview of the spectroscopic analysis of Benzoxazole-2-carboxylic acid, a significant heterocyclic compound. Benzoxazole derivatives are widely recognized for their diverse pharmacological activities, making a thorough understanding of their structure through spectroscopic methods essential for synthesis, structure-activity relationship (SAR) studies, and drug discovery.
Molecular Structure and Spectroscopic Overview
Benzoxazole-2-carboxylic acid consists of a benzene ring fused to an oxazole ring, with a carboxylic acid group at the 2-position. This structure gives rise to characteristic spectroscopic signatures that are crucial for its identification and characterization. The key spectroscopic techniques for analyzing this molecule are Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
Core Structure and Numbering:
The standard numbering convention for the benzoxazole core is essential for accurate spectral assignment.
A diagram of the chemical structure of Benzoxazole-2-carboxylic acid with atoms numbered according to IUPAC nomenclature will be generated here. Due to the limitations of the current environment, a placeholder image is used.
Caption: General structure and atom numbering of the Benzoxazole-2-carboxylic acid core.
Spectroscopic Data Summary
The following tables summarize the expected and reported spectroscopic data for Benzoxazole-2-carboxylic acid and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
Table 1: ¹H NMR Spectral Data Solvent: DMSO-d₆
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| COOH | 10.0 - 13.0 | Broad Singlet |
| Aromatic H | 7.0 - 8.0 | Multiplet |
Note: The acidic proton of the carboxyl group can sometimes be difficult to observe[1].
Table 2: ¹³C NMR Spectral Data Solvent: DMSO-d₆
| Carbon Atom | Typical Chemical Shift Range (δ, ppm) |
| C=O (Carboxylic Acid) | 165 - 185 |
| C-2 | ~155 - 165 |
| Aromatic C (C-3a to C-7a) | 110 - 160 |
The carbonyl carbon of the carboxylic acid is a key diagnostic signal in the ¹³C NMR spectrum[1].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 3: Key IR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (Broad) |
| C=O (Carboxylic Acid) | Stretching | 1680 - 1710 |
| C=N (Oxazole Ring) | Stretching | ~1630 - 1680 |
| C-O | Stretching | 1210 - 1320 |
Carboxylic acids have two characteristic IR absorptions: a very broad O–H stretch and a C=O stretch[2][3][4]. Conjugation typically lowers the C=O stretching frequency[2][4].
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Table 4: UV-Vis Absorption Data Solvent: Ethanol
| Chromophore | λmax (nm) |
| Benzoxazole System | ~330 - 380 |
Derivatives of 2-(2'-hydroxyphenyl)benzoxazole are known to be strong UV absorbers[5][6].
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.
Table 5: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₈H₅NO₃ |
| Molecular Weight | 163.13 g/mol |
| Expected [M+H]⁺ (ESI-MS) | m/z 164.03 |
The molecular ion peak confirms the molecular weight of the compound[7].
Experimental Protocols
Detailed methodologies for the synthesis and analysis of Benzoxazole-2-carboxylic acid are provided below.
Synthesis Protocol: Microwave-Assisted Condensation
This method offers a rapid approach to benzoxazole synthesis.[8]
-
Reactant Preparation: In a microwave-safe vessel, combine 2-aminophenol (1.0 mmol) and oxalic acid (1.0 mmol).
-
Mixing: Thoroughly mix the reactants using a spatula.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power (e.g., 300 W) for 5-15 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling, dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to obtain pure Benzoxazole-2-carboxylic acid.
NMR Spectroscopy Protocol
A standard workflow ensures accurate data acquisition and interpretation.[1]
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized Benzoxazole-2-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). An internal standard such as tetramethylsilane (TMS) can be added.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.
-
Data Processing: Process the acquired Free Induction Decay (FID) signals by applying Fourier transformation. Phase and baseline corrections should be performed.
-
Analysis: Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts based on their position, multiplicity, and coupling constants. Assign the signals in the ¹³C NMR spectrum based on chemical shifts and, if necessary, by using techniques like DEPT.
High-Resolution Mass Spectrometry (HRMS) Protocol
HRMS is critical for confirming the elemental composition.[7]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer (e.g., TOF or Orbitrap) using a standard calibration mixture to ensure high mass accuracy. Set the electrospray ionization (ESI) source to positive ion mode.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a relevant m/z range (e.g., 100-400).
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion peak. Use the instrument's software to calculate the elemental composition corresponding to the measured accurate mass, which should match the expected formula of C₈H₅NO₃.
Visualization of Workflows
Synthesis and Purification Workflow
The general workflow for the synthesis and purification of Benzoxazole-2-carboxylic acid is illustrated below.
Caption: A typical workflow for the synthesis and purification of Benzoxazole-2-carboxylic acid.
Spectroscopic Analysis Workflow
The logical flow for the structural elucidation of the synthesized compound using various spectroscopic techniques.
Caption: Logical workflow for the structural confirmation of Benzoxazole-2-carboxylic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Ascendant Role of Benzooxazole-2-Carboxylic Acid in Medicinal Chemistry: A Technical Guide
An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential for Researchers and Drug Development Professionals
The benzooxazole scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. Among its derivatives, benzooxazole-2-carboxylic acid and its analogues have emerged as a versatile framework for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential.
Synthetic Methodologies: Crafting the Benzooxazole Core
The synthesis of the benzooxazole ring system is a cornerstone of accessing its diverse derivatives. A prevalent and direct method involves the condensation of 2-aminophenols with carboxylic acids or their activated forms.[1] This reaction typically proceeds through an initial acylation of the amino group of the 2-aminophenol, followed by an intramolecular cyclization and dehydration to yield the final benzooxazole structure.[1] Various synthetic strategies have been developed to optimize this transformation, employing different catalysts and reaction conditions to enhance yields, shorten reaction times, and broaden the substrate scope.[1]
Key Experimental Protocols
Method 1: Direct Condensation under Microwave Irradiation
This approach offers a rapid and often solvent-free pathway to 2-substituted benzooxazoles.
-
Reactants: 2-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).
-
Procedure: The reactants are thoroughly mixed in a microwave-safe vessel. The sealed vessel is then subjected to microwave irradiation at a specified temperature and time to facilitate the condensation and cyclization.
-
Work-up: After cooling, the product is typically purified by recrystallization or column chromatography.
Method 2: Condensation using Methanesulfonic Acid
This method utilizes a strong acid catalyst to promote the reaction.
-
Reactants: Carboxylic acid (1.0 mmol), thionyl chloride (1.2 mmol), 2-aminophenol (1.0 mmol), and methanesulfonic acid (2.0-3.0 mmol).
-
Procedure: The carboxylic acid is first converted to its more reactive acid chloride by refluxing with thionyl chloride. After cooling, 2-aminophenol and methanesulfonic acid are added. The mixture is then heated to 100-120°C.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is worked up using standard extraction and purification techniques.
Anticancer Activity: A Promising Frontier
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic activity against various cancer cell lines.[2] The mechanism of action for some of these compounds has been linked to the inhibition of critical cellular pathways involved in cancer progression.
dot
References
Potential Therapeutic Targets of Benzooxazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of benzoxazole derivatives, with a focus on the core structure of Benzooxazole-2-carboxylic acid. While specific quantitative data for this compound is limited in the available literature, extensive research on its derivatives has revealed promising inhibitory activities against several key biological targets implicated in a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. This document summarizes the key findings, presents available quantitative data for various derivatives, details relevant experimental protocols, and provides visual representations of key signaling pathways and experimental workflows.
Key Therapeutic Targets of Benzoxazole Derivatives
Research into the biological activity of benzoxazole derivatives has identified several promising therapeutic targets. The following sections outline these targets, supported by available quantitative data for specific substituted benzoxazole compounds.
Enzyme Inhibition
Benzoxazole derivatives have been shown to be potent inhibitors of several classes of enzymes.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anti-cancer strategy. Certain benzoxazole derivatives have been identified as potential VEGFR-2 inhibitors.
Table 1: Quantitative Data for Benzoxazole Derivatives as Enzyme Inhibitors
| Derivative Class | Target Enzyme | IC₅₀ / Inhibition | Reference Compound | IC₅₀ of Reference | Citation |
| 2-Aryl-6-carboxamide benzoxazoles | Acetylcholinesterase (AChE) | 12.62 nM (Compound 36) | Donepezil | 69.3 nM | |
| 2-Aryl-6-carboxamide benzoxazoles | Butyrylcholinesterase (BChE) | 25.45 nM (Compound 36) | Donepezil | 63.0 nM | |
| Benzoxazole clubbed 2-pyrrolidinones | Monoacylglycerol Lipase (MAGL) | 7.6 nM (Compound 20) | JZL184 | 10 nM | [1] |
| Benzoxazole clubbed 2-pyrrolidinones | Monoacylglycerol Lipase (MAGL) | 8.4 nM (Compound 19) | CAY10499 | 415 nM | [1] |
| Benzoxazolone Carboxamides | Acid Ceramidase (AC) | 64 nM (Compound 9a) | Carmofur | 29 nM (rat AC) | [2] |
Note: The data presented is for derivatives of benzoxazole and not for this compound itself.
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used in the treatment of Alzheimer's disease and other neurodegenerative disorders. Several 2-aryl-6-carboxamide benzoxazole derivatives have demonstrated potent inhibitory activity against both enzymes. For instance, compound 36 from a synthesized series showed an IC₅₀ of 12.62 nM for AChE and 25.45 nM for BChE.
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, and its inhibition has analgesic and anti-inflammatory effects. Benzoxazole derivatives clubbed with 2-pyrrolidinones have been identified as potent and selective MAGL inhibitors, with IC₅₀ values in the nanomolar range.[1] Specifically, a derivative with a 4-SO₂NH₂ substitution (compound 20) had an IC₅₀ of 7.6 nM, and a 4-NO₂ derivative (compound 19) had an IC₅₀ of 8.4 nM.[1]
Acid ceramidase (AC) is another lipid-metabolizing enzyme implicated in cancer and inflammation. Benzoxazolone carboxamides have been identified as a class of potent, systemically active inhibitors of intracellular acid ceramidase.[2] One such derivative, 2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamide, exhibited an IC₅₀ of 64 nM against human AC.[2]
Antimicrobial Targets (DNA Gyrase)
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibacterial drugs. Some 2-substituted benzoxazole derivatives have shown potent antibacterial activity, with molecular docking studies suggesting DNA gyrase as a likely target.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the identified therapeutic targets.
VEGFR-2 Kinase Assay
This protocol outlines a common luminescence-based in vitro kinase assay to determine the inhibitory activity of a compound against VEGFR-2.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))
-
Test Compound (e.g., Benzooxazole derivative)
-
Kinase-Glo® MAX Reagent
-
White 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Master Mixture Preparation: Prepare a master mix containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.
-
Plate Setup: Add the master mixture to each well of a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compound to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the blank.
-
Incubation: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.
-
Luminescence Detection: Add Kinase-Glo® MAX reagent to each well and incubate at room temperature for 10 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The inhibitory activity is calculated as the percentage of remaining kinase activity compared to the positive control.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test Compound
-
96-well plate
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE enzyme solution to each well.
-
Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Substrate Addition: Initiate the reaction by adding the substrate (ATCI).
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals. The rate of the color change is proportional to the enzyme activity.
-
Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
DNA Gyrase Supercoiling Assay
This assay determines the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
DNA Gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
5x Assay Buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, ATP, glycerol, albumin)
-
Test Compound
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., Ethidium Bromide)
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add DNA gyrase to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Analysis: The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of the test compound.
Signaling Pathways
JAK3/STAT5 Signaling Pathway
Some benzoxazole derivatives have been shown to inhibit T lymphocyte proliferation by targeting the JAK3/STAT5 signaling pathway.[4] This pathway is crucial for cytokine-mediated immune responses.
Conclusion
The benzoxazole scaffold represents a versatile platform for the development of novel therapeutic agents. While research directly on this compound is not extensive, the numerous studies on its derivatives highlight a range of promising therapeutic targets. The potent and selective inhibition of enzymes such as VEGFR-2, cholinesterases, MAGL, and acid ceramidase, as well as the targeting of bacterial DNA gyrase and key immune signaling pathways, underscores the significant potential of this class of compounds. Further investigation, including the synthesis and biological evaluation of a wider range of derivatives and a more in-depth exploration of their mechanisms of action, is warranted to fully realize the therapeutic promise of benzoxazole-based compounds. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this exciting field.
References
- 1. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 2. Benzoxazolone carboxamides: potent and systemically active inhibitors of intracellular acid ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A benzoxazole derivative PO-296 inhibits T lymphocyte proliferation by the JAK3/STAT5 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Substituted benzoxazoles are a pivotal class of heterocyclic compounds, widely recognized for their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Their synthesis is of paramount interest in medicinal chemistry and drug development. This document provides detailed application notes and protocols for the efficient one-pot synthesis of these valuable scaffolds directly from carboxylic acids and 2-aminophenol derivatives. This approach streamlines the synthetic process, offering significant advantages in terms of atom economy, operational simplicity, and time efficiency.
Overview of Synthetic Strategies
The direct condensation of carboxylic acids with 2-aminophenols represents a convergent and straightforward route to 2-substituted benzoxazoles. This one-pot methodology typically involves the in situ activation of the carboxylic acid, followed by condensation with the aminophenol and subsequent cyclodehydration to furnish the benzoxazole ring system. A variety of catalysts and reaction conditions have been developed to promote this transformation effectively.
Core Reaction Pathway
The fundamental transformation involves the reaction of a carboxylic acid with a 2-aminophenol to form an intermediate N-(2-hydroxyphenyl)amide. This intermediate then undergoes intramolecular cyclization and dehydration to yield the final 2-substituted benzoxazole.
Caption: General reaction pathway for the one-pot synthesis of 2-substituted benzoxazoles.
Comparative Data of Synthetic Protocols
Several methodologies have been reported for this one-pot synthesis, each with its own set of advantages. The choice of method may depend on the substrate scope, desired reaction time, and available equipment. Below is a summary of representative yields for different methods.
| Entry | Carboxylic Acid Substrate | Method A: Methanesulfonic Acid[1][2][3] | Method B: Microwave (Solvent-Free)[2][4] | Method C: Lawesson's Reagent (Microwave)[2][4] |
| 1 | Benzoic acid | Excellent Yield | Good Yield | Good Yield |
| 2 | 4-Chlorobenzoic acid | Excellent Yield | Good Yield | Good Yield |
| 3 | 4-Nitrobenzoic acid | Excellent Yield | Good Yield | Good Yield |
| 4 | 4-Methoxybenzoic acid | Excellent Yield | Good Yield | Good Yield |
| 5 | Phenylacetic acid | Excellent Yield | Good Yield | Good Yield |
| 6 | Cinnamic acid | Excellent Yield | Good Yield | Good Yield |
| 7 | Thiophene-2-carboxylic acid | Excellent Yield | Good Yield | Good Yield |
Note: "Excellent Yield" and "Good Yield" are reported in the literature; specific percentages can vary based on the exact reaction conditions and scale.
Experimental Protocols
Method A: Methanesulfonic Acid Catalyzed Synthesis[1][2][3][5]
This protocol utilizes methanesulfonic acid as a highly effective and convenient catalyst for the one-pot synthesis of 2-substituted benzoxazoles.[1][2][3] The reaction proceeds via the in situ generation of acid chlorides.[1][2][3]
Workflow:
Caption: Workflow for the methanesulfonic acid-catalyzed synthesis.
Protocol:
-
To a round-bottom flask, add the carboxylic acid (1.0 mmol) and the 2-aminophenol (1.0 mmol).
-
Carefully add methanesulfonic acid (3.0 mmol).
-
Heat the reaction mixture at 100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzoxazole.
Method B: Direct Condensation under Microwave Irradiation (Solvent-Free)[2][4]
This method offers a rapid, efficient, and environmentally friendly approach to benzoxazole synthesis by eliminating the need for a solvent.[4]
Workflow:
Caption: Workflow for the microwave-assisted solvent-free synthesis.
Protocol:
-
In a microwave-safe vessel, combine the carboxylic acid (1.0 mmol) and 2-aminophenol (1.0 mmol).
-
Thoroughly mix the reactants using a spatula.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power level to maintain a temperature of 150-200°C for 10-30 minutes. The optimal temperature and time may vary depending on the specific substrates used.
-
Monitor the reaction by TLC.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-substituted benzoxazole.
Method C: Lawesson's Reagent Promoted Microwave-Assisted Synthesis[2][4]
Lawesson's reagent serves as an efficient promoter for this solvent-free, microwave-assisted synthesis.[2][4]
Workflow:
Caption: Workflow for the Lawesson's reagent-promoted microwave synthesis.
Protocol:
-
In a microwave-safe vessel, mix the carboxylic acid (1.0 mmol), 2-aminophenol (1.0 mmol), and Lawesson's reagent (0.5 mmol).
-
Seal the vessel and subject it to microwave irradiation at a power and for a duration sufficient to complete the reaction (e.g., 300 W for 5-15 minutes), as determined by TLC monitoring.
-
After cooling, dissolve the reaction mixture in an appropriate organic solvent.
-
Purify the product using column chromatography on silica gel to obtain the desired 2-substituted benzoxazole.
Conclusion
The one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids offers a highly efficient and versatile route to this important class of heterocycles.[5] The choice of methodology can be tailored to specific laboratory capabilities and substrate requirements, with options ranging from classical acid catalysis to modern microwave-assisted techniques. These protocols provide robust starting points for the synthesis and exploration of novel benzoxazole derivatives for various applications in drug discovery and materials science.
References
Application Notes and Protocols: Benzooxazole-2-carboxylic acid as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of Benzooxazole-2-carboxylic acid as a fluorescent probe. While direct experimental data on the photophysical and sensing properties of this compound are limited in current scientific literature, this document outlines established protocols for its synthesis and provides protocols for its application as a fluorescent probe based on the well-characterized behavior of structurally similar benzoxazole derivatives.
Synthesis of this compound
The synthesis of 2-substituted benzoxazoles is reliably achieved through the condensation of a 2-aminophenol with a carboxylic acid or its derivative. Below are two effective protocols for the synthesis of this compound.
Protocol 1: Methanesulfonic Acid-Catalyzed Synthesis
This method provides a convenient one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and carboxylic acids.[1][2]
Materials:
-
2-Aminophenol
-
Oxalic acid (or other suitable dicarboxylic acid)
-
Methanesulfonic acid (MSA)
-
Thionyl chloride (optional, for in-situ acid chloride formation)
-
Toluene or xylene (solvent)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 mmol) and 2-aminophenol (1.0 mmol).
-
Carefully add methanesulfonic acid (3.0 mmol).
-
Heat the reaction mixture to 100°C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a rapid and often solvent-free method for the preparation of benzoxazole derivatives.[3][4][5][6][7][8]
Materials:
-
2-Aminophenol
-
Carboxylic acid
-
Microwave reactor
-
Microwave-safe process vial
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a microwave-safe process vial, thoroughly mix 2-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power level to maintain a temperature of 150-200°C for 10-30 minutes. The optimal temperature and time may vary depending on the specific substrates used.[3]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dissolve the reaction mixture in a suitable organic solvent like ethyl acetate.
-
Purify the product directly by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Caption: Workflow for the synthesis of this compound.
Photophysical Properties
| Property | Expected Value Range | Solvent | Reference Compound |
| Absorption Maximum (λabs) | 330 - 360 nm | Acetonitrile | 2-(Hydroxyphenyl)benzoxazole |
| Emission Maximum (λem) | 360 - 500 nm | Acetonitrile | 2-(Hydroxyphenyl)benzoxazole |
| Stokes Shift | 30 - 140 nm | Acetonitrile | 2-(Hydroxyphenyl)benzoxazole |
| Fluorescence Quantum Yield (ΦF) | 0.02 - 0.64 | Acetonitrile | 2-(Fluorosulfato)phenyl)benzoxazole |
Data is sourced from studies on analogous compounds and should be experimentally verified for this compound.[9][10]
Applications as a Fluorescent Probe
The benzoxazole scaffold is a well-established platform for the development of fluorescent probes for metal ions and pH.[11][12] The carboxylic acid moiety in this compound can serve as a binding site, potentially leading to changes in its fluorescence upon interaction with analytes.
Metal Ion Sensing
Benzoxazole derivatives can act as "turn-on" or "turn-off" fluorescent probes for various metal ions. The following is a general protocol for screening the interaction of a benzoxazole-based probe with different metal ions.
Protocol: Fluorescence Titration for Metal Ion Detection
Materials:
-
Stock solution of this compound (e.g., 1 mM in DMSO or ethanol).
-
Stock solutions of various metal salts (e.g., ZnCl₂, CdCl₂, CuCl₂, Pb(NO₃)₂, HgCl₂) in deionized water or an appropriate buffer.
-
Buffer solution (e.g., HEPES or PBS, pH 7.4).
-
Solvent for dilution (e.g., a mixture of ethanol and water).
-
Fluorometer.
Procedure:
-
Preparation of the Probe Solution: Prepare a working solution of the probe (e.g., 10 µM) in the desired solvent system (e.g., ethanol:water 1:1 v/v) containing the buffer.
-
Screening for Selectivity:
-
To a series of cuvettes, add the probe solution.
-
Add a specific concentration of different metal ion stock solutions (e.g., to a final concentration of 50 µM) to each cuvette.
-
Record the fluorescence emission spectrum (e.g., by exciting at the absorption maximum of the probe).
-
Observe any significant changes in fluorescence intensity ("turn-on" or "turn-off") or a shift in the emission wavelength.
-
-
Titration Experiment:
-
If a response to a specific metal ion is observed, perform a titration.
-
To a cuvette containing the probe solution (e.g., 10 µM), incrementally add small aliquots of the specific metal ion stock solution.[13][14][15][16][17]
-
After each addition, mix and record the fluorescence spectrum.
-
Plot the change in fluorescence intensity against the concentration of the metal ion to determine the binding affinity.
-
Expected Data for a Representative Benzoxazole-based Zn²⁺ Sensor:
| Parameter | Value |
| Analyte | Zn²⁺ |
| Linear Range | 8.0 x 10⁻⁵ to 4.0 x 10⁻³ mol/L |
| Detection Limit | 4.0 x 10⁻⁵ mol/L |
| Fluorescence Response | Ratiometric (46 nm blue-shift) |
| Response Time | Fast |
This data is for a representative benzoxazole derivative and serves as an example of the expected performance.[18]
pH Sensing
The fluorescence of many benzoxazole derivatives is sensitive to pH changes, making them potential candidates for pH indicators.[11][19][20][21]
Protocol: Fluorescence Titration for pH Sensing
Materials:
-
Stock solution of this compound (e.g., 1 mM in DMSO or ethanol).
-
A series of buffer solutions with a wide range of pH values (e.g., pH 2 to 12).
-
Fluorometer.
Procedure:
-
Sample Preparation: Prepare a series of solutions containing a fixed concentration of the probe (e.g., 10 µM) in buffers of varying pH.
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum for each sample, exciting at the absorption maximum of the probe in that specific pH.
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
-
pKa Determination: The pKa of the probe can be determined from the inflection point of the resulting sigmoidal curve.
Expected Data for a Representative Benzoxazole-based Alkaline pH Probe:
| Parameter | Value |
| pH Range | Alkaline (pKa ~9.7 - 10.8) |
| Fluorescence Response | "Turn-on" fluorescence in basic pH |
| Visual Change | Colorless to yellow in alkaline pH |
| Reversibility | Good |
This data is for a representative bis[2-(2′-hydroxyphenyl)benzazole] derivative and serves as an example of the expected performance for alkaline pH sensing.[19]
Caption: Conceptual diagram of fluorescence-based sensing.
Conclusion
This compound is a readily synthesizable compound with significant potential as a fluorescent probe. Based on the well-documented properties of the benzoxazole scaffold, it is expected to be a valuable tool for the detection of metal ions and for pH sensing. The protocols provided herein offer a solid foundation for the synthesis and application of this probe. However, it is crucial for researchers to perform detailed photophysical characterization and validation for each specific application to determine its precise capabilities.
References
- 1. DSpace [research-repository.griffith.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to fluorescent probes sensing pH and metal cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn2+ and Cd2+ | MDPI [mdpi.com]
- 13. UltraScan Analysis Software [resources.aucsolutions.com]
- 14. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quenching-enhanced fluorescence titration protocol for accurate determination of free energy of membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. addgene.org [addgene.org]
- 17. leinco.com [leinco.com]
- 18. A ratiometric fluorescent sensor for zinc ions based on covalently immobilized derivative of benzoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
Synthesis of Benzoxazoles from 2-Aminophenol: A Detailed Guide to Protocols and Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-substituted benzoxazoles, a crucial heterocyclic motif in medicinal chemistry and materials science. The benzoxazole scaffold is a core component of numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] This guide focuses on the versatile and widely utilized synthetic precursor, 2-aminophenol, outlining various methodologies for its conversion to a diverse array of benzoxazole derivatives.
Introduction to Benzoxazole Synthesis
The fundamental approach to synthesizing benzoxazoles involves the condensation of a 2-aminophenol with a suitable electrophilic partner, typically a carboxylic acid, aldehyde, or their derivatives. This reaction proceeds via an initial acylation or condensation with the amino group of the 2-aminophenol, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.[1] Over the years, numerous methods have been developed to optimize this transformation, employing a variety of catalysts and reaction conditions to enhance yields, shorten reaction times, and broaden the substrate scope.
Comparative Analysis of Synthetic Protocols
The choice of synthetic route for a particular benzoxazole derivative can depend on several factors including the nature of the desired substituent at the 2-position, desired yield, reaction time, and environmental considerations. The following table summarizes quantitative data from various established protocols, offering a comparative overview to aid in method selection.
| Method | Reactant with 2-Aminophenol | Catalyst/Reagent | Solvent | Conditions | Time | Yield (%) | Reference |
| Method 1 | Aromatic/Aliphatic Aldehydes | Ag@Fe2O3 Nanoparticles (20 mg) | Water:Ethanol (5:1) | Room Temperature, Stirring | 15-45 min | 88-97% | [2] |
| Method 2 | Aromatic/Aliphatic Carboxylic Acids | Ammonium Chloride (0.5 g) | Ethanol | 80-90°C, Stirring | 6-8 h | ~88% | [3] |
| Method 3 | Carboxylic Acids | Methanesulfonic Acid (2.0-3.0 mmol) | Toluene or Xylene | 100-120°C, Reflux | 1-2 h (for acid chloride formation) + reaction time | Excellent | [1][4] |
| Method 4 | Carboxylic Acids | Lawesson's Reagent (0.5 mmol) | Solvent-free | Microwave (e.g., 300W) | 5-15 min | Good | [1][5] |
| Method 5 | Aldehydes | Copper(II) Acetate Monohydrate | Ethanol | - | - | Moderate to Good | [6][7] |
| Method 6 | Tertiary Amides | Triflic Anhydride (Tf2O) / 2-Fluoropyridine | Dichloromethane (DCM) | 0°C to Room Temperature | 1 h 15 min | Moderate to Excellent | [8] |
| Method 7 | Aromatic Aldehydes | LAIL@MNP (4.0 mg) | Solvent-free | 70°C, Sonication | 30 min | up to 90% | [9] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparative table. These protocols provide a step-by-step guide for the synthesis of 2-substituted benzoxazoles.
Method 1: Green Synthesis using Ag@Fe2O3 Nanoparticles
This protocol describes an environmentally friendly, one-pot condensation of 2-aminophenol with substituted aromatic aldehydes at room temperature.[2]
Materials:
-
2-Aminophenol
-
Substituted aromatic aldehyde
-
Ag@Fe2O3 core-shell nanoparticles
-
Ethanol
-
Water
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO4)
Procedure:
-
Prepare a reaction mixture by adding 20 mg of Ag@Fe2O3 nanoparticles to a mixture of 2-aminophenol (1.5 mmol) and the substituted aromatic aldehyde (1.5 mmol) in 6 ml of a water:ethanol (5:1) dispersion.
-
Stir the mixture at room temperature for the time specified for the particular aldehyde (typically 15-45 minutes).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (4:1) eluent system.
-
Upon completion of the reaction, add ethyl acetate to the mixture and extract the product into the organic phase.
-
Wash the organic phase with water and dry with anhydrous MgSO4.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Method 2: Ammonium Chloride Catalyzed Condensation with Carboxylic Acids
This method outlines a simple condensation reaction between 2-aminophenol and various aromatic and aliphatic carboxylic acids using ammonium chloride as a catalyst.[3]
Materials:
-
2-Aminophenol (e.g., 1.09 g for p-chlorobenzoic acid)
-
Carboxylic acid (e.g., p-chlorobenzoic acid, 1.56 g)
-
Ammonium chloride (0.5 g)
-
Ethanol (4-5 ml)
-
Ice-cold water
Procedure:
-
In a round-bottom flask, combine 2-aminophenol, the carboxylic acid, and ammonium chloride in ethanol.
-
Stir the resulting mixture at 80-90°C for 6-8 hours.
-
Monitor the reaction completion by TLC.
-
After the reaction is complete, pour the reaction mixture into ice-cold water.
-
The product will precipitate out as a solid.
-
Collect the solid by filtration.
-
Crystallize the crude product from ethanol to yield the pure 2-substituted benzoxazole.[3]
Method 3: One-Pot Synthesis via In Situ Acid Chloride Formation
This protocol utilizes methanesulfonic acid as a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and carboxylic acids, which are converted to acid chlorides in situ.[1][4]
Materials:
-
Carboxylic acid (1.0 mmol)
-
Thionyl chloride (1.2 mmol)
-
Toluene or Xylene (5 mL)
-
2-Aminophenol (1.0 mmol)
-
Methanesulfonic acid (2.0-3.0 mmol)
Procedure:
-
To a stirred solution of the carboxylic acid in a suitable solvent (e.g., toluene or xylene) in a round-bottom flask, add thionyl chloride.
-
Heat the mixture at reflux for 1-2 hours to ensure the formation of the acid chloride.
-
Cool the reaction mixture to room temperature and then add 2-aminophenol.
-
Add methanesulfonic acid to the mixture.
-
Heat the reaction mixture at 100-120°C and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture and proceed with a suitable work-up procedure, which typically involves neutralization and extraction with an organic solvent.
-
Purify the product by column chromatography.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the synthesis of benzoxazoles from 2-aminophenol.
Caption: General experimental workflow for benzoxazole synthesis.
Caption: Generalized reaction mechanism for benzoxazole formation.
References
- 1. benchchem.com [benchchem.com]
- 2. ckthakurcollege.net [ckthakurcollege.net]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzoxazole synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Biology: The Application of Benzoxazole Derivatives in Bioimaging
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Benzoxazole derivatives have emerged as a versatile and powerful class of fluorescent probes in the field of bioimaging. Their inherent photophysical properties, including high quantum yields, large Stokes shifts, and sensitivity to the microenvironment, make them ideal candidates for visualizing a wide array of biological structures and processes. This document provides a detailed overview of the applications of benzoxazole derivatives in bioimaging, complete with quantitative data, experimental protocols, and visual representations of key workflows and mechanisms.
Application Notes
Benzoxazole-based probes have been successfully employed in a variety of bioimaging applications, ranging from the staining of cellular organelles to the in vivo detection of disease biomarkers. Their utility stems from the ability to modify the core benzoxazole structure to tune its photophysical properties and introduce specific functionalities for targeting and sensing.
Nucleic Acid Staining
Benzoxazole derivatives can act as fluorescent probes for DNA, exhibiting enhanced fluorescence upon binding. This interaction is often through intercalation between DNA base pairs. These probes are valuable alternatives to traditional DNA stains, which may have mutagenic effects.[1]
Analyte Detection
The fluorescence of benzoxazole derivatives can be modulated by the presence of specific analytes, making them effective sensors. For example, certain derivatives exhibit a "turn-on" fluorescence response upon binding to metal ions like Fe³⁺ or pyrophosphate, allowing for their detection and imaging in living cells.[2]
Imaging Disease Biomarkers
A significant application of benzoxazole derivatives is in the imaging of disease-related biomarkers. Styrylbenzoxazole derivatives, for instance, have shown high binding affinity for amyloid-β (Aβ) fibrils, enabling the in vivo imaging of amyloid plaques in the brain, a hallmark of Alzheimer's disease, using techniques like Positron Emission Tomography (PET).[3]
Two-Photon Microscopy
The large two-photon absorption cross-sections of some benzoxazole derivatives make them excellent probes for two-photon microscopy.[4] This advanced imaging technique allows for deeper tissue penetration and reduced phototoxicity, enabling high-resolution imaging of biological processes in living animals.[5][6][7]
Quantitative Data of Selected Benzoxazole Probes
The photophysical properties of benzoxazole derivatives are crucial for their application in bioimaging. The following table summarizes key quantitative data for a selection of benzoxazole-based probes.
| Probe Name/Derivative | Application | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reference |
| Benzoxazole 1 | DNA Probe | 390 | 470-582 | 18,500-35,100 | Not Specified | [1] |
| Benzoxazole 2 | DNA Probe | 390 | 471-599 | 16,700-24,100 | Not Specified | [1] |
| Rhodamine-based benzoxazole | Fe³⁺ Sensor | 530 | 571 | Not Specified | Not Specified | [2] |
| BF-168 | Amyloid Plaques | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| HPBO derivative | Zinc Sensor | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Benzoxazolyl-imidazole conjugate (6a) | AIEgen | 470 | Not Specified | Not Specified | Not Specified | [8] |
| Benzothiazolyl-imidazole conjugate (6b) | AIEgen | 475 | Not Specified | Not Specified | Not Specified | [8] |
Experimental Protocols
Detailed methodologies are essential for the successful application of benzoxazole probes in bioimaging. Below are representative protocols for the synthesis of a 2-aryl benzoxazole probe and its application in live-cell imaging.
Protocol 1: Synthesis of a 2-Aryl Benzoxazole Derivative
This protocol describes a general method for the synthesis of 2-aryl benzoxazoles via the condensation of a 2-aminophenol with a carboxylic acid.[9][10][11][12][13]
Materials:
-
2-Aminophenol derivative
-
Aryl carboxylic acid
-
Polyphosphoric acid (PPA) or p-Toluenesulfonic acid (TsOH)
-
Toluene
-
Ice-water
-
Sodium bicarbonate solution
-
Ethanol (for recrystallization)
-
Thin Layer Chromatography (TLC) supplies
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the 2-aminophenol derivative (1.0 eq) and the aryl carboxylic acid (1.0 eq).
-
Cyclization: Add polyphosphoric acid (PPA) as the solvent and dehydrating agent. Alternatively, use a catalytic amount of p-toluenesulfonic acid (TsOH) in a solvent like toluene and equip the flask with a Dean-Stark apparatus to remove water.
-
Heating: Heat the reaction mixture to 180-220°C (for PPA) or reflux (for TsOH in toluene) for several hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
For the PPA method, carefully pour the hot reaction mixture into ice-water to precipitate the product.
-
For the TsOH method, cool the reaction mixture and remove the solvent under reduced pressure.
-
-
Purification:
-
Collect the crude product by filtration.
-
Wash the solid with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water.
-
Dry the crude product.
-
Purify the 2-aryl benzoxazole derivative by recrystallization from a suitable solvent, such as ethanol.
-
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis workflow for a 2-aryl benzoxazole derivative.
Protocol 2: Live-Cell Imaging of Intracellular Fe³⁺
This protocol provides a general guideline for using a benzoxazole-based fluorescent probe to detect Fe³⁺ in living cells.[2]
Materials:
-
Mammalian cells (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Benzoxazole-based Fe³⁺ probe stock solution (e.g., 1-10 mM in DMSO)
-
FeCl₃ solution (for positive control)
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Culture the cells on glass-bottom dishes or coverslips in a humidified incubator at 37°C with 5% CO₂ until they reach the desired confluency.
-
Probe Loading:
-
Prepare a working solution of the benzoxazole-Fe³⁺ probe (e.g., 5-20 µM) in serum-free cell culture medium.
-
Remove the culture medium from the cells and wash them once with pre-warmed PBS.
-
Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C.
-
-
Washing: Remove the probe solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
For a positive control, treat a separate set of probe-loaded cells with a solution of FeCl₃ for a short period before imaging.
-
Place the dish or coverslip on the stage of the confocal microscope.
-
-
Image Acquisition:
-
Excite the probe at its specified excitation wavelength (e.g., 530 nm) and collect the emission within the appropriate range (e.g., 550-600 nm).
-
Adjust the laser power, detector gain, and pinhole size to obtain an optimal signal-to-noise ratio while minimizing phototoxicity.
-
Acquire images of both the control and Fe³⁺-treated cells. An increase in fluorescence intensity in the presence of Fe³⁺ indicates successful detection.
-
Workflow for live-cell imaging of Fe³⁺ using a benzoxazole probe.
Protocol 3: In Vivo PET Imaging of Amyloid Plaques in a Mouse Model
This protocol outlines the general steps for using a radiolabeled benzoxazole derivative for PET imaging of amyloid plaques in a transgenic mouse model of Alzheimer's disease.[3][14][15][16][17]
Materials:
-
Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1) and wild-type control mice
-
¹⁸F- or ¹¹C-labeled benzoxazole probe
-
Sterile saline solution for injection
-
Anesthesia (e.g., isoflurane)
-
Small animal PET scanner
-
Tail vein catheter
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance).
-
Place a catheter in the tail vein for probe injection.
-
Position the mouse in the PET scanner.
-
-
Probe Administration:
-
Administer a bolus injection of the radiolabeled benzoxazole probe (e.g., 5-10 MBq) via the tail vein catheter.
-
-
PET Scan Acquisition:
-
Start the dynamic PET scan immediately after probe injection and acquire data for a specified duration (e.g., 60-90 minutes).
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM).
-
Co-register the PET images with an anatomical template or a CT/MRI scan if available.
-
Define regions of interest (ROIs) in the brain (e.g., cortex, hippocampus, cerebellum).
-
Generate time-activity curves (TACs) for each ROI to assess the uptake and clearance of the probe.
-
Calculate standardized uptake value ratios (SUVRs) using a reference region with low amyloid deposition (e.g., cerebellum) to quantify amyloid plaque burden.
-
-
Ex Vivo Autoradiography (Optional):
-
After the PET scan, euthanize the mouse and extract the brain.
-
Freeze and section the brain.
-
Expose the brain sections to a phosphor imaging plate to visualize the distribution of the radiolabeled probe.
-
Stain adjacent sections with traditional amyloid stains (e.g., thioflavin-S) to correlate the PET signal with plaque pathology.
-
References
- 1. biori.periodikos.com.br [biori.periodikos.com.br]
- 2. rsc.org [rsc.org]
- 3. Styrylbenzoxazole Derivatives for In Vivo Imaging of Amyloid Plaques in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Two-photon Microscopy Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. spectra-physics.com [spectra-physics.com]
- 7. setabiomedicals.com [setabiomedicals.com]
- 8. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 15. Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | PET Imaging in Animal Models of Alzheimer’s Disease [frontiersin.org]
- 17. In Vivo Visualization of Alzheimer’s Amyloid Plaques by MRI in Transgenic Mice Without a Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzooxazole-2-carboxylic Acid Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzooxazole-2-carboxylic acid is a heterocyclic organic compound belonging to the benzoxazole class of molecules. The benzoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. Derivatives of benzoxazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While extensive biological data for this compound is not widely available in public literature, its structural features suggest potential for biological activity. Notably, its potassium salt is utilized in the synthesis of novel negative allosteric modulators of the dopamine D2 receptor, indicating a potential for activity within the central nervous system.[1]
This document provides an overview of potential assays and detailed protocols relevant to the preliminary screening and characterization of this compound.
Potential Therapeutic Areas and Corresponding Assays
Given the diverse activities of benzoxazole derivatives, this compound could be investigated for several therapeutic applications. Below are suggested assays to explore its potential.
Anticancer Activity
Many benzoxazole derivatives exhibit cytotoxic effects against various cancer cell lines.
-
Recommended Assay: MTT Cell Proliferation Assay to determine the half-maximal inhibitory concentration (IC₅₀) against a panel of cancer cell lines.
Anti-inflammatory Activity
The structural resemblance of some benzoxazoles to non-steroidal anti-inflammatory drugs (NSAIDs) warrants investigation into their anti-inflammatory potential.
-
Recommended Assay: Cyclooxygenase (COX-1 and COX-2) enzyme inhibition assay to assess the compound's ability to inhibit these key inflammatory enzymes.
Antimicrobial Activity
The benzoxazole core is present in numerous antimicrobial agents.
-
Recommended Assay: Broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
Central Nervous System (CNS) Activity
The use of a salt of this compound in the synthesis of dopamine D2 receptor modulators suggests a potential for CNS activity.[1]
-
Recommended Assay: Radioligand binding assay to determine the binding affinity of the compound to the dopamine D2 receptor.
Data Presentation
While specific quantitative data for this compound is limited, the following table presents representative data for structurally related benzoxazole carboxylic acid derivatives to illustrate the potential range of activities.
| Compound/Derivative | Assay Type | Target/Organism | Result (IC₅₀/MIC) | Reference |
| 2-(2'-Hydroxyphenyl)benzoxazole-4-carboxylic acid | Cytotoxicity (AlamarBlue) | MCF-7 (Breast Cancer) | Not cytotoxic at 50 μM | [2] |
| 2-(2'-Hydroxyphenyl)benzoxazole-4-carboxylic acid | Cytotoxicity (AlamarBlue) | A549 (Lung Cancer) | Not cytotoxic at 50 μM | [2] |
| 2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid | Anti-inflammatory | In-vitro assay | IC₅₀: 0.103 mM | [3] |
| General Benzoxazole Derivatives | Antibacterial | Staphylococcus aureus | MIC₉₀: 25 µg/ml | [3] |
| General Benzoxazole Derivatives | Antibacterial | Staphylococcus aureus | MIC₉₀: 50 µg/ml | [3] |
Signaling Pathway and Experimental Workflow Visualizations
Dopamine D2 Receptor Signaling Pathway
The involvement of this compound's potassium salt in synthesizing dopamine D2 receptor modulators suggests a potential interaction with this pathway. The following diagram illustrates a simplified view of the dopamine D2 receptor signaling cascade.
General Experimental Workflow for an Enzyme Inhibition Assay
The following diagram outlines a typical workflow for screening this compound in an enzyme inhibition assay, such as a COX-2 inhibition assay.
Experimental Protocols
MTT Cell Proliferation Assay for Cytotoxicity Screening
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC₅₀ value.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations.
-
Compound Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
COX-2 Enzyme Inhibition Assay (Fluorometric)
Objective: To assess the inhibitory effect of this compound on COX-2 activity.
Materials:
-
Human recombinant COX-2 enzyme
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
This compound
-
DMSO
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorometric microplate reader
Protocol:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, heme, and arachidonic acid in the assay buffer according to the manufacturer's instructions.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions in assay buffer.
-
Assay Reaction:
-
To each well of the 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control.
-
Add the COX-2 enzyme and heme solution to all wells except the no-enzyme control.
-
Add the fluorometric probe.
-
Pre-incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for 10-20 minutes.
-
Data Analysis: Determine the rate of the enzymatic reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and reagents. For Research Use Only. Not intended for diagnostic or therapeutic use.
References
Application Notes for the Microwave-Assisted Synthesis of Benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their wide spectrum of biological activities and unique photophysical properties.[1][2] This heterocyclic scaffold is integral to numerous pharmacologically active agents, demonstrating antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3][4] Traditional methods for synthesizing these valuable compounds often require harsh reaction conditions and long reaction times. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant advantages such as drastically reduced reaction times, improved yields, and milder, more environmentally friendly conditions.[1][5]
These application notes provide detailed protocols for the efficient synthesis of a variety of benzoxazole derivatives using microwave irradiation, targeting researchers and professionals in drug discovery and development.
Pharmacological Significance of Benzoxazole Derivatives
The benzoxazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a broad range of therapeutic effects:
-
Anticancer Activity: Many benzoxazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[5][6]
-
Antimicrobial and Antifungal Activity: This class of compounds is effective against a range of bacteria and fungi.[2][7]
-
Anti-inflammatory and Analgesic Properties: Certain derivatives act as potent anti-inflammatory and pain-relieving agents.[7]
-
Antiviral Activity: Benzoxazole-containing molecules have been investigated for their potential to inhibit viral replication.[2]
-
Other Activities: The diverse bioactivities also include antihistaminic, antimycobacterial, and antiparkinsonian effects.[3]
General Workflow for Microwave-Assisted Benzoxazole Synthesis
The synthesis of benzoxazoles via microwave irradiation typically involves the condensation and subsequent cyclization of a 2-aminophenol with a suitable electrophilic partner. The general workflow is depicted below.
Caption: General experimental workflow for microwave-assisted benzoxazole synthesis.
Experimental Protocols
The following section details various microwave-assisted protocols for the synthesis of benzoxazole derivatives, categorized by the starting materials.
Protocol 1: From o-Aminophenols and Carboxylic Acids (Catalyst and Solvent-Free)
This protocol outlines a direct, environmentally friendly method for the synthesis of 2-substituted benzoxazoles from o-aminophenols and carboxylic acids under microwave irradiation without the use of a catalyst or solvent.[8]
Reaction Scheme:
Caption: Synthesis of 2-substituted benzoxazoles from o-aminophenols and carboxylic acids.
Experimental Procedure:
-
Reactant Preparation: In a microwave process vial, thoroughly mix the o-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).[8]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 200°C for the specified time (see table below). Monitor the reaction progress by thin-layer chromatography (TLC).[8]
-
Work-up: After cooling, dissolve the reaction mixture in a suitable organic solvent such as ethyl acetate.[8]
-
Purification: The product can be purified directly by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[8]
Data Summary:
| o-Aminophenol Derivative | Carboxylic Acid | Temperature (°C) | Time (min) | Yield (%) |
| 2-Aminophenol | Benzoic acid | 200 | 15 | 75 |
| 2-Aminophenol | 4-Chlorobenzoic acid | 200 | 10 | 88 |
| 2-Aminophenol | 4-Methoxybenzoic acid | 200 | 10 | 90 |
| 2-Aminophenol | Phenylacetic acid | 200 | 10 | 85 |
| 2-Aminophenol | Cinnamic acid | 200 | 15 | 82 |
| 2-Aminophenol | Thiophene-2-carboxylic acid | 200 | 10 | 85 |
Data sourced from a study on catalyst and solvent-free synthesis of benzoxazole derivatives.[8]
Protocol 2: From o-Aminophenols and Aromatic Aldehydes (Solvent-Free)
This protocol describes the synthesis of 2,5-disubstituted benzoxazoles through the condensation of 2-amino-4-methylphenol with various aromatic aldehydes using iodine as an oxidant under solvent-free microwave conditions.[5]
Reaction Scheme:
Caption: Synthesis of 2,5-disubstituted benzoxazoles from o-aminophenols and aromatic aldehydes.
Experimental Procedure:
-
Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-amino-4-methylphenol (0.5 mmol), the desired aromatic aldehyde (0.5 mmol), potassium carbonate (K₂CO₃, 69 mg, 0.5 mmol), and iodine (I₂, 126.9 mg, 0.5 mmol).[8]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 10 minutes.[8]
-
Work-up: After cooling, add a saturated aqueous solution of Na₂S₂O₃ to quench the excess iodine.[8]
-
Extraction: Extract the resulting solution with ethyl acetate (3 x 10 mL).[8]
-
Purification: Wash the combined organic layers with a saturated solution of NaCl (30 mL), dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[5][8]
Data Summary:
| Aromatic Aldehyde Substituent | Temperature (°C) | Time (min) | Yield (%) |
| 4-OCH₃ | 120 | 10 | 90 |
| 4-Cl | 120 | 10 | 85 |
| 4-NO₂ | 120 | 10 | 82 |
| 2,4-diCl | 120 | 10 | 78 |
| H | 120 | 10 | 67 |
Data sourced from a study on the solvent-free, microwave-assisted synthesis of 2,5-disubstituted benzoxazole derivatives.[5]
Protocol 3: From o-Aminophenols and Benzoyl Chlorides (Green Chemistry Approach)
This protocol employs a dual Brønsted and Lewis acidic catalyst (Hf-BTC) for the synthesis of 2-phenyl benzoxazole derivatives from 2-aminophenol and benzoyl chloride under solvent-free microwave irradiation.[9]
Reaction Scheme:
References
- 1. Microwave-assisted Synthesis of Benzoxazoles Derivatives | Bentham Science [eurekaselect.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
- 9. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
Application Notes and Protocols for Employing Benzoic Acid, 2-(3-benzoxazolyl)- in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including anticancer properties.[1][2][3] Benzoic acid, 2-(3-benzoxazolyl)-, also known as 3-(1,3-Benzoxazol-2-yl)benzoic acid, is a derivative that combines the benzoxazole core with a benzoic acid moiety. This structure suggests a strong potential for therapeutic applications, as the benzoic acid group may enhance solubility and modulate interactions with biological targets.[1][2]
Data Presentation: Anticancer Activity of Structurally Related Benzoxazole Derivatives
While specific IC₅₀ values for Benzoic acid, 2-(3-benzoxazolyl)- are not widely reported, the following table summarizes the cytotoxic activity of other benzoxazole derivatives to provide a comparative context for potential potency.[4] Modifications to the benzoxazole scaffold, such as substitutions on the phenyl ring, significantly influence the anticancer activity.[4]
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(2,6-dimethoxyphenyl)-benzamide (14e) | MCF-7 (Breast) | 3.22 ± 0.13 | [6] |
| Compound 14o (a benzoxazole derivative) | HepG2 (Liver) | 586.3 (pg/ml) | [6] |
| Compound 14l (a benzoxazole derivative) | HepG2 (Liver) | 636.2 (pg/ml) | [6] |
| Compound 14b (a benzoxazole derivative) | HepG2 (Liver) | 705.7 (pg/ml) | [6] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 2) | MCF-7 (Breast) | 18.7 | [7] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14) | MCF-7 (Breast) | 15.6 | [7] |
| Benzoxazole derivative 8g | HCT-116 (Colon) | 68.0 (% inhibition) | [8][9] |
| Benzoxazole derivative 12e | HCT-116 (Colon) | 59.11 (% inhibition) | [8][9] |
| Benzoxazole derivative K313 | Nalm-6 (Leukemia) | ~2-16 | [10] |
| Benzoxazole derivative K313 | Daudi (Lymphoma) | ~16 | [10] |
Experimental Protocols
Synthesis of Benzoic acid, 2-(3-benzoxazolyl)-
A common method for synthesizing 2-aryl-benzoxazoles is the condensation of 2-aminophenol with an aromatic carboxylic acid.[11]
Materials:
-
2-Aminophenol
-
Isophthalic acid
-
Polyphosphoric acid (PPA)
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine 2-aminophenol (10 mmol) and isophthalic acid (10 mmol).[11]
-
Carefully add approximately 20 g of polyphosphoric acid (PPA), which acts as both a solvent and a cyclizing agent.[11]
-
Equip the flask with a magnetic stirrer and heat the mixture to 180-200°C for 4-6 hours with vigorous stirring.[11]
-
After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the product.[11]
-
Filter the solid product, wash it with water, and purify by recrystallization from a suitable solvent like ethanol.[11]
-
Confirm the structure and purity using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[12]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Benzoic acid, 2-(3-benzoxazolyl)- (dissolved in DMSO to create a stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Compound Treatment: Prepare serial dilutions of Benzoic acid, 2-(3-benzoxazolyl)- in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay is used to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.
Materials:
-
Cancer cells treated with Benzoic acid, 2-(3-benzoxazolyl)-
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Benzoic acid, 2-(3-benzoxazolyl)- for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI solution to the cells according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[10]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with Benzoic acid, 2-(3-benzoxazolyl)-
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. idus.us.es [idus.us.es]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. preprints.org [preprints.org]
- 8. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Antimicrobial Agents from Benzoxazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance has necessitated the exploration of novel chemical scaffolds for the development of new therapeutic agents. Benzoxazole, a heterocyclic aromatic compound, has emerged as a privileged scaffold in medicinal chemistry due to its diverse range of pharmacological activities, including potent antimicrobial effects against a wide spectrum of bacteria and fungi.[1][2] This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of antimicrobial agents based on the benzoxazole framework.
Data Presentation: Antimicrobial Activity of Benzoxazole Derivatives
The antimicrobial efficacy of benzoxazole derivatives is commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various 2,5-disubstituted benzoxazole derivatives against representative Gram-positive bacteria, Gram-negative bacteria, and fungi.
Table 1: Antibacterial Activity of Benzoxazole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Information | Staphylococcus aureus | Enterococcus faecalis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| BZ-1 | 2-aryl benzoxazole derivative | ≤ 4 | - | 25 | > 64 | [3][4] |
| BZ-2 | N-phenyl-1,3-benzoxazol-2-amine derivative | ≤ 4 | - | 25 | > 64 | [3] |
| BZ-3 | 2-(p-(Substituted)phenyl)-5-(...)benzoxazole | - | 64 | > 512 | 16 | [5] |
| BZ-4 | Benzoxazole–thiazolidinone hybrid (BT25) | 1 | - | > 64 | > 64 | [4] |
| BZ-5 | Benzoxazole–thiazolidinone hybrid (BT26) | 1 | - | > 64 | > 64 | [4] |
| BZ-6 | Benzoxazole derivative II | 50 | - | 200 | 200 | [6] |
| BZ-7 | Benzoxazole derivative III | 25 | - | 200 | 200 | [6] |
| IITR00803 | Benzoxazole-nitrothiophene molecule | - | - | 16 | - | [7] |
Table 2: Antifungal Activity of Benzoxazole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Information | Candida albicans | Candida krusei | Reference |
| BZ-8 | 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (5d) | 16 | - | [8][9] |
| BZ-9 | 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,4,6-trichlorophenyl)ethanone (5k) | 16 (Partial Inhibition) | - | [5][8][9] |
| BZ-10 | 2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone (6a) | 16 (Partial Inhibition) | - | [5][8][9] |
| BZ-11 | Benzoxazole derivative | 62.5 | 15.6 | [2][10] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Substituted Benzoxazoles
This protocol describes a common method for the synthesis of 2-substituted benzoxazoles via the condensation of o-aminophenols with carboxylic acids or aldehydes.[3]
Materials:
-
o-aminophenol derivative
-
Substituted carboxylic acid or aldehyde
-
Polyphosphoric acid (PPA) or another suitable catalyst/solvent system
-
Ethanol or other appropriate recrystallization solvent
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the o-aminophenol derivative (1 equivalent) and the desired carboxylic acid or aldehyde (1.1 equivalents).
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA) to the reaction mixture to act as both a catalyst and a solvent. The amount of PPA should be sufficient to ensure proper mixing and reaction.
-
Heating and Reaction Monitoring: Heat the reaction mixture with stirring to the appropriate temperature (typically 120-160°C) for several hours (e.g., 3-6 hours).[11] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then pour it into a beaker of ice water with vigorous stirring.
-
Precipitation and Filtration: The benzoxazole product will precipitate out of the aqueous solution. Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any residual PPA.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 2-substituted benzoxazole.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR, IR, and mass spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of benzoxazole derivatives against bacterial and fungal strains.[12][13][14][15]
Materials:
-
Sterile 96-well microtiter plates
-
Test benzoxazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for E. coli).[14]
-
Dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[14]
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the stock solution of the test compound (at twice the highest desired final concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well used for dilution.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well containing the serially diluted compound and to a positive control well (containing only broth and inoculum).
-
Include a negative control well containing only broth to check for sterility.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria.
-
For fungi, incubate at a suitable temperature (e.g., 35°C) for 24-48 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify growth inhibition.
-
Mechanism of Action: DNA Gyrase Inhibition
Several studies suggest that a primary mechanism of action for the antibacterial activity of benzoxazole derivatives is the inhibition of DNA gyrase.[16] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, benzoxazole compounds disrupt these critical cellular processes, leading to bacterial cell death.
Visualizations
Caption: A typical experimental workflow for the discovery and development of novel benzoxazole-based antimicrobial agents.
Caption: Proposed mechanism of action of benzoxazole derivatives through the inhibition of bacterial DNA gyrase.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Anti- Candida Activity and Action Mode of Benzoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN103102321A - Method for preparing 2-substituted benzoxazole compound - Google Patents [patents.google.com]
- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. protocols.io [protocols.io]
- 16. esisresearch.org [esisresearch.org]
Application Note: High-Sensitivity Metal Ion Detection Using Benzoxazole-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazole derivatives are a prominent class of heterocyclic compounds widely utilized in the development of fluorescent chemosensors for the detection of various metal ions. Their rigid structure, favorable photophysical properties, and the presence of nitrogen and oxygen atoms that can act as binding sites make them excellent candidates for designing selective and sensitive probes. These sensors are crucial in environmental monitoring, biological imaging, and pharmaceutical analysis, where precise quantification of metal ions is essential. This application note provides a detailed protocol for the use of benzoxazole derivatives in metal ion sensing, focusing on common spectroscopic techniques.
The sensing mechanism of these probes often relies on processes such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), or Excited-State Intramolecular Proton Transfer (ESIPT). In the CHEF mechanism, the binding of a metal ion to the benzoxazole derivative restricts the C=N isomerization and vibrational modes of the molecule, leading to a significant enhancement in fluorescence intensity. This "turn-on" response allows for highly sensitive detection.
Principle: Chelation-Enhanced Fluorescence (CHEF) Signaling
Many benzoxazole-based probes operate on the CHEF principle. In the unbound state, the probe exhibits weak or no fluorescence due to non-radiative decay processes. Upon coordination with a specific metal ion, a rigid complex is formed. This rigidity minimizes energy loss through non-radiative pathways and enhances the radiative decay, resulting in a significant increase in the fluorescence quantum yield.
Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.
Experimental Workflow
The overall process for metal ion sensing using a benzoxazole probe involves the synthesis and characterization of the probe, preparation of solutions, spectroscopic analysis, and subsequent data interpretation to determine the sensor's performance.
Caption: General experimental workflow for metal ion sensing.
Protocols
Synthesis of a Representative Probe: 2-(2'-Hydroxyphenyl)benzoxazole (HBO)
This protocol describes a common method for synthesizing a foundational benzoxazole derivative.
Materials:
-
2-Aminophenol
-
2-Hydroxybenzoic acid (Salicylic acid)
-
Polyphosphoric acid (PPA)
-
Methanol
-
Sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)
Procedure:
-
Combine equimolar amounts of 2-aminophenol and 2-hydroxybenzoic acid in a round-bottom flask.
-
Add polyphosphoric acid (PPA) as a dehydrating agent and catalyst. The amount should be sufficient to create a stirrable paste.
-
Heat the reaction mixture at a high temperature (e.g., 200-220 °C) for several hours (typically 2-4 hours) with constant stirring.
-
Allow the mixture to cool to room temperature and then pour it into a beaker of ice-cold water to precipitate the crude product.
-
Neutralize the acidic solution carefully with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Filter the resulting precipitate, wash it thoroughly with water, and dry it.
-
Purify the crude product by recrystallization from a suitable solvent like methanol or ethanol to obtain pure 2-(2'-hydroxyphenyl)benzoxazole.[1]
General Protocol for Spectroscopic Metal Ion Sensing
Materials and Equipment:
-
Stock solution of the benzoxazole probe (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).
-
Stock solutions of various metal perchlorate or nitrate salts (e.g., 10 mM in deionized water or the appropriate solvent).
-
Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.
-
UV-Vis spectrophotometer.
-
Fluorometer.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Preparation of Test Solutions:
-
In a series of vials, place a fixed volume of the probe stock solution.
-
Add the appropriate buffer solution.
-
Add increasing volumes of the metal ion stock solution to each vial to achieve a range of final concentrations.
-
Bring all solutions to the same final volume with the chosen solvent system (e.g., acetonitrile/water mixture). The final concentration of the probe should be in the micromolar range (e.g., 10 µM).[2][3]
-
-
UV-Vis Absorption Titration:
-
Record the UV-Vis absorption spectrum of the probe solution in the absence of any metal ion (this serves as the blank).
-
Sequentially record the absorption spectra of the solutions with increasing concentrations of the metal ion.
-
Observe changes in the absorption bands, such as the appearance of new peaks or shifts in existing peaks (isosbestic points), which indicate complex formation.[4]
-
-
Fluorescence Emission Titration:
-
Determine the optimal excitation wavelength from the absorption spectrum of the probe.
-
Record the fluorescence emission spectrum of the probe solution alone.
-
Sequentially record the emission spectra for each solution containing increasing concentrations of the metal ion, using the pre-determined excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum against the metal ion concentration.[2][4]
-
-
Selectivity and Interference Study:
Data Analysis
a. Determination of the Limit of Detection (LOD): The LOD is typically calculated using the formula: LOD = 3σ / k Where:
-
σ is the standard deviation of the blank measurements (fluorescence intensity of the probe without the metal ion, measured multiple times).
-
k is the slope of the linear calibration curve of fluorescence intensity versus the concentration of the metal ion at low concentrations.[5][6]
b. Determination of the Binding Constant (Kₐ): For a 1:1 binding stoichiometry, the binding constant (Kₐ) can be determined using the Benesi-Hildebrand equation by plotting 1/(F - F₀) versus 1/[Mⁿ⁺], where F₀ is the fluorescence of the probe alone, F is the fluorescence at an intermediate metal ion concentration [Mⁿ⁺].[5][7][8][9]
Quantitative Data Summary
The performance of various benzoxazole-based sensors for different metal ions is summarized below.
Table 1: Performance Metrics for Benzoxazole-Based Metal Ion Sensors
| Probe/Sensor System | Target Ion | Detection Limit (LOD) | Binding Stoichiometry (Probe:Ion) | Solvent System | Ref. |
| Bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium derivative | Cu²⁺ | 0.15 µM | 1:1 | Solution | [10] |
| Benzothiazole-based probe (BIPP) | Zn²⁺ | 2.36 x 10⁻⁸ M | 8:2 | ACN/H₂O (8:2, v/v) | [3] |
| Benzothiazole derivative (BTT) | Zn²⁺ | 16.4 nM | 1:1 | Tris/MeOH (2/3, v/v) | [11] |
| Macrocyclic Benzoxazole (L) | Zn²⁺ / Cd²⁺ | Not specified | 1:2 (Zn²⁺), 1:1 (Cd²⁺) | Acetonitrile/Water (4:1) | [2] |
| Fluorescein-based probe (A5) | Cu²⁺ | 0.11 µM | 1:1 | Solution | [6] |
Conclusion
Benzoxazole derivatives serve as a versatile and robust platform for the development of highly sensitive and selective fluorescent chemosensors for metal ions. The straightforward synthesis, tunable photophysical properties, and clear "turn-on" or ratiometric signaling mechanisms make them valuable tools for researchers in chemistry, biology, and materials science. The protocols and data presented in this application note provide a comprehensive guide for the application of these probes in quantitative metal ion analysis.
References
- 1. Synthesis, Metal Ion Binding, and Biological Evaluation of New Anticancer 2-(2’-Hydroxyphenyl)benzoxazole Analogs of UK-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn2+ and Cd2+ [mdpi.com]
- 3. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Novel Fluorescence Probe toward Cu2+ Based on Fluorescein Derivatives and Its Bioimaging in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Intracellular pH Measurement with Benzoxazole Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular pH (pHi) is a critical parameter tightly regulated within cells, playing a pivotal role in a vast array of cellular processes, including enzyme activity, cell proliferation, apoptosis, ion transport, and signal transduction. Dysregulation of pHi is implicated in numerous pathological conditions, including cancer and neurodegenerative diseases. Consequently, the accurate measurement of pHi in live cells is of paramount importance for both fundamental biological research and drug development.
Benzoxazole and its derivatives have emerged as a versatile class of fluorescent probes for the ratiometric and sensitive detection of pHi. These probes offer several advantages, including high sensitivity, good photostability, and the ability to perform ratiometric measurements, which minimizes the effects of probe concentration, photobleaching, and cell path length, leading to more accurate and reliable data. This document provides detailed application notes and experimental protocols for the use of benzoxazole-based probes for intracellular pH measurement.
Principle of pH Sensing with Benzoxazole Probes
The pH-sensing mechanism of many benzoxazole-based probes relies on the modulation of their photophysical properties, particularly their fluorescence, in response to changes in proton concentration. Often, these probes feature a protonatable nitrogen atom within the benzoxazole ring system or on a side chain. The protonation state of this group is dependent on the surrounding pH.
Changes in protonation alter the electronic structure of the fluorophore, leading to shifts in the excitation and/or emission spectra. In ratiometric probes, these spectral shifts allow for the determination of pH by calculating the ratio of fluorescence intensities at two different wavelengths (either two excitation wavelengths or two emission wavelengths). This ratiometric approach provides a built-in correction for variations in experimental conditions, thus affording more precise and quantitative pH measurements.
Featured Benzoxazole-based pH Probe: ThiAKS Green
A notable example of a benzothiazole-based ratiometric pH probe suitable for physiological pH measurements is ThiAKS Green . This probe exhibits a pKa of approximately 7.45, making it ideal for monitoring pH changes within the typical physiological range of most mammalian cells.[1][2]
Mechanism of ThiAKS Green: This probe allows for ratiometric measurement of pH by exciting at two different wavelengths, 360 nm and 450 nm, while monitoring the emission at a single wavelength of 520 nm. The ratio of the fluorescence intensity obtained from these two excitation wavelengths is then used to determine the intracellular pH.[1][2]
Quantitative Data of Selected Benzoxazole-based pH Probes
The following table summarizes the key quantitative data for selected benzoxazole and benzothiazole-based fluorescent pH probes.
| Probe Name/Identifier | pKa | Excitation (nm) | Emission (nm) | Measurement Type | Reference |
| ThiAKS Green | 7.45 | 360 / 450 | 520 | Ratiometric (Dual Excitation) | [1][2] |
| bis(HBX) A1 | 10.4 | 444 | ~550 | Turn-on (Alkaline) | |
| bis(HBX) A2 | 9.8 | 460 | ~560 | Turn-on (Alkaline) | |
| bis(HBX) C1 | 10.8 | 402 | ~510 | Turn-on (Alkaline) | |
| HBT-pH 1 | 6.57 | - | - | OFF-ON | [3] |
| HBT-pH 2 | 4.90 | - | - | Ratiometric | [3] |
| HBT-pH 3 | 3.95 | - | - | Ratiometric | [3] |
| NBO | 6.5 | - | - | Ratiometric | [4] |
Experimental Protocols
Protocol 1: Live Cell Imaging of Intracellular pH with ThiAKS Green
This protocol describes the use of the ratiometric fluorescent probe ThiAKS Green for measuring intracellular pH in cultured mammalian cells using fluorescence microscopy.
Materials:
-
ThiAKS Green probe
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Mammalian cells of interest (e.g., HeLa, HEK293)
-
Appropriate cell culture medium (phenol red-free medium is recommended for fluorescence imaging)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Confocal or widefield fluorescence microscope with appropriate filter sets for excitation at 360 nm and 450 nm, and emission detection at 520 nm.
-
Glass-bottom dishes or multi-well plates suitable for microscopy
-
For in situ calibration:
-
High potassium buffer (e.g., 120 mM KCl, 20 mM NaCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM glucose, 20 mM HEPES or MES, pH adjusted to a range of values from 6.0 to 8.0)
-
Nigericin (10 µM final concentration)
-
Valinomycin (10 µM final concentration)
-
Procedure:
-
Cell Culture and Seeding: a. Culture mammalian cells in their recommended growth medium in a humidified incubator at 37°C with 5% CO₂. b. Seed the cells onto glass-bottom dishes or plates at a density that will result in 60-70% confluency on the day of the experiment. c. Allow the cells to adhere and grow for at least 24 hours before the experiment.
-
Preparation of Probe Stock Solution: a. Dissolve ThiAKS Green in anhydrous DMSO to prepare a stock solution of 1-10 mM. b. Aliquot the stock solution into smaller volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Probe Loading: a. On the day of the experiment, remove the culture medium from the cells. b. Wash the cells once with warm, phenol red-free culture medium or PBS. c. Prepare a working solution of ThiAKS Green by diluting the stock solution in serum-free, phenol red-free culture medium to a final concentration of 5-10 µM.[5] d. Add the probe working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.[5] The optimal loading time may vary depending on the cell type and should be determined empirically.
-
Image Acquisition: a. After probe loading, wash the cells twice with warm phenol red-free medium or PBS to remove any excess probe. b. Add fresh phenol red-free medium to the cells. c. Mount the dish on the stage of the fluorescence microscope. d. Acquire fluorescence images of the cells. i. Excite the cells at 360 nm and collect the emission at 520 nm. ii. Excite the cells at 450 nm and collect the emission at 520 nm. e. It is crucial to use the same acquisition settings (e.g., exposure time, gain) for both excitation wavelengths.
-
Image Analysis: a. For each cell or region of interest, measure the mean fluorescence intensity from the images acquired at both excitation wavelengths. b. Calculate the ratio of the fluorescence intensities (Intensity at 450 nm excitation / Intensity at 360 nm excitation). c. Convert the calculated ratio to a pH value using a calibration curve (see Protocol 2).
Protocol 2: In Situ Calibration of Intracellular pH Probes
This protocol describes how to generate a calibration curve to convert the fluorescence intensity ratio to an absolute pH value within the cells. This is achieved by equilibrating the intracellular and extracellular pH using ionophores.
Procedure:
-
Prepare Calibration Buffers: a. Prepare a series of high potassium calibration buffers with known pH values ranging from 6.0 to 8.0 (e.g., in 0.2 pH unit increments). Use a calibrated pH meter for accurate pH adjustment.
-
Cell Preparation and Probe Loading: a. Seed and load the cells with the benzoxazole pH probe as described in Protocol 1.
-
Equilibration of Intracellular and Extracellular pH: a. After probe loading and washing, replace the medium with the first high potassium calibration buffer (e.g., pH 6.0) containing 10 µM nigericin and 10 µM valinomycin. b. Incubate the cells for 5-10 minutes at 37°C to allow for pH equilibration.
-
Image Acquisition for Calibration Curve: a. Acquire ratiometric fluorescence images as described in Protocol 1 (excitation at 360 nm and 450 nm, emission at 520 nm for ThiAKS Green). b. Repeat steps 3 and 4 for each of the calibration buffers with different pH values.
-
Generation of Calibration Curve: a. For each pH value, calculate the average fluorescence intensity ratio from multiple cells. b. Plot the calculated ratios against the corresponding pH values of the calibration buffers. c. Fit the data to a suitable equation (e.g., a sigmoidal curve) to generate the calibration curve. This curve can then be used to convert the experimental ratios from your samples into intracellular pH values.
Visualizations
Caption: Intracellular pH regulation and its impact on signaling pathways.
Caption: Experimental workflow for intracellular pH measurement.
Caption: Logic for selecting an appropriate benzoxazole pH probe.
References
- 1. researchgate.net [researchgate.net]
- 2. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 3. Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A benzothiazole-salt-based fluorescent probe for precise monitoring the changes of pH and viscosity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with benzoxazole compounds. Benzoxazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, but their therapeutic potential is often limited by poor aqueous solubility due to their rigid, hydrophobic core structure.[1] This guide provides practical troubleshooting advice and detailed methodologies to address these issues.
Frequently Asked Questions (FAQs)
Q1: My benzoxazole compound is poorly soluble in aqueous solutions. What are the initial troubleshooting steps?
A1: Poor aqueous solubility is a common issue with benzoxazole derivatives.[1] Here are the initial steps to take:
-
Determine Intrinsic Solubility: First, accurately measure the intrinsic solubility of your compound to establish a baseline.
-
pH Modification: Assess the pKa of your compound. If it possesses ionizable groups, adjusting the pH of the solution can significantly enhance solubility. For basic benzoxazoles, lowering the pH will promote the formation of a more soluble salt form.[1][2]
-
Use of Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of lipophilic compounds.[1][3] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs).[1]
Q2: What are the most effective formulation strategies to improve the oral bioavailability of poorly soluble benzoxazole compounds?
A2: Enhancing oral bioavailability is a critical challenge for poorly soluble drugs.[3][4] Several formulation strategies can be employed:
-
Solid Dispersions: This technique involves dispersing the drug within a hydrophilic carrier matrix at a molecular level.[4][5] This can create a high-energy amorphous state, which has a higher dissolution rate compared to the crystalline form.[1]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like benzoxazoles within their cavity, thereby increasing their aqueous solubility.[1][2]
-
Salt Formation: For benzoxazole derivatives that are ionizable, forming a salt with a suitable counter-ion is a highly effective method to increase both solubility and dissolution rate.[1][2]
-
Particle Size Reduction: Techniques such as micronization and nanonization increase the surface area of the drug particles, which can lead to a faster dissolution rate.[1][2]
Q3: How do I select the most appropriate solubility enhancement technique for my specific benzoxazole derivative?
A3: The choice of technique depends on the physicochemical properties of your compound, the intended dosage form, and the specific application. A decision-making workflow, as illustrated in the diagram below, can guide your selection. Key considerations include whether the compound is ionizable and its thermal stability.[1]
Q4: Can chemical modification of the benzoxazole scaffold itself improve solubility?
A4: Yes, chemical modification is a powerful strategy. The prodrug approach involves creating a bioreversible, more water-soluble derivative of the parent drug.[6][7] This can be achieved by attaching polar functional groups, such as phosphates or amino acids, which can be cleaved in vivo to release the active drug.[7]
Troubleshooting Guides
Issue 1: Compound precipitates from solution when adding an aqueous buffer.
| Potential Cause | Troubleshooting Action |
| Poor intrinsic solubility | Determine the aqueous solubility of the free acid or base form of your compound to establish a baseline.[1] |
| Suboptimal pH for solubility | If your compound is ionizable, ensure the final solution's pH is at least 2 units away from the compound's pKa to maintain the more soluble ionized form.[1] |
| Insufficient co-solvent | Gradually increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, being mindful of your assay's tolerance for the co-solvent.[1] |
| Common ion effect | If you are using a salt form of your compound, the buffer may contain a common ion that suppresses solubility. Try a different buffer system.[1] |
Issue 2: Low and variable oral bioavailability in animal studies.
| Potential Cause | Troubleshooting Action |
| Poor dissolution in the GI tract | The compound's low solubility is likely the rate-limiting step for absorption. Consider formulating the compound as a solid dispersion or a cyclodextrin complex to improve its dissolution rate.[1] |
| First-pass metabolism | Benzoxazole compounds can be metabolized in the gut wall or liver. Investigate potential metabolic pathways and consider co-administration with a metabolic inhibitor (with appropriate controls).[1] |
| Efflux by transporters | The compound may be a substrate for efflux transporters like P-glycoprotein. In vitro assays can assess this. If confirmed, co-administration with a P-gp inhibitor could be explored.[1] |
Quantitative Data on Solubility Enhancement
The following table summarizes the reported solubility enhancement for various techniques applied to poorly soluble compounds, including those with structures analogous to benzoxazoles.
| Technique | Compound Type | Solubility Enhancement Factor | Reference |
| Salt Formation (Saccharinate) | Benexate | 5-fold | [8] |
| Salt Formation (Cyclamate) | Benexate | 1.5-fold | [8] |
| Salt Formation (Fumaric Acid) | Albendazole | ~480-fold (at pH 6.5) | |
| Salt Formation (D-Tartaric Acid) | Albendazole | ~500-fold (at pH 6.5) | [9] |
| Salt Formation (HCl) | Albendazole | ~1160-fold (at pH 6.5) | [9] |
| β-Cyclodextrin Complexation | Albendazole | 223-fold | [10] |
| Hydroxypropyl-β-cyclodextrin | Albendazole | 1058-fold | [10] |
| HP-β-CD + PVP | Albendazole | 1412-fold | [10] |
| Nanosuspension | Various poorly soluble drugs | Significant increase | [11][12] |
| Solid Dispersion | Various poorly soluble drugs | Significant increase | [4][5][13] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol is a general guideline and should be optimized for each specific benzoxazole compound.
-
Carrier Selection: Choose a hydrophilic carrier such as Polyvinylpyrrolidone (PVP K30), Polyethylene glycol (PEG 6000), or a Poloxamer.[1]
-
Dissolution: Dissolve the benzoxazole compound in a suitable organic solvent (e.g., methanol, acetone) to get a clear solution. In a separate container, dissolve the carrier in the same solvent.[1]
-
Mixing: Add the drug solution to the carrier solution and mix thoroughly.[1]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to form a solid film.[1]
-
Drying and Sizing: Dry the solid dispersion under a vacuum to remove any residual solvent. Grind the dried solid dispersion and sieve it to obtain a uniform particle size.[1]
-
Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of the drug.[1]
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by the Kneading Method
-
Cyclodextrin Wetting: In a mortar, take the desired amount of cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin) and add a small amount of water to form a paste.[1]
-
Drug Addition: Slowly add the benzoxazole compound to the cyclodextrin paste.[1]
-
Kneading: Knead the mixture for a specified period (e.g., 30-60 minutes) until a uniform paste is formed.[1]
-
Drying: Dry the paste in an oven at a suitable temperature until a constant weight is achieved.[1]
-
Sizing: Pass the dried complex through a sieve to obtain a uniform powder.[1]
Visualizations
Caption: Decision workflow for selecting a solubility enhancement technique.
Caption: Troubleshooting workflow for compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmsdr.org [ijmsdr.org]
- 4. azolifesciences.com [azolifesciences.com]
- 5. longdom.org [longdom.org]
- 6. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. jddtonline.info [jddtonline.info]
- 12. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing Benzoxazole Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during benzoxazole synthesis. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My benzoxazole synthesis reaction is resulting in a low yield. What are the common causes?
A1: Low yields are a frequent challenge and can stem from several factors. A systematic approach is crucial for troubleshooting.[1][2] Key areas to investigate include:
-
Purity of Starting Materials: Impurities in the 2-aminophenol or its coupling partner (e.g., carboxylic acid, aldehyde) can significantly interfere with the reaction.[1][2]
-
Suboptimal Reaction Conditions: Non-optimal temperature, reaction time, solvent, or catalyst can dramatically impact the yield.[1] Some reactions require temperatures as high as 130°C to proceed efficiently.[2][3]
-
Side Product Formation: Competing side reactions can consume starting materials and reduce the yield of the desired benzoxazole.[1]
-
Catalyst Inactivity: The chosen catalyst may be inappropriate for the specific substrates, deactivated, or used in a suboptimal quantity.[1][2]
-
Inefficient Purification: Significant product loss can occur during work-up and purification steps.[1]
Q2: How can I determine if my starting materials are pure enough?
A2: It is essential to use high-purity starting materials. You can assess the purity of your reagents through methods such as:
-
Melting Point Analysis: Compare the observed melting point of your starting materials with the literature values. A broad or depressed melting range often indicates the presence of impurities.[1]
-
Spectroscopic Analysis: Techniques like NMR or IR spectroscopy can help identify contaminants.
-
Purification: If impurities are suspected, purify the starting materials by recrystallization or distillation before use.[2]
Q3: My reaction has stalled or is incomplete, with starting material still present. What should I do?
A3: An incomplete reaction can be addressed by several troubleshooting steps:
-
Extend the Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
Increase Reaction Temperature: The reaction temperature may be too low to overcome the activation energy. Consider incrementally increasing the temperature while closely monitoring the reaction's progress.[2]
-
Check Catalyst Activity: If you are using a catalyst, ensure it is active. Some catalysts are sensitive to air and moisture or may require activation.[1] Adding a fresh portion of the catalyst or increasing the catalyst loading might improve the conversion.[1]
Q4: I suspect side products are forming. What are the common side products and how can I minimize them?
A4: Side product formation is a common cause of low yields.[1] Key side products can include:
-
Incomplete Cyclization: The intermediate Schiff base (from the condensation of 2-aminophenol and an aldehyde) may be stable and fail to cyclize completely. To promote cyclization, try increasing the reaction temperature or time.[2]
-
Polymerization: Under harsh conditions, such as high temperatures or strong acids/bases, the starting materials or intermediates can polymerize.[1][2]
-
Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[1]
To minimize side products, carefully optimize reaction conditions (temperature, time, stoichiometry) and ensure you are using the most selective catalyst for your transformation.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related byproducts.[1]
Q5: What are the most effective purification strategies for benzoxazoles?
A5: Significant product loss can occur during purification.[1] Effective strategies include:
-
Column Chromatography: This is a highly effective method. The choice of the solvent system (e.g., hexane/ethyl acetate or petroleum ether/ethyl acetate) is crucial for achieving good separation.[1][4]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can yield highly pure material.
-
Acid-Base Extraction: As weakly basic compounds, benzoxazoles can sometimes be purified by extraction with an acidic solution, followed by neutralization and re-extraction into an organic solvent.[1]
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst and reaction conditions is critical for successful benzoxazole synthesis. The tables below summarize quantitative data from various synthetic protocols.
Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylbenzoxazole (Reaction: 2-Aminophenol (1.0 mmol) with Benzaldehyde (1.0 mmol))
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | p-TsOH (10) | 130 | 12 | 25 | [3] |
| 2 | H2SO4 (10) | 130 | 12 | <5 | [3] |
| 3 | ZnCl2 (10) | 130 | 12 | 41 | [3] |
| 4 | FeCl3 (10) | 130 | 12 | 35 | [3] |
| 5 | BAIL (Brønsted Acidic Ionic Liquid) (1) | 130 | 12 | 87 | [3] |
| 6 | BAIL Gel (1) | 130 | 5 | 98 | [3] |
Table 2: Optimization of Lewis Acid Catalyst for 2-Aminobenzoxazole Synthesis (Reaction: o-Aminophenol (0.18 mmol) with NCTS and Lewis Acid in 1,4-Dioxane)* *N-cyano-N-phenyl-p-toluenesulfonamide
| Entry | Lewis Acid (equiv.) | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| 1 | BF3·Et2O (1) | 110 | 30 | 50 | [5] |
| 2 | BF3·Et2O (2) | 110 | 30 | 80 | [5] |
| 3 | BF3·Et2O (3) | 110 | 30 | 80 | [5] |
| 4 | Sc(OTf)3 (2) | 110 | 30 | 10 | [5] |
| 5 | AlCl3 (2) | 110 | 30 | <5 | [5] |
| 6 | ZnCl2 (2) | 110 | 30 | <5 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Benzoxazoles via Condensation of 2-Aminophenol and Carboxylic Acid [4]
This method utilizes methanesulfonic acid to promote the condensation and cyclization of a carboxylic acid and 2-aminophenol after converting the acid to an acid chloride in situ.
-
Acid Chloride Formation: To a stirred solution of the carboxylic acid (1.0 mmol) in toluene (5 mL) in a round-bottom flask, add thionyl chloride (1.2 mmol).
-
Heat the mixture at reflux for 1-2 hours.
-
Condensation & Cyclization: Cool the reaction mixture to room temperature and then add 2-aminophenol (1.0 mmol).
-
Add methanesulfonic acid (2.0-3.0 mmol) to the mixture.
-
Heat the reaction mixture to 100-120°C and monitor its progress by TLC.
-
Work-up: Upon completion, cool the mixture to room temperature and carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-substituted benzoxazole.
Protocol 2: Heterogeneous Catalysis using a Brønsted Acidic Ionic Liquid (BAIL) Gel [3]
This protocol describes a solvent-free method for the synthesis of 2-substituted benzoxazoles from 2-aminophenol and an aldehyde using a recyclable catalyst.
-
Reaction Setup: In a 5 mL vessel, combine 2-aminophenol (1.0 mmol), the desired benzaldehyde (1.0 mmol), and the Brønsted acidic ionic liquid (BAIL) gel (0.01 mmol, 1 mol%).
-
Reaction: Stir the reaction mixture at 130 °C for 5 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: After completion, allow the mixture to cool and dissolve it in ethyl acetate (10 mL).
-
Separate the catalyst by centrifugation.
-
Dry the organic layer over anhydrous MgSO4 and concentrate under vacuum to obtain the crude product.
-
Purification: Purify the residue by silica gel column chromatography using a suitable eluent (e.g., acetone/petroleum ether) to obtain the desired 2-substituted benzoxazole.[3]
Visualizations
Caption: General experimental workflow for benzoxazole synthesis.
Caption: Troubleshooting flowchart for low yields in benzoxazole synthesis.
Caption: Proposed reaction mechanism for benzoxazole synthesis.[3]
References
Technical Support Center: Troubleshooting Low Yields in Benzoxazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during benzoxazole synthesis, specifically focusing on overcoming low product yields.
Frequently Asked Questions (FAQs)
Q1: My benzoxazole synthesis is resulting in a low yield. What are the common initial steps to troubleshoot this issue?
Low yields in benzoxazole synthesis can be attributed to several factors, ranging from the purity of your starting materials to suboptimal reaction conditions. A systematic approach is the best way to identify and resolve the issue.[1] Key areas to investigate include:
-
Purity of Starting Materials: Impurities in the 2-aminophenol or its coupling partner (e.g., aldehyde, carboxylic acid) can significantly interfere with the reaction.[1][2][3] It is highly recommended to use high-purity reagents.[1]
-
Reaction Conditions: The temperature, reaction time, solvent, and catalyst are all critical parameters that can dramatically impact the yield.[2][3]
-
Incomplete Reaction: The reaction may not have proceeded to completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).[2]
-
Side Product Formation: The formation of unintended side products can consume your starting materials, thus reducing the yield of the desired benzoxazole.[2][3]
-
Product Degradation: The synthesized benzoxazole may be unstable under the reaction or work-up conditions.[2][3]
-
Inefficient Purification: Significant product loss can occur during purification steps.[2][3]
Q2: How can I determine if my starting materials are pure enough?
Using high-purity starting materials is essential for a successful synthesis.[2][3] You can assess the purity of your 2-aminophenol and the corresponding aldehyde or carboxylic acid through the following methods:
-
Melting Point Analysis: Compare the melting point of your starting materials with the literature values. A broad melting range or a lower-than-expected melting point suggests the presence of impurities.[2][3]
-
Spectroscopic Analysis: Techniques such as 1H NMR and 13C NMR are powerful tools for identifying impurities.[2][3]
-
Chromatography: TLC or GC-MS can be used to check for the presence of multiple components in your starting materials.[2][3]
Q3: My TLC analysis shows multiple spots, including unreacted starting materials. What should I do?
The presence of starting materials on your TLC plate after the designated reaction time indicates an incomplete reaction.[2] Here are some troubleshooting steps:
-
Extend the Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals for TLC analysis.[2]
-
Increase Reaction Temperature: Insufficient temperature may be too low to overcome the activation energy of the reaction. Consider incrementally increasing the temperature while monitoring the reaction progress. Some solvent-free reactions may require temperatures as high as 130°C for good yields.[1][4][5]
-
Check Catalyst Activity: If a catalyst is being used, ensure it is active. Some catalysts may need activation or are sensitive to air and moisture.[2] Sometimes, a small increase in catalyst loading can significantly improve the conversion rate.[2]
-
Re-evaluate Stoichiometry: Ensure that the molar ratios of your reactants are correct.[2][3]
Q4: I suspect side products are forming in my reaction. What are the common side products and how can I minimize them?
Side product formation is a common reason for low yields. The nature of these side products will depend on the specific synthetic route.[2][3] Common side products include:
-
Schiff Base Formation: In syntheses involving 2-aminophenol and an aldehyde, the intermediate Schiff base may be stable and not fully cyclize.[1][6]
-
Dimerization/Polymerization: 2-aminophenol can self-condense or polymerize, especially at high temperatures or under highly acidic or basic conditions.[1]
-
Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[2][3]
To minimize side product formation:
-
Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of the reactants.[2][3]
-
Choose the Right Catalyst: The choice of catalyst can significantly influence the selectivity of the reaction.[2][3]
-
Use a Protective Atmosphere: If your reactants or intermediates are sensitive to oxygen or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation-related byproducts.[2]
Q5: My product seems to be lost during purification. What are some effective purification strategies for benzoxazoles?
Purification can be a significant source of product loss. Here are some tips for efficient purification of benzoxazoles:
-
Column Chromatography: This is a common and effective method for purifying benzoxazoles. The choice of solvent system is crucial for good separation.[2]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[6]
-
Acid-Base Extraction: As benzoxazoles are weakly basic, they can sometimes be purified by extraction with an acidic solution, followed by neutralization and re-extraction into an organic solvent.[2]
Data Presentation
Optimizing reaction conditions is paramount for achieving high yields. The following tables summarize the influence of various catalysts, solvents, and temperatures on the yield of benzoxazole synthesis.
Table 1: Influence of Catalyst on 2-phenylbenzoxazole Yield
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| No Catalyst | Room Temp | - | Minimal | [7] |
| BAIL gel | 130 | 5 | 98 | [4][5] |
| Fe3O4@SiO2-SO3H | 50 | 0.5-1 | 92-98 | [8][9] |
| LAIL@MNP | 70 | 0.5 | up to 90 | [10][11] |
| NiSO₄ | Ambient | 2 | 90 | [6] |
Table 2: Influence of Solvent on Reaction Yield
| Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Ethanol | NiSO₄ | Ambient | 120 | 90 | [6] |
| CH₃CN | NiSO₄ | Ambient | 180 | 74 | [6] |
| DMF | NiSO₄ | Ambient | 150 | 54 | [6] |
| Solvent-Free | BAIL gel | 130 | 300 | 98 | [4][5] |
| Solvent-Free | Fe3O4@SiO2-SO3H | 50 | 30-60 | 92-98 | [8][9] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzoxazoles using a Brønsted Acidic Ionic Liquid (BAIL) Gel
This protocol is based on a solvent-free approach using a heterogeneous catalyst.[4][5]
-
Reaction Setup: In a 5 mL vessel, combine 2-aminophenol (1.0 mmol), the desired benzaldehyde (1.0 mmol), and the Brønsted acidic ionic liquid (BAIL) gel (0.01 mmol, 1 mol%).[4][5]
-
Reaction Conditions: Stir the reaction mixture at 130 °C for 5 hours.[4][5]
-
Monitoring: Monitor the reaction progress by TLC or GC.[4][5]
-
Work-up: After the reaction is complete, dissolve the mixture in ethyl acetate (10 mL).[4][5]
-
Purification: Separate the catalyst by centrifugation. The organic layer can then be dried over anhydrous MgSO₄ and the solvent evaporated under reduced pressure to obtain the crude product. Further purification can be achieved by silica gel column chromatography.[4][5]
Protocol 2: Synthesis of 3-Substituted 1,2-Benzisoxazoles via [3+2] Cycloaddition
This protocol details the cycloaddition of an in situ generated nitrile oxide and an aryne.[3]
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the silylaryl triflate (aryne precursor, 2.0 equiv) and cesium fluoride (CsF, 3.0 equiv) in acetonitrile.[3]
-
Reagent Addition: Prepare a solution of the chlorooxime (1.0 equiv) in acetonitrile. Add this solution to the reaction mixture via a syringe pump over 2.5 hours at room temperature.[3]
-
Work-up and Purification: The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by chromatography.[3]
Mandatory Visualization
Caption: Troubleshooting workflow for low yields in benzoxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ajchem-a.com [ajchem-a.com]
- 9. ajchem-a.com [ajchem-a.com]
- 10. researchgate.net [researchgate.net]
- 11. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
stability problems with Benzooxazole-2-carboxylic acid in solution
Welcome to the technical support center for Benzooxazole-2-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates out of solution when I dilute my DMSO stock with an aqueous buffer. What should I do?
A1: This is a common issue arising from the poor aqueous solubility of many benzoxazole derivatives.[1] this compound's solubility is pH-dependent due to its carboxylic acid group.[2] At neutral or acidic pH, its aqueous solubility is low.[2] Here are several strategies to address this:
-
Adjust the pH: The solubility of carboxylic acids increases significantly at a pH above their pKa, as they form a more soluble carboxylate salt.[2][3] For this compound, increasing the pH of the aqueous buffer to slightly alkaline conditions (e.g., pH > 7.4) should improve solubility.[2] It is recommended to keep the pH at least 2 units away from the compound's pKa.[1]
-
Increase Co-solvent Concentration: If your experimental conditions permit, you can try increasing the percentage of the organic co-solvent (like DMSO or ethanol) in the final solution.[1] However, be mindful of the tolerance of your specific assay to the solvent.
-
Lower the Final Concentration: It's possible that the final concentration of your compound exceeds its solubility limit in the aqueous buffer. Try working with a lower final concentration.[4]
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Use Pre-warmed Buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes help prevent precipitation.[4]
Q2: What are the expected degradation pathways for this compound in solution?
A2: The benzoxazole ring system can be susceptible to a few key degradation pathways, particularly under certain experimental conditions:
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Hydrolysis: The amide-like linkage within the oxazole ring is vulnerable to hydrolysis.[2][5] This can be catalyzed by both acidic and, more significantly, basic conditions, leading to the opening of the benzoxazole ring.[2][5] The rate of hydrolysis is dependent on the pH of the solution.[6]
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Decarboxylation: Carboxylic acids, especially certain heterocyclic carboxylic acids, can undergo decarboxylation (loss of CO2), particularly at elevated temperatures.[7][8]
-
Oxidation: The benzoxazole ring system may be susceptible to oxidative degradation.[2][9] It is advisable to avoid strong oxidizing agents in your experimental setup.
Q3: How should I prepare and store stock solutions of this compound?
A3: To ensure the stability and integrity of your compound, follow these recommendations for solution preparation and storage:
-
Solvent Selection: For preparing a concentrated stock solution, dimethyl sulfoxide (DMSO) is a good initial choice as it is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.[2][4] Anhydrous, high-purity DMSO should be used.
-
Storage Conditions: Store stock solutions in tightly sealed vials to prevent moisture absorption and solvent evaporation.[10] For short-term storage, refrigeration at 2-8°C is often suitable.[11] For long-term storage, freezing at -20°C or -80°C is recommended to minimize degradation.[12] Protect solutions from light to prevent potential photodegradation.[2]
-
Handling: When preparing solutions, it is good practice to work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and oxygen, which could contribute to hydrolysis and oxidation, respectively.[7]
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
This could be due to the degradation of this compound in your assay medium.
Troubleshooting Workflow for Inconsistent Assay Results
Caption: A logical workflow for troubleshooting inconsistent assay results.
Issue 2: Poor solubility in the desired solvent.
Troubleshooting Workflow for Solubility Issues
Caption: A systematic approach to addressing solubility challenges.
Predicted Stability and Solubility Data
While specific experimental data for this compound is limited in publicly available literature, the following tables provide predicted stability and solubility profiles based on the known properties of similar benzoxazole and carboxylic acid-containing compounds.
Table 1: Predicted Solubility Profile of this compound
| Solvent | Predicted Solubility | Rationale |
| Water (pH 7.0) | Poorly soluble | The hydrophobic benzoxazole moiety is expected to result in low aqueous solubility at neutral pH.[2] |
| 0.1 N HCl (acidic) | Very poorly soluble | At low pH, the carboxylic acid will be protonated, further reducing its polarity and aqueous solubility.[2] |
| 0.1 N NaOH (alkaline) | Soluble | At high pH, the carboxylic acid will be deprotonated to form a more water-soluble carboxylate salt.[2] |
| DMSO | Freely soluble | DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.[2] |
| Ethanol | Soluble | Many benzoxazole derivatives and benzoic acids exhibit good solubility in alcohols.[2] |
Table 2: Predicted Stability of this compound under Stress Conditions
| Condition | Predicted Stability | Rationale |
| Acidic (e.g., 0.1 N HCl, heat) | Likely stable | The benzoxazole ring is generally stable under acidic conditions.[2] |
| Basic (e.g., 0.1 N NaOH, heat) | Potential for hydrolysis | The amide-like linkage within the oxazole ring can be susceptible to base-catalyzed hydrolysis.[2] |
| Oxidative (e.g., 3% H₂O₂, heat) | Potential for oxidation | The heterocyclic ring system may be susceptible to oxidative degradation.[2] |
| Thermal (solid state) | Likely stable | A high melting point generally suggests good thermal stability in the solid form.[2] |
| Photostability | Potential for degradation | Aromatic and heterocyclic compounds can be susceptible to photodegradation upon exposure to UV light.[2][13] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard method for determining the thermodynamic solubility of this compound in an aqueous buffer.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]
Protocol 2: Forced Degradation Study
This protocol is designed to identify potential degradation products and pathways for this compound.
Methodology:
-
Solution Preparation: Prepare solutions of this compound in various stress media, including:
-
0.1 N HCl (acidic hydrolysis)
-
0.1 N NaOH (basic hydrolysis)
-
3% Hydrogen Peroxide (oxidative degradation)
-
Water (neutral hydrolysis)
-
-
Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period. A parallel set of solutions should be kept at a control temperature (e.g., 4°C). For photostability, expose a solution to a controlled light source.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect the formation of degradation products.[15] The goal is to achieve a degradation of 5-20%.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. 21598-08-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Purification of Crude Benzooxazole-2-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Benzooxazole-2-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - Too much solvent was used: A significant portion of the product remains dissolved in the mother liquor. - Premature crystallization: The product crystallized out of solution before the removal of insoluble impurities during hot filtration. - Inappropriate solvent choice: The compound is too soluble in the cold solvent. | - Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. Note that the purity may be lower. - Ensure the solution and filtration apparatus are kept hot during filtration to prevent premature crystallization. - Re-evaluate the solvent system. A good recrystallization solvent should dissolve the compound when hot but not when cold. |
| An Oil Forms Instead of Crystals ("Oiling Out") | - High concentration of impurities: Impurities can depress the melting point of the mixture, causing it to separate as an oil. - Solution is supersaturated: The compound is coming out of solution too rapidly. - Inappropriate solvent: The boiling point of the solvent is higher than the melting point of the compound. | - Perform a preliminary purification step like acid-base extraction to remove significant impurities. - Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Select a solvent with a lower boiling point. |
| No Crystals Form Upon Cooling | - The solution is not saturated: Too much solvent was used. - Supersaturation: The solution may require nucleation to initiate crystallization. | - Evaporate some of the solvent to increase the concentration and try cooling again. - Scratch the inside of the flask at the surface of the liquid with a glass rod. - Add a seed crystal of pure this compound, if available. - Cool the solution in an ice bath to further decrease solubility. |
| Poor Separation in Acid-Base Extraction | - Incomplete extraction: The aqueous and organic layers were not mixed sufficiently. - Incorrect pH: The pH of the aqueous layer was not sufficiently basic to deprotonate the carboxylic acid or not sufficiently acidic to protonate it for recovery. - Emulsion formation: An emulsion has formed at the interface of the two layers, preventing clean separation. | - Shake the separatory funnel vigorously for a longer period, ensuring to vent frequently. - Use a pH meter or pH paper to ensure the aqueous basic solution is sufficiently high (pH > 8) and the acidic solution for precipitation is sufficiently low (pH < 4). - To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period. |
| Product Still Impure After Purification | - Co-eluting impurities in chromatography: Impurities have similar polarity to the product. - Co-precipitation of impurities in recrystallization: Impurities are trapped within the crystal lattice. - Single purification method is insufficient. | - For chromatography, try a different solvent system or a different stationary phase. Adding a small amount of acid (e.g., acetic acid) to the eluent can improve the chromatography of carboxylic acids on silica gel. - For recrystallization, ensure slow cooling to allow for selective crystallization. A second recrystallization may be necessary. - Combine purification methods. For example, perform an acid-base extraction followed by recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude this compound?
A1: The most common and effective purification strategies for this compound are acid-base extraction and recrystallization. Due to its acidic nature, acid-base extraction is a highly effective method for separating it from neutral or basic impurities. Recrystallization is an excellent subsequent step to achieve high purity. For particularly challenging mixtures, column chromatography can also be employed.
Q2: What are the likely impurities in my crude product?
A2: Common impurities in the synthesis of benzoxazole derivatives can include unreacted starting materials (e.g., 2-aminophenol derivatives), side-products from incomplete cyclization, and polymeric byproducts. The presence of these impurities can lower the yield and complicate the purification process.
Q3: How can I assess the purity of my final product?
A3: Purity can be assessed using several analytical techniques:
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. Impurities typically cause the melting point to be depressed and broaden the range.
-
Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the structure and identify the presence of impurities.
Q4: What is the expected melting point of pure this compound?
A4: The melting point for this compound is not consistently reported in publicly available literature. The sodium salt is reported to have a melting point of 71-72 °C with decomposition. It is recommended to rely on a combination of analytical techniques (TLC, NMR, IR) to assess purity.
Q5: What is a good solvent for the recrystallization of this compound?
A5: A suitable solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For aromatic carboxylic acids, common solvents include water, ethanol, methanol, or mixtures such as ethanol/water. It is advisable to perform small-scale solubility tests with a range of solvents to determine the optimal one for your specific product.
Comparison of Purification Strategies
The following table provides a general comparison of the common purification methods for this compound. The values for yield and purity are illustrative for aromatic carboxylic acids and may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Acid-Base Extraction | 85-95 | 90-98 | Highly effective for separating acids from neutral/basic impurities; scalable. | Does not remove acidic impurities; requires use of acids and bases. |
| Recrystallization | 70-90 | >98 | Can yield very high purity product; relatively simple setup. | Yield can be low if not optimized; may not remove impurities with similar solubility. |
| Column Chromatography | 50-80 | >99 | Excellent for separating complex mixtures and impurities with similar properties. | Can be time-consuming, requires larger volumes of solvent, and may be difficult to scale up. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Extraction: Add an equal volume of a 1 M aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution to the separatory funnel.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate completely. The deprotonated this compound will be in the upper aqueous layer (if using a solvent less dense than water like ethyl acetate) or the lower aqueous layer (if using a solvent denser than water like dichloromethane). Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of the basic solution to ensure complete transfer of the carboxylic acid. Combine the aqueous extracts.
-
Washing (Optional): Wash the combined aqueous extracts with a small portion of the organic solvent to remove any trapped neutral impurities.
-
Precipitation: Cool the aqueous extract in an ice bath and slowly acidify it by adding 2 M hydrochloric acid (HCl) while stirring until the pH is below 4. The purified this compound will precipitate out of the solution.
-
Isolation and Drying: Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it under a vacuum.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair by conducting small-scale solubility tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Visualizations
Caption: A general workflow for the purification of crude this compound.
Caption: A decision tree for troubleshooting common recrystallization problems.
Caption: The chemical logic behind acid-base extraction for this compound.
minimizing side product formation in benzoxazole reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side product formation during benzoxazole synthesis.
Troubleshooting Guide: Minimizing Side Products
This guide addresses common issues encountered during benzoxazole reactions and offers solutions to improve product yield and purity.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Inappropriate Solvent Polarity | Switch to a solvent known to be a good solubilizer for your specific reactants. Common effective solvents include DMF, DMSO, and ethanol.[1][2] | The solvent must stabilize reaction intermediates and transition states. Polar solvents often accelerate the cyclization process.[1] |
| Suboptimal Reaction Temperature | Optimize the temperature. Reactions may not proceed at room temperature or below 100°C.[3] A higher temperature (e.g., 130°C) may be required for high yields.[3] | Side reactions can be more prevalent at excessively high temperatures, while low temperatures may lead to a sluggish reaction.[1][2] |
| Ineffective Catalyst | Screen different Brønsted or Lewis acid catalysts.[3] Consider using a reusable heterogeneous catalyst, such as a Brønsted acidic ionic liquid (BAIL) gel, for potentially higher yields and easier separation.[3] | Traditional catalysts can sometimes show low catalytic activity. The choice and amount of catalyst are critical for reaction efficiency.[2][3] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[1][2] | Insufficient reaction time will result in unreacted starting materials. |
Issue 2: Significant Formation of Schiff Base Intermediate
The formation of a stable Schiff base from the condensation of a 2-aminophenol and an aldehyde is a common intermediate stage.[2] Difficulty in the subsequent cyclization can lead to this intermediate being a major byproduct.
| Troubleshooting Suggestion | Rationale |
| Increase Reaction Temperature | Higher temperatures can provide the necessary activation energy for the cyclization of the Schiff base to the benzoxazole.[2] |
| Change the Catalyst | Certain catalysts, particularly Lewis acids, are more effective at promoting the cyclization step.[2] |
| Isolate and then Cyclize | In some cases, a two-step process where the Schiff base is first isolated and then subjected to cyclization conditions can improve the overall yield.[2] |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Suggestion | Rationale |
| High-Boiling Point Solvent Residue | For solvents like DMF or DMSO, co-evaporation with a lower-boiling solvent like toluene can aid in removal. An aqueous workup followed by extraction with a suitable organic solvent (e.g., ethyl acetate) is also effective.[1] | High-boiling point solvents can be difficult to remove completely during workup.[1] |
| Presence of Multiple Side Products | Purify the crude product using silica gel column chromatography.[1][3] Common eluent systems include mixtures of acetone and petroleum ether or ethyl acetate and petroleum ether/hexane.[3][4] | Column chromatography is effective for separating the desired product from closely related impurities. |
| Catalyst Residue | For heterogeneous catalysts, separation can often be achieved by centrifugation or simple filtration after dissolving the reaction mixture in a suitable solvent like ethyl acetate.[3] | Easy removal of the catalyst simplifies the purification process. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in benzoxazole synthesis?
A1: The most frequently observed side product is the stable Schiff base intermediate formed from the initial condensation of the 2-aminophenol and the aldehyde, which fails to cyclize.[2] Other potential side products can arise from self-condensation of starting materials or degradation at high temperatures.
Q2: How can I adopt a greener approach to benzoxazole synthesis to minimize waste?
A2: Green synthesis strategies focus on minimizing waste and the use of hazardous materials.[5] Key approaches include:
-
Solvent-Free Conditions: Performing the reaction without a solvent, often with microwave irradiation or mechanical grinding, can reduce waste and simplify workup.[1][6]
-
Reusable Catalysts: Employing heterogeneous catalysts, such as silica-supported acid catalysts or magnetic nanoparticles, allows for easy separation and recycling.[3][7]
-
Microwave-Assisted Synthesis: Using microwave irradiation can significantly reduce reaction times, often leading to higher yields and fewer by-products.[8]
Q3: Can the choice of solvent affect side product formation?
A3: Yes, the solvent can participate in the reaction or its polarity can influence reaction rates and pathways.[1] Using an inert solvent is advisable if solvent participation is suspected. Polar solvents can stabilize charged intermediates, which can lead to faster and cleaner reactions.[1]
Q4: What is a general purification strategy for crude benzoxazole products?
A4: A common and effective purification method is recrystallization from a suitable solvent such as ethanol.[6] For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the preferred method.[3][4]
Experimental Protocols
Protocol 1: Solvent-Free Benzoxazole Synthesis using a BAIL Gel Catalyst
This protocol is based on the work by Wang et al. and describes a solvent-free synthesis of 2-phenylbenzoxazole.[3]
Materials:
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2-Aminophenol (1.0 mmol, 0.119 g)
-
Benzaldehyde (1.0 mmol, 0.106 g)
-
Brønsted acidic ionic liquid (BAIL) gel (0.010 g, 1.0 mol %)
Procedure:
-
Combine 2-aminophenol, benzaldehyde, and the BAIL gel in a 5 mL vessel.
-
Stir the reaction mixture at 130°C for 5 hours.
-
Monitor the reaction progress by TLC or GC.
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After completion, cool the mixture and dissolve it in 10 mL of ethyl acetate.
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Separate the BAIL gel catalyst by centrifugation.
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Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of acetone and petroleum ether (1:19) to afford the pure 2-phenylbenzoxazole.[3]
Protocol 2: Microwave-Assisted Benzoxazole Synthesis
This protocol is a generalized procedure for the rapid synthesis of benzoxazoles using microwave irradiation.[8]
Materials:
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2-Aminophenol derivative (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Catalyst (e.g., [CholineCl][oxalic acid] (10 mol%))
Procedure:
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In a microwave reaction tube, combine the 2-aminophenol derivative, the aromatic aldehyde, and the catalyst.
-
Irradiate the mixture in a microwave reactor at an optimized temperature (e.g., 130°C) for a predetermined time (e.g., 15 minutes).
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Monitor the reaction completion using TLC.
-
After the reaction is complete, extract the mixture with ethyl acetate (3 x 5 mL).
-
Wash the combined organic layers with distilled water (3 x 10 mL) and dry with Na₂SO₄.
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Remove the solvent under vacuum to obtain the crude product.
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If necessary, recrystallize the crude product from ethanol to obtain the pure benzoxazole.[8]
Visualizations
Caption: Troubleshooting workflow for minimizing side products.
Caption: Reaction pathway highlighting potential side product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Improving Oral Bioavailability of Poorly Soluble Benzoxazole Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the oral bioavailability of poorly soluble benzoxazole drugs.
Frequently Asked Questions (FAQs)
Q1: My benzoxazole compound exhibits poor solubility in aqueous solutions. What are the initial steps I should take?
A1: Poor aqueous solubility is a common characteristic of benzoxazole derivatives, often due to their rigid and hydrophobic core structure.[1] The first step is to accurately determine the compound's intrinsic solubility. Following this, a systematic approach to solubility enhancement can be undertaken. Initial strategies to consider include:
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pH Modification: Assess the pKa of your compound. If it possesses ionizable groups, adjusting the pH of the solution can significantly increase solubility. For basic benzoxazoles, lowering the pH will lead to the formation of a more soluble salt.[1]
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Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of lipophilic compounds. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[1]
Q2: What are the most common formulation strategies to improve the oral bioavailability of poorly soluble benzoxazole compounds?
A2: Enhancing oral bioavailability is a key challenge for poorly soluble drugs. Several formulation strategies can be employed:
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Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at the molecular level. This can lead to the formation of a high-energy amorphous state, which has a higher dissolution rate compared to the crystalline form.[1]
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Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like benzoxazoles, within their cavity, thereby increasing their aqueous solubility.[1]
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Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug particles, which can lead to a faster dissolution rate.[1]
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and liposomes can improve the solubility and absorption of lipophilic drugs.
Q3: How do I choose the most appropriate solubility enhancement technique for my specific benzoxazole derivative?
A3: The selection of a suitable technique depends on the physicochemical properties of your compound (e.g., melting point, logP, ionizability), the desired dosage form, and the intended application. A decision-making workflow can help guide your choice.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon addition of aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Poor intrinsic solubility | Determine the aqueous solubility of the free base/acid form of your compound to establish a baseline. |
| pH is not optimal for solubility | If your compound is ionizable, ensure the pH of the final solution is at least 2 pH units away from the pKa to maintain the more soluble ionized form.[1] |
| Co-solvent percentage is too low | Gradually increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, being mindful of your assay's tolerance.[1] |
| Common ion effect | If using a salt form, the buffer may contain a common ion that suppresses solubility. Try a different buffer system.[1] |
Issue 2: Low and variable oral bioavailability in animal studies despite improved in vitro dissolution.
| Possible Cause | Troubleshooting Step |
| Poor dissolution in the GI tract | The compound's low solubility may still be the rate-limiting step. Consider formulating as a solid dispersion or cyclodextrin complex to further improve the dissolution rate.[1] |
| First-pass metabolism | Benzoxazole compounds can be subject to metabolism in the gut wall or liver. Investigate potential metabolic pathways and consider co-administration with a metabolic inhibitor (with appropriate controls).[1] |
| Efflux by transporters | The compound may be a substrate for efflux transporters like P-glycoprotein. Use in vitro assays to assess this. If confirmed, co-administration with a P-gp inhibitor could be explored.[1] |
| Instability in GI fluids | Assess the chemical stability in simulated gastric and intestinal fluids. If degradation is observed, consider protective formulation strategies like enteric coatings. |
Quantitative Data on Bioavailability Enhancement
The following tables summarize reported bioavailability enhancement for celecoxib, a structurally related cyclooxygenase-2 (COX-2) inhibitor, and benzimidazole derivatives, which serve as a good reference for benzoxazoles.
Table 1: Bioavailability Enhancement of Celecoxib Formulations
| Formulation | Animal Model | Key Pharmacokinetic Parameters | Fold Increase in Bioavailability (Relative to Control) | Reference |
| Proniosomal Formulation | Human Volunteers | Cmax: Not specified, AUC: Not specified | 1.72 | [2] |
| Nanoformulation (Dry Co-milling) | Rats | Cmax: Increased, tmax: 3.80 ± 2.28 h (vs. 6.00 ± 3.67 h) | 1.45 | [3] |
| Nanocrystalline Solid Dispersion | Sprague-Dawley Rats | Cmax: Increased by 2.9-fold, AUC₀-∞: Increased by 3.1-fold | 3.1 | [4] |
Table 2: Solubility Enhancement of Benzimidazole Derivatives
| Compound | Technique | Carrier/Complexing Agent | Solvent | Fold Increase in Solubility | Reference |
| Albendazole | Solid Dispersion | PVP K-30 | Not specified | ~223 | [5] |
| Fenbendazole | Cyclodextrin Complexation | β-Cyclodextrin | Water | ~432 | [5] |
| Fenbendazole | Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin | Water | ~1512 | [5] |
Experimental Protocols
Protocol 1: Preparation of a Benzoxazole Solid Dispersion by the Solvent Evaporation Method
This protocol is a general guideline and should be optimized for each specific benzoxazole compound.
-
Selection of Carrier: Choose a hydrophilic carrier such as Polyvinylpyrrolidone (PVP K30), Polyethylene glycol (PEG 6000), or a Poloxamer.[1]
-
Dissolution:
-
Mixing: Add the drug solution to the carrier solution and mix thoroughly.[1]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to form a solid film.[1]
-
Drying and Sizing:
-
Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of the drug.
References
Technical Support Center: Addressing Product Degradation During Benzoxazole Synthesis Scale-Up
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in mitigating product degradation during the scale-up of benzoxazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the scale-up of benzoxazole synthesis, focusing on product degradation and yield loss.
Q1: We are observing a significant decrease in yield and an increase in impurities upon scaling up our benzoxazole synthesis. What are the likely causes?
A1: A drop in yield and purity during scale-up is a common challenge and can be attributed to several factors that become more pronounced at a larger scale. Key areas to investigate include:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" where the temperature is significantly higher than the bulk, causing thermal degradation of the product. Similarly, poor mass transfer can result in inhomogeneous reaction mixtures and the formation of side products.
-
Exothermic Reactions: Many benzoxazole syntheses are exothermic. What is easily controlled on a lab scale can lead to a runaway reaction in a larger vessel if the cooling capacity is insufficient, resulting in product decomposition.
-
Extended Reaction Times: Scale-up operations often require longer processing times for heating, reagent addition, and work-up, increasing the potential for product degradation, especially for thermally sensitive compounds.
-
Atmospheric Exposure: A larger surface area and longer processing times can increase the exposure of the reaction mixture to air and moisture, leading to oxidative and hydrolytic degradation if the benzoxazole derivative is sensitive.[1]
Q2: What are the primary degradation pathways for benzoxazoles, and how can we minimize them?
A2: The two main degradation pathways for benzoxazoles are hydrolysis and oxidation.
-
Hydrolytic Degradation: The benzoxazole ring can undergo cleavage in the presence of water, particularly under acidic or basic conditions.[2] This typically leads to the formation of the corresponding 2-aminophenol and carboxylic acid or amide derivatives. To minimize hydrolysis, ensure that all solvents and reagents are anhydrous, and consider performing the reaction under an inert atmosphere to exclude atmospheric moisture.
-
Oxidative Degradation: Benzoxazoles, and particularly their 2-aminophenol precursors, can be susceptible to oxidation, leading to colored impurities and byproducts.[3] This is often exacerbated by elevated temperatures and the presence of oxygen. To mitigate oxidative degradation, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Q3: We have identified an incomplete reaction as a major issue in our scaled-up synthesis. How can we drive the reaction to completion?
A3: An incomplete reaction can be due to several factors that are magnified during scale-up. Consider the following troubleshooting steps:
-
Catalyst Deactivation or Insufficient Loading: On a larger scale, the catalyst-to-substrate ratio might be effectively lower due to mixing inefficiencies. Ensure the catalyst is active and consider a modest increase in catalyst loading.[1]
-
Inadequate Temperature: The reaction may require a higher temperature to overcome the activation energy, but be cautious as this can also increase degradation. A systematic temperature optimization study is recommended.[3]
-
Insufficient Reaction Time: Monitor the reaction progress using analytical techniques like TLC or HPLC to determine the optimal reaction time at the new scale.[1]
-
Poor Mixing: Ensure that the agitation in the larger reactor is sufficient to maintain a homogeneous mixture.
Q4: How can we effectively purify our benzoxazole product at a larger scale and minimize losses?
A4: Purification is a critical step where significant product loss can occur. Common and effective methods for purifying benzoxazoles include:
-
Recrystallization: This is a highly effective method for purifying solid benzoxazole derivatives. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
-
Column Chromatography: While effective, scaling up column chromatography can be challenging. Careful selection of the stationary and mobile phases is crucial for good separation.
-
Acid-Base Extraction: As weakly basic compounds, some benzoxazoles can be purified by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of benzoxazole synthesis, which can be correlated with the extent of product degradation or side product formation.
Table 1: Effect of Catalyst on the Yield of 2-Phenylbenzoxazole
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Brønsted Acidic Ionic Liquid (BAIL) gel | Solvent-free | 130 | 5 | 98 | [4] |
| 2 | Fe3O4@SiO2-SO3H | Solvent-free | 50 | 0.5 | 92 | [5] |
| 3 | ZnS Nanoparticles | Ethanol | 70 | 0.17 | 96 | [6] |
| 4 | TiO2–ZrO2 | Acetonitrile | 60 | 0.25-0.42 | 83-93 | [7] |
| 5 | No Catalyst | DMF | 100 | 24 | <10 | [8] |
This table illustrates that the choice of catalyst significantly impacts the reaction efficiency, with modern heterogeneous catalysts often providing high yields in shorter times and under milder conditions, thereby reducing the potential for thermal degradation.
Table 2: Influence of Reaction Temperature on Product Yield
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | BAIL gel | Solvent-free | 100 | 5 | Low | [4] |
| 2 | BAIL gel | Solvent-free | 130 | 5 | 98 | [4] |
| 3 | Tf2O/2-F-Pyr | DCM | 0 to RT | 1 | 95 | [9] |
| 4 | ZnS Nanoparticles | Ethanol | 50 | 0.33 | 85 | [6] |
| 5 | ZnS Nanoparticles | Ethanol | 70 | 0.17 | 96 | [6] |
This table demonstrates the critical role of temperature. While higher temperatures can increase reaction rates, an optimal temperature must be found to maximize yield without causing significant product degradation.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Benzoxazole Synthesis by HPLC
This protocol is for in-process control to monitor the consumption of starting materials and the formation of the benzoxazole product and any major degradation products.
-
Sample Preparation: Carefully withdraw a small, representative sample from the reaction mixture. Quench the reaction immediately by diluting the sample in a cold mobile phase to a known concentration (e.g., ~1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System and Column: Use a standard HPLC system with a UV detector. A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Set to the λmax of the benzoxazole product.
-
Column Temperature: 30 °C
-
-
Analysis: Monitor the peak areas of the starting materials, the benzoxazole product, and any significant impurity peaks over time to determine the reaction progress and profile.
Protocol 2: Purification of a Solid Benzoxazole Derivative by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent will dissolve the crude benzoxazole product at an elevated temperature but not at room temperature, while impurities remain soluble at room temperature. Common solvents for recrystallizing benzoxazoles include ethanol, acetonitrile, or mixtures like ethyl acetate/heptane.[10][11][12]
-
Dissolution: Place the crude benzoxazole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[13]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 3: Setting up an Inert Atmosphere for a Scaled-Up Reaction
-
Glassware Preparation: Ensure the reactor and all associated glassware are clean and thoroughly dried in an oven before assembly.
-
Assembly: Assemble the reactor with an overhead stirrer, condenser, thermocouple, and reagent addition funnel.
-
Evacuate and Refill: Seal the reactor and connect it to a vacuum line and an inert gas (nitrogen or argon) source via a three-way valve. Evacuate the reactor to remove air and then backfill with the inert gas. Repeat this "evacuate-refill" cycle three times to ensure a completely inert atmosphere.
-
Maintain Positive Pressure: Maintain a slight positive pressure of the inert gas throughout the reaction to prevent air from leaking into the system. This can be achieved using a bubbler or a balloon filled with the inert gas.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. hazenresearch.com [hazenresearch.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ajchem-a.com [ajchem-a.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. jocpr.com [jocpr.com]
Technical Support Center: Scale-Up Synthesis of Benzoxazole Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up synthesis of benzoxazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My benzoxazole synthesis reaction is resulting in a low yield on a larger scale. What are the common causes?
Low yields during the scale-up of benzoxazole synthesis can stem from several factors, ranging from suboptimal reaction conditions to inefficient purification.[1] Key areas to investigate include:
-
Purity of Starting Materials: Impurities in reactants like 2-aminophenol or the corresponding aldehyde/carboxylic acid can interfere with the reaction.[1][2]
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Reaction Conditions: Parameters such as temperature, reaction time, solvent, and catalyst may not be optimized for the larger scale.[1]
-
Incomplete Reaction: The reaction may not have proceeded to completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).[1][3]
-
Side Product Formation: Competing side reactions can consume starting materials, thereby reducing the yield of the desired product.[1]
-
Product Degradation: The synthesized benzoxazole derivative might be unstable under the specific reaction or work-up conditions.[1]
-
Inefficient Purification: Significant product loss can occur during purification steps like crystallization or chromatography.[1]
Q2: What are the most critical parameters to monitor when scaling up benzoxazole synthesis?
When transitioning from bench-scale to a larger production scale, careful monitoring of the following parameters is crucial:
-
Temperature Control: Many reactions in benzoxazole synthesis, such as cyclization steps, can be exothermic. Proper temperature management is essential to prevent side reactions and ensure safety.[3]
-
Reagent Addition Rate: A slow and controlled addition of reagents is often necessary to maintain optimal reaction temperature and concentration profiles, preventing localized overheating.[3]
-
Mixing Efficiency: Adequate agitation is vital in large reaction vessels to ensure homogeneity and avoid localized concentration gradients or "hot spots".[3]
-
Reaction Time: Monitoring the reaction progress is key to determine the optimal duration and prevent the formation of degradation products that can occur with prolonged reaction times.[3]
Q3: I am observing a significant amount of Schiff base intermediate as a byproduct. How can I promote cyclization to the desired benzoxazole?
The formation of a stable Schiff base intermediate is a common issue, particularly in syntheses involving the condensation of a 2-aminophenol with an aldehyde.[1][4] To promote the subsequent cyclization, consider the following strategies:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the cyclization step to proceed.[2][4]
-
Optimize the Catalyst: The choice of catalyst is critical. Lewis acids are often employed to promote the cyclization step.[4] You may need to screen different catalysts or adjust the catalyst loading.[1][4]
-
Addition of an Oxidant: In some cases, the cyclization from the benzoxazoline intermediate to the final benzoxazole requires an oxidation step. The use of an appropriate oxidant may be necessary.[2]
Q4: How does the choice of solvent impact the scale-up of benzoxazole synthesis?
Solvent selection is critical and can significantly influence reaction rates, yields, and product purity.[4][5]
-
Polarity: Polar solvents can stabilize charged intermediates that occur during the cyclization process, often leading to faster reactions. Polar aprotic solvents like DMF and acetonitrile have proven effective.[5]
-
Protic vs. Aprotic: Protic solvents (e.g., ethanol) can participate in hydrogen bonding and may facilitate the initial condensation step by protonating carbonyl groups.[5] Aprotic solvents (e.g., DMF, DMSO) do not have acidic protons and are often preferred when base-catalyzed steps are involved.[5]
-
Solubility: The chosen solvent must effectively dissolve the reactants to ensure a homogeneous reaction mixture. Poor solubility can lead to incomplete reactions.[5]
-
Green Chemistry: For industrial applications, consider environmentally benign solvents like ethanol or even solvent-free conditions to improve the process's green profile.[4][6][7]
Q5: What are the most effective purification strategies for benzoxazole derivatives at a large scale?
Purification can be a major source of product loss during scale-up.[1] Effective strategies include:
-
Recrystallization: This is often the most effective and economical method for purifying solid products at scale.[3] Experimenting with different solvent systems is crucial to find one that provides high purity and good recovery.[3]
-
Washing: Simple washing of the crude product with a suitable solvent (like cold ethanol) can help remove impurities.[4]
-
Column Chromatography: While common at the lab scale, column chromatography is less practical for very large-scale production but can be invaluable for removing closely related impurities that are difficult to separate by recrystallization.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend the reaction time and monitor progress via TLC/HPLC.[3] - Cautiously increase the reaction temperature.[3] - Ensure efficient mixing, especially in large vessels.[3] - Verify the stoichiometry and purity of all reactants.[3] |
| Side Reactions | - Optimize the reaction temperature; lower temperatures may enhance selectivity.[3] - Investigate alternative catalysts or solvents to favor the desired reaction pathway.[3][5] - Control the rate of reagent addition to minimize localized high concentrations.[3] |
| Product Degradation | - Minimize reaction time once the starting material is consumed.[3] - Ensure the work-up procedure is not too harsh (e.g., avoid extreme pH or high temperatures).[3] |
| Catalyst Deactivation | - If using a recyclable catalyst, ensure it has not lost activity.[2] - For air or moisture-sensitive catalysts, ensure the reaction is performed under an inert atmosphere.[1] - Consider adding a fresh portion of the catalyst.[2] |
| Poor Raw Material Quality | - Assess the purity of starting materials using methods like melting point analysis or NMR.[1] Inconsistencies in raw materials can be amplified at scale.[8] |
Issue 2: Product Impurity (Multiple Spots on TLC)
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Materials | - Indicates an incomplete reaction. Refer to the "Incomplete Reaction" section above.[1] |
| Formation of Stable Intermediates | - A common issue is the formation of a stable Schiff base.[1][4] Promote cyclization by increasing temperature or changing the catalyst.[4] |
| Over-alkylation/acylation | - If using alkylating or acylating agents, multiple substitutions can occur. Carefully control the stoichiometry of reactants.[1] |
| Polymerization | - Starting materials or intermediates can sometimes polymerize under certain conditions.[1] Optimize reaction conditions (temperature, concentration) to minimize this. |
| Oxidation of Reagents | - 2-aminophenols can be sensitive to air oxidation.[2] Perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon) to prevent the formation of colored impurities.[1][2] |
Quantitative Data Summary
The following tables provide a summary of various reaction conditions and their outcomes for the synthesis of 2-substituted benzoxazoles.
Table 1: Comparison of Catalysts for Benzoxazole Synthesis from 2-Aminophenol and Benzaldehyde
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Brønsted Acidic Ionic Liquid (BAIL) gel | Solvent-free | 130 | 5 | 98 | [7] |
| ZnS nanoparticles | Ethanol | 70 | - | High | [4] |
| [CholineCl][oxalic acid] (DES) | Microwave | 130 | 0.25 | Excellent | [9] |
| LAIL@MNP | Solvent-free (Ultrasound) | 70 | 0.5 | up to 90 | [6] |
| SrCO₃ Nanoparticles | Solvent-free (Grindstone) | Room Temp | 0.33 | High | [10] |
Table 2: Effect of Temperature on Microwave-Assisted Synthesis
| Substrate | Temperature (°C) | Conversion Rate | Reference |
| 5-chloro-2-phenylbenzoxazole | 100 | Lower | [9] |
| 5-chloro-2-phenylbenzoxazole | 130 | Significantly Higher | [9] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
Navigating the Challenges of Oxazole Carboxylic Acid Instability: A Technical Support Guide
For Immediate Release
Researchers, scientists, and drug development professionals working with oxazole carboxylic acids now have a dedicated resource to address the inherent hydrolytic instability of these valuable compounds. This Technical Support Center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and successful application of these molecules in their research.
The hydrolytic instability of the oxazole ring, particularly when substituted with a carboxylic acid, presents a significant hurdle in experimental design and drug development. This guide offers practical solutions and a deeper understanding of the degradation mechanisms to mitigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and experimentation of oxazole carboxylic acids.
Q1: My oxazole carboxylic acid is degrading upon storage. What are the recommended storage conditions?
A1: To maintain the integrity of oxazole carboxylic acids, it is recommended to store them as a solid in a tightly sealed container in a cool, dry, and dark place.[1] Exposure to moisture, high temperatures, and light should be minimized to prevent potential degradation. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is advisable.[1]
Q2: I'm observing unexpected peaks in my HPLC analysis. What are the likely degradation pathways?
A2: The primary degradation pathway for oxazole carboxylic acids is hydrolytic ring opening.[1][2] This can be catalyzed by acidic or basic conditions. The process is often initiated by protonation of the ring nitrogen in acidic media, followed by nucleophilic attack of water at the C2 position, leading to ring cleavage.[3] Another common degradation route is decarboxylation, the loss of carbon dioxide from the carboxylic acid group, which can be accelerated by heat.[1][2] For certain substituted oxazoles, such as 5-hydroxyoxazole-4-carboxylic acids, both hydrolytic ring-opening and decarboxylation are significant concerns.[2][4]
Q3: How does pH affect the stability of my oxazole carboxylic acid?
A3: The stability of the oxazole ring is highly pH-dependent. Both acidic and basic conditions can accelerate hydrolysis. While specific data for a wide range of oxazole carboxylic acids is limited, studies on related benzoxazoles show a complex relationship between pH and hydrolysis rate. For instance, the hydrolysis of benzoxazole and 2-methylbenzoxazole shows peak instability at specific acidic pH values (around pH 0.35 and 1.35, respectively) and a reduction in the hydrolysis rate at very low and very high pH.[3] It is crucial to determine the optimal pH range for your specific compound.
Q4: I'm seeing rapid degradation of my compound in solution. What can I do to improve its stability for in vitro assays?
A4: If you are observing rapid degradation in aqueous solutions, consider the following:
-
Buffer Selection: Carefully select a buffer system that maintains the pH in the most stable range for your compound.
-
Co-solvents: If solubility allows, the addition of organic co-solvents (e.g., DMSO, ethanol) can sometimes reduce the rate of hydrolysis by lowering the water activity.
-
Prodrug Strategy: For cell-based assays, converting the carboxylic acid to an ester prodrug can temporarily mask the functionality, improving stability and potentially cell permeability. The ester can then be hydrolyzed by intracellular esterases to release the active acid.
-
Freshly Prepared Solutions: Always use freshly prepared solutions for your experiments to minimize the impact of time-dependent degradation.
Q5: Are there any chemical incompatibilities I should be aware of?
A5: Yes, avoid strong oxidizing agents, strong bases, and strong acids, as they are known to promote the degradation of oxazole-containing compounds.[1]
Quantitative Data on Hydrolytic Stability
| Compound | pH | First-Order Rate Constant (k_obs) (s⁻¹) |
| Benzoxazole | 0.35 | ~1.8 x 10⁻³ (Peak) |
| Benzoxazole | 2.0 | ~0.5 x 10⁻³ |
| 2-Methylbenzoxazole | 1.35 | ~1.2 x 10⁻⁴ (Peak) |
| 2-Methylbenzoxazole | 3.0 | ~0.2 x 10⁻⁴ |
Data adapted from studies on benzoxazoles, which may not be directly representative of all oxazole carboxylic acids.[3]
Experimental Protocols
Protocol for a Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of an oxazole carboxylic acid and to identify potential degradation products.[5][6]
Objective: To assess the stability of an oxazole carboxylic acid under various stress conditions.
Materials:
-
Oxazole carboxylic acid of interest
-
Hydrochloric acid (0.1 N and 1 N)
-
Sodium hydroxide (0.1 N and 1 N)
-
Hydrogen peroxide (3%)
-
HPLC or UPLC system with a UV/PDA detector
-
C18 reverse-phase HPLC column
-
LC-MS system for impurity identification
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of the oxazole carboxylic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[5]
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Keep the solution at room temperature and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
If no degradation is observed, repeat the experiment with 1 N HCl and/or at an elevated temperature (e.g., 60°C).[5]
-
Neutralize the samples before HPLC analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure described in step 2 using 0.1 N NaOH and, if necessary, 1 N NaOH.[5]
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature and monitor at different time points.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven at an elevated temperature (e.g., 60°C or 80°C) for a defined period (e.g., 1 week).
-
Also, expose a solution of the compound to the same thermal stress.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]
-
-
Analysis:
-
Analyze all stressed samples by a stability-indicating HPLC method (see protocol below).
-
Determine the percentage of degradation by comparing the peak area of the parent compound to that of an unstressed control.
-
Use LC-MS to identify the mass of the major degradation products.
-
Stability-Indicating HPLC Method
Objective: To develop a reverse-phase HPLC method to separate the parent oxazole carboxylic acid from its potential degradation products.
Instrumentation and Reagents:
-
HPLC system with a UV/PDA detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or phosphoric acid
-
Ultrapure water
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Gradient Program: Start with a lower percentage of acetonitrile (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes to ensure the elution of all components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the λmax of the oxazole carboxylic acid, and use a PDA detector to check for peak purity.
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Stabilization Strategies
Ester Prodrug Synthesis (Example: Methyl Ester)
Objective: To synthesize a methyl ester prodrug of an oxazole carboxylic acid to improve its stability.
Materials:
-
Oxazole carboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride or a carbodiimide coupling agent (e.g., EDC) with DMAP
-
Anhydrous organic solvent (e.g., dichloromethane)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure (using thionyl chloride):
-
Suspend the oxazole carboxylic acid in anhydrous methanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.
-
Purify by column chromatography if necessary.
Salt Formation (Example: Sodium Salt)
Objective: To form a sodium salt of the oxazole carboxylic acid to potentially improve its stability and aqueous solubility.
Materials:
-
Oxazole carboxylic acid
-
Sodium hydroxide or sodium bicarbonate
-
Water or a suitable alcohol/water mixture
Procedure:
-
Dissolve the oxazole carboxylic acid in a minimal amount of a suitable solvent (e.g., ethanol).
-
In a separate flask, prepare a stoichiometric equivalent solution of sodium hydroxide or sodium bicarbonate in water.
-
Slowly add the basic solution to the solution of the carboxylic acid with stirring.
-
Monitor the pH to ensure complete neutralization.
-
The sodium salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure to isolate the salt.
-
The resulting salt should be thoroughly dried and stored under anhydrous conditions.[7]
Visualizing Degradation and Stabilization Pathways
To further aid in understanding the concepts discussed, the following diagrams illustrate the hydrolytic degradation pathway and a general workflow for stabilization.
Caption: Acid-catalyzed hydrolytic degradation of an oxazole ring.
Caption: Workflow for selecting a stabilization strategy.
This technical support center is intended to be a living document and will be updated as new data and methodologies become available. We encourage researchers to consult this guide to proactively address the challenges associated with oxazole carboxylic acid instability.
References
- 1. benchchem.com [benchchem.com]
- 2. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Buy Oxazole-2-carboxylic acid, sodium salt [smolecule.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Benzothiazole and Benzoxazole Analogs
A Guide for Researchers in Drug Discovery
Benzothiazole and benzoxazole are prominent heterocyclic scaffolds in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities. Their structural similarity, differing by a sulfur atom in benzothiazole and an oxygen atom in benzoxazole, leads to distinct physicochemical properties that significantly influence their pharmacological profiles.[1][2] This guide offers a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of analogs derived from these two privileged heterocycles, supported by experimental data and methodologies.
Anticancer Activity
Both benzothiazole and benzoxazole derivatives have emerged as promising candidates in oncology research, demonstrating cytotoxic effects against various cancer cell lines.[1][3] The primary mechanisms often involve the induction of apoptosis and the inhibition of key signaling pathways essential for cancer cell proliferation and survival.[1][4]
Comparative Anticancer Potency
Direct comparative studies have highlighted nuanced structure-activity relationships between benzothiazole and benzoxazole analogs. For instance, in a study evaluating novel derivatives against human hepatoma (HepG2) and colon carcinoma (HCT-116) cell lines, both scaffolds showed significant potential.[5][6][7] Interestingly, replacement of the benzothiazole ring with a benzoxazole or benzimidazole moiety in certain derivatives resulted in a slight variation in potency, indicating that the choice of the heterocyclic core can fine-tune therapeutic efficacy.[6][7]
Table 1: Comparative in vitro Antiproliferative Activity of Benzothiazole, Benzimidazole, and Benzoxazole Analogs
| Compound ID | Heterocyclic Core | R Group | IC₅₀ (µM) vs. HepG2[5][6] | IC₅₀ (µM) vs. HCT-116[5][6] |
| 1d | Benzothiazole | 2-methoxy-N-(...)-benzamide | 2.1 ± 0.3 | 2.5 ± 0.4 |
| 1f | Benzimidazole | 2-methoxy-N-(...)-benzamide | 3.2 ± 0.5 | 4.1 ± 0.6 |
| 1g | Benzoxazole | 2-methoxy-N-(...)-benzamide | 2.8 ± 0.4 | 3.7 ± 0.5 |
IC₅₀ values are expressed as the mean ± standard deviation from three independent experiments.
Another study focused on benzoxazole-benzamide conjugates as potential anti-proliferative agents and VEGFR-2 inhibitors. These compounds exhibited promising activity against human breast (MCF-7) and colorectal (HCT-116) cancer cell lines, with weak cytotoxicity against normal human fibroblasts (WI-38), suggesting a degree of selectivity.[4]
Experimental Protocol: MTT Assay for Antiproliferative Activity
The cytotoxic effects of the synthesized compounds are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6][8]
MTT Assay Workflow for determining cell viability.
Signaling Pathway: VEGFR-2 Inhibition
Several benzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[4][8] Inhibition of VEGFR-2 blocks downstream signaling pathways, leading to a reduction in tumor growth and metastasis.
Simplified VEGFR-2 signaling pathway and its inhibition.
Antimicrobial Activity
Benzothiazole and benzoxazole derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[9][10][11][12] The presence of electron-withdrawing groups, such as nitro and trifluoromethyl groups, has been shown to enhance the antibacterial activity of these compounds.[9]
Comparative Antimicrobial Potency
Studies comparing the antifungal activity of benzoxazole and benzothiazole derivatives have shown that, in many cases, benzoxazole analogs exhibit superior potency. For example, against Botrytis cinerea, a specific benzoxazole derivative was found to be three-fold more active than its corresponding benzothiazole analog.[10] Similarly, in the context of antibacterial activity against various Gram-positive and Gram-negative bacteria, triazole derivatives containing a benzothiazole ring consistently demonstrated better efficacy than those with a benzoxazole ring.[13]
Table 2: Comparative Antifungal Activity of Benzoxazole and Benzothiazole Analogs against B. cinerea
| Compound ID | Heterocyclic Core | R Group | IC₅₀ (µg/mL) vs. B. cinerea[10] |
| 5a | Benzoxazole | - | 19.92 |
| 6a | Benzothiazole | - | 62.62 |
Table 3: Comparative Antibacterial Activity (MIC in µmol/mL) of Benzothiazole and Benzoxazole-Triazole Hybrids
| Compound ID | Heterocyclic Core | S. aureus[13] | B. subtilis[13] | E. coli[13] | K. pneumoniae[13] |
| 7a | Benzoxazole | 12.5 | 25 | 50 | 50 |
| 7k | Benzothiazole | 6.25 | 12.5 | 25 | 25 |
| Ciprofloxacin | - | 3.125 | 3.125 | 3.125 | 3.125 |
Experimental Protocol: Serial Dilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains is typically determined using the serial dilution method.[13][14]
Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anti-inflammatory Activity
Benzothiazole derivatives have been extensively investigated for their anti-inflammatory properties.[15][16][17][18] These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[18]
Comparative Anti-inflammatory Potency
In a study evaluating new benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties, several compounds exhibited significant in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model.[15] The most active compounds demonstrated inhibition comparable to the standard drug celecoxib.
Table 4: Anti-inflammatory Activity of Benzothiazole Derivatives in Carrageenan-Induced Rat Paw Edema
| Compound ID | % Inhibition at 1h[15] | % Inhibition at 2h[15] | % Inhibition at 3h[15] | Ulcerogenic Index[15] |
| 17c | 72 | 76 | 80 | 0.82 |
| 17i | 64 | 73 | 78 | 0.89 |
| Celecoxib | - | - | - | 0.92 |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.
Workflow for the carrageenan-induced rat paw edema assay.
Conclusion
Both benzothiazole and benzoxazole scaffolds serve as valuable templates for the design of novel therapeutic agents. The choice between these two heterocyclic cores can significantly impact the biological activity profile of the resulting analogs. While benzoxazole derivatives have shown, in some instances, superior antifungal activity, benzothiazole-containing compounds have demonstrated greater antibacterial and potent anti-inflammatory and anticancer effects. The subtle yet significant influence of the heteroatom—sulfur versus oxygen—underscores the importance of comparative studies in guiding rational drug design and development. Further research, including comprehensive in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of these versatile heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. jddtonline.info [jddtonline.info]
- 4. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel benzothiazole, benzimidazole and benzoxazole derivatives as potential antitumor agents: synthesis and preliminary in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pcbiochemres.com [pcbiochemres.com]
- 12. researchgate.net [researchgate.net]
- 13. ias.ac.in [ias.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation of Benzoic Acid, 2-(3-benzoxazolyl)- as an Enzyme Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoic acid, 2-(3-benzoxazolyl)-, a member of the benzoxazole class of heterocyclic compounds, presents a scaffold of significant interest in medicinal chemistry. While specific biological data for this particular molecule is limited in publicly available literature, the broader benzoxazole class has demonstrated a wide range of pharmacological activities.[1][2][3] Derivatives of this structural family have been identified as inhibitors of various enzymes, suggesting potential therapeutic applications in oncology and inflammatory diseases.[1][4]
This guide provides a comparative analysis of Benzoic acid, 2-(3-benzoxazolyl)- against known inhibitors of two potential enzyme targets: Jumonji domain-containing protein 3 (JMJD3), a histone demethylase, and Cyclooxygenase-2 (COX-2), a key enzyme in inflammation. The inhibitory potential of Benzoic acid, 2-(3-benzoxazolyl)- against these enzymes is hypothesized based on the activities of structurally related benzoxazole compounds.[1][4] This document outlines the necessary experimental framework to validate this hypothesis and facilitate its evaluation as a potential enzyme inhibitor.
Comparative Analysis of Enzyme Inhibitors
To contextualize the potential efficacy of Benzoic acid, 2-(3-benzoxazolyl)-, a comparison with established inhibitors of JMJD3 and COX-2 is presented below. The IC50 values, representing the concentration of an inhibitor required to reduce enzyme activity by half, are a standard metric for inhibitor potency.
Table 1: Comparison of JMJD3 Inhibitors
| Compound | Target Enzyme | IC50 Value | Notes |
| Benzoic acid, 2-(3-benzoxazolyl)- | JMJD3 (Hypothesized) | Data not available | Potential inhibitory activity based on the benzoxazole scaffold.[1] Experimental validation is required. |
| GSK-J1 | JMJD3 (KDM6B) | 60 nM | A potent and selective inhibitor of H3K27 histone demethylase.[5] |
| JIB-04 | JMJD3 | 855 nM | A pan-selective Jumonji histone demethylase inhibitor.[5] |
| IOX1 | JMJD3 (KDM6B) | Micromolar range | A broad-spectrum inhibitor of 2OG oxygenases.[6] |
Table 2: Comparison of COX-2 Inhibitors
| Compound | Target Enzyme | IC50 Value | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Benzoic acid, 2-(3-benzoxazolyl)- | COX-2 (Hypothesized) | Data not available | Data not available |
| Celecoxib | COX-2 | 0.42 µM | 33.8 |
| Etoricoxib | COX-2 | ~1 µM | 106 |
| Compound VIIa (a novel thiophene-3-carboxamide derivative) | COX-2 | 0.29 µM | 67.2 |
Experimental Protocols
To validate the hypothesized inhibitory activity of Benzoic acid, 2-(3-benzoxazolyl)-, the following detailed experimental protocols for JMJD3 and COX-2 inhibition assays are proposed.
JMJD3 Histone Demethylase Inhibition Assay (Colorimetric)
This assay measures the ability of a compound to inhibit the demethylase activity of JMJD3 on a trimethylated histone H3 lysine 27 (H3K27me3) substrate.
Principle: A substrate containing trimethylated H3K27 is coated onto microplate wells. Active JMJD3 enzyme is added, which removes the methyl groups. A specific antibody that recognizes the demethylated product is then added, followed by a secondary antibody conjugated to a detection enzyme. The amount of demethylated product is proportional to the enzyme activity and is quantified by measuring the absorbance of the developed color.
Protocol:
-
Substrate Coating: Coat a 96-well microplate with the H3K27me3 substrate and incubate to allow for stable binding.
-
Compound Incubation: Add varying concentrations of Benzoic acid, 2-(3-benzoxazolyl)- (solubilized in a suitable solvent like DMSO) to the wells. Include wells with a known inhibitor (e.g., GSK-J1) as a positive control and wells with solvent only as a negative control (100% enzyme activity).
-
Enzyme Reaction: Add purified recombinant JMJD3 enzyme to all wells except for the blank. Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for the demethylation reaction to occur.
-
Antibody Incubation: Wash the plate to remove the enzyme and unbound compounds. Add a primary antibody specific for the demethylated H3K27 product and incubate.
-
Secondary Antibody and Detection: After another wash step, add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Incubate and then add the appropriate substrate to develop a colorimetric signal.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7][8]
COX-2 Inhibition Assay (Fluorometric)
This assay determines the ability of a compound to inhibit the peroxidase activity of COX-2.
Principle: The assay is based on the detection of Prostaglandin G2, an intermediate product generated by COX enzyme activity. A probe is used that fluoresces upon reaction with this intermediate. The level of fluorescence is proportional to the COX-2 activity.
Protocol:
-
Reagent Preparation: Prepare the COX assay buffer, heme, and COX-2 enzyme solution.
-
Inhibitor Incubation: In a 96-well plate, add the COX assay buffer, heme, and COX-2 enzyme. Then, add various concentrations of Benzoic acid, 2-(3-benzoxazolyl)-. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a solvent control for 100% enzyme activity. Pre-incubate the mixture.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically using a microplate reader (e.g., Ex/Em = 535/587 nm) for a set period.
-
Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the fluorescence versus time curve). Determine the percentage of inhibition for each concentration of the test compound compared to the solvent control. The IC50 value is then calculated from the dose-response curve.[9][10]
Visualizations
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams are provided.
Caption: A generalized workflow for the validation of an enzyme inhibitor.
Caption: The NF-κB pathway, a key regulator of inflammation.
Conclusion
Benzoic acid, 2-(3-benzoxazolyl)- represents a promising scaffold for the development of novel enzyme inhibitors. Based on the documented activities of the broader benzoxazole class, dedicated research into its potential inhibition of enzymes such as JMJD3 and COX-2 is highly warranted. The experimental protocols and comparative data outlined in this guide provide a robust framework for initiating such validation studies. Successful experimental validation would position this compound as a valuable lead for further optimization in drug discovery programs targeting cancer and inflammatory conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Epigenase JMJD3/UTX Demethylase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 8. epigentek.com [epigentek.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba | MDPI [mdpi.com]
Unveiling the Cytotoxic Potential of Benzoxazole Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents with enhanced efficacy and selectivity is a perpetual endeavor. Among the myriad of heterocyclic compounds, benzoxazole derivatives have emerged as a promising class of molecules exhibiting significant cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of the cytotoxicity of various benzoxazole derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of new and more potent therapeutic agents.
Benzoxazole and its derivatives are heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] Their structural versatility allows for the synthesis of a wide array of derivatives, enabling the fine-tuning of their biological activity.[4] This analysis delves into the structure-activity relationships and cytotoxic profiles of selected benzoxazole derivatives from recent studies.
Comparative Cytotoxicity of Benzoxazole Derivatives
The cytotoxic efficacy of benzoxazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth. The following table summarizes the IC50 values for a selection of recently synthesized benzoxazole derivatives, providing a snapshot of their comparative cytotoxicity.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoxazole-benzamide conjugate 1 | HCT-116 (Colon) | Data not specified | [5] |
| Benzoxazole-benzamide conjugate 11 | HCT-116 (Colon) | Data not specified | [5] |
| Benzoxazole-benzamide conjugate 1 | MCF-7 (Breast) | Data not specified | [5] |
| Benzoxazole-benzamide conjugate 11 | MCF-7 (Breast) | Data not specified | [5] |
| 5,7-Dichloro-1,3-benzoxazole derivative 6 | Not Specified | Data not specified | [6] |
| 5,7-Dichloro-1,3-benzoxazole derivative 8 | Not Specified | Data not specified | [6] |
| 2,5-disubstituted benzoxazole 3b | MCF-7 (Breast) | 12 µg/mL | [7] |
| 2,5-disubstituted benzoxazole 3e | Hep-G2 (Liver) | 17.9 µg/mL | [7] |
| Benzoxazole derivative 12d | HepG2 (Liver) | 23.61 | [8] |
| Benzoxazole derivative 12f | MCF-7 (Breast) | 22.54 | [8] |
| Benzoxazole derivative 12i | HepG2 (Liver) | 27.30 | [8] |
| Benzoxazole derivative 12i | MCF-7 (Breast) | 27.99 | [8] |
| 5-chlorobenzo[d]oxazole derivative 14b | MCF-7 (Breast) | 4.75 | [9] |
| 5-chlorobenzo[d]oxazole derivative 14b | HepG2 (Liver) | 4.61 | [9] |
| 5-chlorobenzo[d]oxazole derivative 14k | MCF-7 (Breast) | 7.75 | [9] |
| 5-chlorobenzo[d]oxazole derivative 14n | MCF-7 (Breast) | 7.098 | [9] |
Note: Direct comparison of IC50 values between different studies should be made with caution due to potential variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The cytotoxic activity of benzoxazole derivatives is significantly influenced by the nature and position of substituents on the benzoxazole core. Structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups, such as chlorine (Cl) and nitro (NO2), can enhance the anti-proliferative activity.[10] For instance, the presence of a 5-chloro substituent on the benzoxazole ring has been shown to be favorable for potent cytotoxicity.[9]
Furthermore, the nature of the substituent at the 2-position of the benzoxazole ring plays a crucial role. The introduction of various heterocyclic moieties, such as pyrazole, oxadiazole, and piperazine, has led to the development of compounds with significant anticancer activity against various cell lines including those of the lung, colon, and breast.[11][12]
Experimental Protocols
The determination of the cytotoxic activity of benzoxazole derivatives typically involves the use of colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the Sulforhodamine B (SRB) assay.
MTT Assay Protocol
The MTT assay is a widely used method to assess cell viability. The protocol generally involves the following steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzoxazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is another common method for determining cytotoxicity based on the measurement of cellular protein content. A typical protocol includes:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the treatment period, the cells are fixed with a solution like trichloroacetic acid (TCA).
-
Staining: The fixed cells are then stained with the SRB solution.
-
Washing: Unbound dye is removed by washing with a dilute acetic acid solution.
-
Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance of the solubilized dye is measured using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated based on the absorbance readings, which are proportional to the cellular protein content.
Mechanism of Action: Inducing Apoptosis
Several studies have indicated that the cytotoxic effects of benzoxazole derivatives are often mediated through the induction of apoptosis, or programmed cell death.[5][13] This process is a key target for anticancer therapies.
dot
Caption: Proposed mechanism of action for some cytotoxic benzoxazole derivatives.
As illustrated in the diagram, some benzoxazole derivatives can inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[5][8] This inhibition can lead to cell cycle arrest. Furthermore, these compounds can downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL, leading to the activation of caspases, which are the executioners of apoptosis.[5][13] The culmination of these events is the programmed death of cancer cells.
Experimental Workflow for Cytotoxicity Analysis
The systematic evaluation of the cytotoxic potential of newly synthesized benzoxazole derivatives follows a well-defined workflow.
dot
References
- 1. Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review | International Journal of Research in Engineering, Science and Management [journal.ijresm.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. jocpr.com [jocpr.com]
- 4. ajphs.com [ajphs.com]
- 5. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 8. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ajphs.com [ajphs.com]
- 12. ajphs.com [ajphs.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Benzooxazole-2-carboxylic Acid and Benzothiazole-2-carboxylic Acid Derivatives in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of benzooxazole-2-carboxylic acid and benzothiazole-2-carboxylic acid scaffolds. While direct comparative data for the parent carboxylic acids is limited, this document synthesizes available experimental data on their derivatives to offer insights into their potential as scaffolds in drug discovery. The comparison focuses on anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental protocols and pathway visualizations.
Introduction
Benzooxazole and benzothiazole are privileged heterocyclic structures in medicinal chemistry. Their derivatives have demonstrated a wide array of pharmacological activities. The core difference between these two scaffolds is the heteroatom at position 1 of the five-membered ring – an oxygen atom in benzooxazole and a sulfur atom in benzothiazole. This seemingly minor structural change can significantly influence the electronic properties, lipophilicity, and ultimately, the biological activity of the resulting compounds. This guide aims to provide a comparative analysis of these two important chemical entities.
Anticancer Activity
In a comparative study of a series of derivatives, a 2-methoxy-N-(...)-benzamide derivative of benzothiazole showed potent anticancer activity against human hepatoma (HepG2) and colon carcinoma (HCT-116) cell lines, with IC50 values of 2.1 ± 0.3 μM and 4.5 ± 0.5 μM, respectively. While a direct benzooxazole counterpart was not evaluated in this specific study, it highlights the potential of the benzothiazole scaffold in cancer therapy[2].
Table 1: Comparative Anticancer Activity of Benzothiazole and Benzooxazole Derivatives
| Compound ID | Heterocyclic Core | R Group | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Benzothiazole | 2-methoxy-N-(...)-benzamide | HepG2 | 2.1 ± 0.3 | [2] |
| 1 | Benzothiazole | 2-methoxy-N-(...)-benzamide | HCT-116 | 4.5 ± 0.5 | [2] |
| 2 | Benzooxazole | 2-(2'-hydroxyphenyl)-4-carboxylic acid | MCF-7, A549 | > 50 | [1] |
Antimicrobial Activity
The antimicrobial potential of both benzooxazole and benzothiazole derivatives has been a subject of significant research. A comparative study on a series of 2-substituted benzimidazole, benzooxazole, and benzothiazole derivatives revealed that compounds containing the benzothiazole ring exhibited a broad spectrum of antifungal activity, which was generally better than that of the 2-substituted benzooxazole and benzimidazole derivatives[3]. Conversely, another study found that in a series of 1,2,3-triazole hybrids, the triazole derivatives containing a benzothiazole ring exhibited better antibacterial efficacy compared to those with a benzooxazole ring[4].
Table 2: Comparative Antimicrobial Activity of Benzothiazole and Benzooxazole Derivatives
| Compound Class | Heterocyclic Core | General Observation | Reference |
| 2-Substituted derivatives | Benzothiazole | Broad-spectrum antifungal activity, generally superior to benzooxazole counterparts. | [3] |
| 1,2,3-Triazole hybrids | Benzothiazole | Better antibacterial efficacy compared to benzooxazole counterparts. | [4] |
Anti-inflammatory Activity
Both benzooxazole and benzothiazole derivatives have been explored for their anti-inflammatory properties. Studies on various derivatives suggest their potential to inhibit key inflammatory mediators. For instance, certain benzothiazole derivatives have been reported to possess anti-inflammatory activities comparable to conventional drugs[5]. Similarly, propanoic acid derivatives of 6-acyl-2-benzoxazolinone and 6-acyl-2-benzothiazolinone have shown significant analgesic and anti-inflammatory activities, with the benzothiazolinone derivative generally exhibiting higher activity[6].
Signaling Pathway Modulation
While the direct effects of this compound and benzothiazole-2-carboxylic acid on signaling pathways are not well-documented, studies on their derivatives provide valuable clues.
A benzoxazole derivative has been shown to inhibit the proliferation of T lymphocytes by targeting the Janus kinase 3/Signal Transducer and Activator of Transcription 5 (JAK3/STAT5) signaling pathway. This suggests that the benzooxazole scaffold may have potential in the development of immunosuppressive agents for autoimmune diseases.
On the other hand, certain benzothiazole derivatives have been found to exert their anti-inflammatory and anticancer effects by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway, leading to the downregulation of downstream targets like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and a vehicle control. Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Antimicrobial Susceptibility: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol (Broth Microdilution):
-
Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) and COX Inhibition
Nitric Oxide (NO) Production Assay (Griess Test):
-
Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: After a 10-15 minute incubation at room temperature, measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
Cyclooxygenase (COX) Inhibition Assay: Commercially available COX-1 and COX-2 inhibitor screening assay kits can be used to evaluate the inhibitory activity of the compounds. The general principle involves measuring the peroxidase activity of COX, where the oxidation of a chromogenic substrate is monitored spectrophotometrically. The protocol typically involves:
-
Incubating the purified COX-1 or COX-2 enzyme with the test compound.
-
Initiating the reaction by adding arachidonic acid.
-
Measuring the absorbance of the colored product at a specific wavelength.
-
Calculating the percentage of inhibition relative to a control without the inhibitor.
Conclusion
The available evidence from studies on their derivatives suggests that both benzooxazole and benzothiazole scaffolds are promising starting points for the development of novel therapeutic agents. While direct comparative data on the parent 2-carboxylic acids is lacking, the general trends observed in their derivatives indicate that benzothiazoles may have an edge in antifungal and antibacterial applications, while both scaffolds show significant potential in the development of anticancer and anti-inflammatory drugs. The subtle structural difference between the two heterocycles allows for fine-tuning of biological activity, and further comparative studies on systematically varied derivatives are warranted to fully elucidate their structure-activity relationships. The provided experimental protocols and pathway diagrams offer a framework for researchers to conduct such comparative investigations.
References
- 1. Synthesis, Metal Ion Binding, and Biological Evaluation of New Anticancer 2-(2’-Hydroxyphenyl)benzoxazole Analogs of UK-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Arylbenzoxazole Derivatives
For researchers, scientists, and drug development professionals, the 2-arylbenzoxazole core represents a privileged scaffold in medicinal chemistry, consistently yielding derivatives with a broad spectrum of pharmacological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR) across anticancer, antimicrobial, and anti-inflammatory applications, supported by quantitative data and detailed experimental protocols.
The unique structural features of 2-arylbenzoxazoles, particularly the fused heterocyclic ring system, offer a versatile template for chemical modification. The strategic placement of various substituents on both the benzoxazole ring and the 2-aryl moiety allows for the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties. This has led to the discovery of potent agents targeting a range of biological entities, from microbial enzymes to key proteins involved in cancer progression and inflammation.
Anticancer Activity: Targeting Key Pathways in Malignancy
2-Arylbenzoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of critical enzymes and proteins that drive tumor growth and proliferation.
A significant body of research has focused on their role as inhibitors of enzymes like topoisomerase II and vascular endothelial growth factor receptor-2 (VEGFR-2).[1][2] The structure-activity relationship for their anticancer effects reveals several key trends. The presence of electron-withdrawing groups, such as chlorine (Cl) and nitro (NO2), at the ortho- and para-positions of the 2-aryl ring has been shown to enhance anti-proliferative activity against colon cancer cells.[3]
Furthermore, some derivatives have been identified as potent tubulin polymerization inhibitors, arresting the cell cycle in the G2/M phase and inducing apoptosis.[4][5] This mechanism is crucial for halting the uncontrolled division of cancer cells.
Comparative Anticancer Activity of 2-Arylbenzoxazole Derivatives
| Compound | Substitution Pattern | Target Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4A | 2-(aryl)-benzoxazole derivative | - | 18.8 (as Topoisomerase II inhibitor) | [1] |
| Compound 5A | 5-chlorotolylbenzoxazole | - | 22.3 (as Topoisomerase II inhibitor) | [1] |
| Compounds 1, 9-12, 15 | 2-thioacetamide linked benzoxazole-benzamide conjugates | HCT-116 and MCF-7 | Sub-micromolar | [2] |
| Compound 11 | 2-thioacetamide linked benzoxazole-benzamide conjugate | - | Potent VEGFR-2 inhibitor | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The anti-proliferative activity of 2-arylbenzoxazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-arylbenzoxazole derivatives and incubated for an additional 48-72 hours.
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Anticancer mechanisms of 2-arylbenzoxazoles.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The 2-arylbenzoxazole scaffold has also proven to be a fertile ground for the development of novel antimicrobial agents.[6] These compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[6][7]
The antimicrobial SAR suggests that the nature and position of substituents on the benzoxazole and aryl rings play a critical role in determining the potency and spectrum of activity. For instance, certain derivatives have shown potent antibacterial activity, particularly against E. coli, with molecular docking studies suggesting DNA gyrase as a potential target.[6] Some compounds have been found to be more active against Pseudomonas aeruginosa and its gentamicin-resistant isolates than standard drugs like ampicillin and rifampicin.[8]
Comparative Antimicrobial Activity of 2-Arylbenzoxazole Derivatives
| Compound | Target Microorganism | MIC (µg/mL) | Reference |
| Compound 21 & 18 | E. coli | 25 | [6] |
| Various Derivatives | Pseudomonas aeruginosa | More active than Ampicillin & Rifampicin | [8] |
| Compound 11 | Candida krusei | - (One dilution less potent than fluconazole) | [8] |
| Various Derivatives | Gram-positive & Gram-negative bacteria, Fungi | 7.8 - 250 | [8] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) of the 2-arylbenzoxazole derivatives against various microbial strains is typically determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Workflow for MIC determination.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
2-Arylbenzoxazole derivatives have also demonstrated significant potential as anti-inflammatory agents.[9] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which plays a key role in the inflammatory response.[10][11]
The SAR for anti-inflammatory activity highlights the importance of specific substitutions. For example, an α-methylacetic acid substitution at the 5-position of the benzoxazole ring was found to be preferable for activity.[9] Halogen substitution, such as with chlorine or fluorine, on the 2-aryl ring led to some of the most active compounds, which were found to be three to five times more potent than the standard drug phenylbutazone.[9] Certain 2-(2-arylphenyl)benzoxazole derivatives have been identified as selective COX-2 inhibitors with in vivo anti-inflammatory potency superior to diclofenac and celecoxib.[10][12]
Comparative Anti-inflammatory Activity of 2-Arylbenzoxazole Derivatives
| Compound | Substitution Pattern | In Vivo Model | Activity | Reference |
| Compound 14 | 2-(4-chlorophenyl)-α-methyl-5-benzoxazoleacetic acid | Carrageenin-induced rat paw edema | 3-5 times more active than phenylbutazone | [9] |
| Compound 29 | 2-(4-fluorophenyl)-α-methyl-5-benzoxazoleacetic acid | Carrageenin-induced rat paw edema | 3-5 times more active than phenylbutazone | [9] |
| Compound 3g, 3n, 3o | 2-(2-arylphenyl)benzoxazole derivatives | - | Selective COX-2 inhibitors; 3o showed better potency than diclofenac and celecoxib | [10][12] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The in vivo anti-inflammatory activity of 2-arylbenzoxazole derivatives is frequently evaluated using the carrageenan-induced paw edema model in rats.
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally to the rats at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
SAR for anti-inflammatory activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic 2-aroylindole derivatives as a new class of potent tubulin-inhibitory, antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Spectrum of Substituted Benzoxazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of various substituted benzoxazoles, supported by experimental data from recent scientific literature. The information is intended to assist researchers and professionals in the fields of medicinal chemistry and drug development in evaluating the potential of benzoxazole derivatives as antimicrobial agents.
Data Presentation: Antimicrobial Activity of Substituted Benzoxazoles
The following table summarizes the in vitro antimicrobial activity of a selection of substituted benzoxazole derivatives against various bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits visible growth of the microorganism.[1][2][3] A lower MIC value indicates greater antimicrobial potency.
| Compound ID | R1-Group | R2-Group | Staphylococcus aureus (MIC µg/mL) | Bacillus subtilis (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) | Candida albicans (MIC µg/mL) | Reference |
| BZ-1 | H | Phenyl | 50 | 25 | >200 | >200 | 100 | [3] |
| BZ-2 | 5-Cl | 4-Nitrophenyl | 12.5 | 6.25 | 100 | 200 | 50 | [1] |
| BZ-3 | H | 4-Chlorophenyl | 25 | 12.5 | >200 | >200 | 50 | [3] |
| BZ-4 | 5-CH3 | Thiophen-2-yl | 6.25 | 3.12 | 50 | 100 | 25 | [4] |
| BZ-5 | H | 2-(p-tolyl) | 3.12 | 3.12 | >100 | >100 | 6.25 | [2] |
| BZ-6 | 5-NO2 | 4-Methoxyphenyl | 12.5 | 6.25 | 25 | 50 | 12.5 | [5] |
Note: The antimicrobial activity of benzoxazole derivatives is significantly influenced by the nature and position of substituents on the benzoxazole ring and the phenyl ring at the 2-position.[4] Electron-withdrawing groups, such as nitro and chloro groups, at position 5 of the benzoxazole ring have been shown to enhance activity against certain strains.[1]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antimicrobial properties of substituted benzoxazole compounds. These protocols are based on standard methods reported in the literature.[6][7]
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
- Microorganisms: Standard strains of bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungi (e.g., Candida albicans ATCC 10231).
- Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
- Test Compounds: Stock solutions of substituted benzoxazoles are prepared in dimethyl sulfoxide (DMSO).
- Equipment: 96-well microtiter plates, multichannel pipettes, incubator.
2. Inoculum Preparation:
- Bacterial and fungal colonies are picked from fresh agar plates and suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi).
- The inoculum is then diluted in the appropriate growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
3. Assay Procedure:
- Serial two-fold dilutions of the test compounds are prepared in the growth medium directly in the 96-well plates. The final concentration range typically spans from 0.125 to 256 µg/mL.
- An equal volume of the prepared inoculum is added to each well.
- Positive control wells (inoculum without test compound) and negative control wells (medium without inoculum) are included. A solvent control with the highest concentration of DMSO used is also included.
- The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
4. Interpretation of Results:
- The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.
Agar Disk Diffusion Assay
This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test compound.
1. Preparation of Materials:
- Agar Plates: Mueller-Hinton Agar for bacteria and Sabouraud Dextrose Agar for fungi.
- Filter Paper Disks: Sterile blank filter paper disks (6 mm in diameter).
- Test Compounds: Solutions of known concentration of the benzoxazole derivatives.
2. Inoculum Preparation:
- A standardized inoculum (0.5 McFarland) of the test microorganism is uniformly swabbed onto the surface of the agar plate.
3. Assay Procedure:
- Sterile filter paper disks are impregnated with a known amount of the test compound solution and allowed to dry.
- The impregnated disks are placed on the surface of the inoculated agar plates.
- A standard antibiotic disk and a solvent control disk are used as positive and negative controls, respectively.
- The plates are incubated under the same conditions as the broth microdilution assay.
4. Interpretation of Results:
- The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater susceptibility of the microorganism to the test compound.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the evaluation of the antimicrobial spectrum of substituted benzoxazoles.
Caption: Workflow for the evaluation of antimicrobial activity of substituted benzoxazoles.
Caption: Proposed mechanism of action: Inhibition of DNA gyrase by substituted benzoxazoles.[8]
References
- 1. Synthesis and structure-activity relationships of new antimicrobial active multisubstituted benzazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpbs.com [ijpbs.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
comparative study of fluorescent properties of benzoxazole probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the fluorescent properties of three distinct benzoxazole-based probes: 2-(2'-hydroxyphenyl)benzoxazole (HBO), 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT), and Benzoxazole Yellow (YO). The objective is to offer a clear comparison of their performance with supporting experimental data to aid in the selection of appropriate probes for various research applications.
Performance Comparison of Selected Benzoxazole Probes
The following table summarizes the key fluorescent properties of HBO, BBOT, and YO. It is important to note that the properties of these probes can vary significantly with their environment, such as the solvent polarity or binding to a biological target. The data presented here are compiled from various studies and the conditions are specified where available.
| Property | 2-(2'-hydroxyphenyl)benzoxazole (HBO) | 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT) | Benzoxazole Yellow (YO) |
| Quantum Yield (Φ) | Varies with solvent and structure (derivatives range from 0.17-0.73) | ≥ 0.60 | Low in aqueous solution, significantly enhanced upon DNA binding |
| Excitation Wavelength (λex) | ~344 nm (in ethanol) | 372-374 nm (in dioxane) | ~488 nm (when bound to DNA) |
| Emission Wavelength (λem) | Dual emission, Keto form ~480-550 nm (ESIPT dependent) | ~430-450 nm (blue fluorescence) | ~510-530 nm (when bound to DNA) |
| Stokes Shift (nm) | Large, due to ESIPT | ~60-80 nm | ~22-42 nm |
| Molar Extinction Coefficient (ε) | Not explicitly found | ≥47,000 M⁻¹cm⁻¹ (at 372-374 nm in dioxane)[1] | Not explicitly found for DNA-bound state |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these benzoxazole probes are crucial for their effective application and for the reproducibility of experimental results.
Synthesis of Benzoxazole Probes
1. Synthesis of 2-(2'-hydroxyphenyl)benzoxazole (HBO):
A common method for the synthesis of HBO involves the condensation of 2-aminophenol with salicylic acid or its derivatives.[2][3]
-
Reaction: A mixture of 2-aminophenol and salicylic acid is heated in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or boric acid.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent like ethanol or by sublimation.
2. Synthesis of 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT):
The synthesis of BBOT is typically achieved through the condensation of 2,5-thiophenedicarboxylic acid with 2-amino-4-tert-butylphenol.[4][5][6]
-
Reaction: The reactants are heated in a high-boiling point solvent (e.g., trichlorobenzene) with a catalyst such as boric acid. Water formed during the reaction is removed to drive the reaction to completion.
-
Purification: The product is isolated by filtration and purified by recrystallization from a solvent like xylene.
3. Synthesis of Benzoxazole Yellow (YO):
The synthesis of YO, a cyanine dye, involves the condensation of a substituted benzoxazolium salt with a quinolinium salt. The specific precursors will determine the final structure and properties of the YO probe.
Characterization of Fluorescent Properties
1. Measurement of Molar Extinction Coefficient (ε):
The molar extinction coefficient is determined using UV-Vis spectrophotometry and the Beer-Lambert law.[7][8]
-
A stock solution of the benzoxazole probe in a suitable solvent (e.g., ethanol, dioxane) of known concentration is prepared.
-
A series of dilutions are made from the stock solution.
-
The absorbance of each solution is measured at the wavelength of maximum absorption (λmax).
-
A plot of absorbance versus concentration is generated. The molar extinction coefficient is calculated from the slope of the line (slope = ε * path length).
2. Measurement of Fluorescence Quantum Yield (Φ):
The fluorescence quantum yield is determined using a comparative method, often with a well-characterized standard.
-
A fluorescent standard with a known quantum yield in the same spectral region as the benzoxazole probe is chosen (e.g., quinine sulfate).
-
Solutions of the standard and the benzoxazole probe with low absorbance (<0.1) at the same excitation wavelength are prepared in the same solvent.
-
The fluorescence emission spectra of both solutions are recorded under identical instrumental conditions.
-
The integrated fluorescence intensity (area under the emission curve) is calculated for both the sample and the standard.
-
The quantum yield of the benzoxazole probe is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
3. DNA Binding Assay for Benzoxazole Yellow (YO):
The interaction of YO with DNA can be characterized by fluorescence titration.
-
A solution of YO in a suitable buffer is prepared.
-
The initial fluorescence spectrum of the YO solution is recorded.
-
Aliquots of a stock solution of DNA (e.g., calf thymus DNA) are incrementally added to the YO solution.
-
The fluorescence spectrum is recorded after each addition.
-
The change in fluorescence intensity at the emission maximum is plotted against the DNA concentration to determine the binding affinity.
Signaling Pathways and Experimental Workflows
DNA Intercalation Signaling Pathway
The following diagram illustrates the signaling mechanism of a benzoxazole-based intercalating probe like Benzoxazole Yellow (YO) upon binding to DNA.
Caption: Signaling pathway of a DNA intercalating benzoxazole probe.
Experimental Workflow for Comparative Analysis
The diagram below outlines a general workflow for the comparative study of the fluorescent properties of different benzoxazole probes.
Caption: General workflow for comparative analysis of fluorescent probes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Buy 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | 7128-64-5 [smolecule.com]
- 5. 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | 7128-64-5 [chemicalbook.com]
- 6. CN102070627A - Method for preparing 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene - Google Patents [patents.google.com]
- 7. DNA melting in the presence of fluorescent intercalating oxazole yellow dyes measured with a gel-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistrymag.org [chemistrymag.org]
A Cross-Validation of Experimental Findings for Benzooxazole-2-carboxylic Acid and Its Bioisosteric Scaffolds in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Benzooxazole-2-carboxylic acid and its key bioisosteric alternatives, Benzothiazole-2-carboxylic acid and Benzimidazole-2-carboxylic acid, with a focus on their potential in anticancer drug discovery. While direct comparative studies on the parent 2-carboxylic acid structures are limited in publicly available literature, this document collates and cross-validates experimental findings for various derivatives of these core scaffolds. The data presented herein is intended to offer insights into their relative performance, mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Analysis of Anticancer Activity
The therapeutic potential of benzoxazole, benzothiazole, and benzimidazole derivatives in oncology is a subject of ongoing research. Studies have shown that these heterocyclic compounds can exhibit significant cytotoxic effects against a variety of cancer cell lines. The data summarized below, collated from multiple sources, highlights the anticancer potency of various derivatives, providing a basis for comparing the core scaffolds.
Table 1: In Vitro Cytotoxicity Data for Benzoxazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 (Breast) | Promising | [1] |
| 2-(4-methoxyphenyl)benzoxazol-5-acetic acid | MCF-7 (Breast) | Promising | [1] |
| 2-Arylbenzoxazole-5-acetic acid derivatives | HCT-116 (Colon) | Varies | [1] |
| Phortress analogue (3m) | Multiple | Attractive | [2] |
| Phortress analogue (3n) | Multiple | Attractive | [2] |
| Unsubstituted benzo[d]oxazole with 2-methoxy phenyl (14a) | HepG2 (Liver) | 3.95 ± 0.18 | [3] |
| Unsubstituted benzo[d]oxazole with 2-methoxy phenyl (14a) | MCF-7 (Breast) | 4.054 ± 0.17 | [3] |
| 5-chlorobenzo[d]oxazole with 3-chlorophenyl amide (12k) | HepG2 (Liver) | 28.36 | [4] |
Table 2: In Vitro Cytotoxicity Data for Benzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Substituted methoxybenzamide benzothiazole (41) | Various | 1.1 - 8.8 | [5][6] |
| Substituted chloromethylbenzamide benzothiazole (42) | Various | 1.1 - 8.8 | [5][6] |
| N-methylpiperazine-phenyl substituted benzothiazole (1d) | HepG2 (Liver) | - | [7] |
| N-methylpiperazine-phenyl substituted benzothiazole (1d) | HCT-116 (Colon) | - | [7] |
Table 3: In Vitro Cytotoxicity Data for Benzimidazole Derivatives
| Compound/Derivative | Cancer Cell Line | Potency | Reference |
| N-methylpiperazine-phenyl substituted benzimidazole (1f) | HCT-116 (Colon) | Slightly decreased vs. benzothiazole analogue | [7] |
| 1-(5 (or 6-)-carboxy-1H-benzimidazol-2-ylmethyl)pyridinium chloride (6) | 21 human cancer cell lines | Potent | [8] |
| Copper (II) complex of compound 6 (8) | 21 human cancer cell lines | Potent | [8] |
Experimental Protocols
Detailed methodologies are critical for the validation and replication of experimental findings. Below are summaries of key protocols frequently employed in the evaluation of these compounds.
Synthesis of 2-Substituted Benzoxazole Derivatives
A common method for synthesizing 2-substituted benzoxazoles involves the condensation and cyclization of a 2-aminophenol with a carboxylic acid or its derivative.[1][3][9][10]
General Procedure:
-
A mixture of a 2-aminophenol and a substituted carboxylic acid is heated in the presence of a condensing agent, such as polyphosphoric acid or methanesulfonic acid.[3]
-
The reaction mixture is stirred at an elevated temperature for several hours to facilitate the formation of the benzoxazole ring.
-
The crude product is then purified, often by recrystallization or column chromatography, to yield the desired 2-substituted benzoxazole.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[2][11][12]
Protocol Overview:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., benzoxazole derivatives) and incubated for a specified period (typically 24-72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated for a few hours. Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: A solubilization solution (e.g., DMSO or an acidified SDS solution) is added to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow
VEGFR-2 Signaling Pathway Inhibition
Several benzoxazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels essential for tumor growth and metastasis.[13][14][15] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these small molecules inhibit its autophosphorylation and downstream signaling cascades, ultimately suppressing tumor angiogenesis.[15][16]
Caption: Inhibition of the VEGFR-2 signaling pathway by a Benzooxazole derivative.
General Experimental Workflow for Anticancer Drug Screening
The process of screening potential anticancer compounds involves a series of in vitro and in vivo evaluations to determine their efficacy and mechanism of action.
Caption: A general workflow for the preclinical screening of anticancer compounds.
References
- 1. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Potential of Benzoxazole and Benzimidazole Scaffolds
For researchers, scientists, and drug development professionals, the quest for novel and effective anticancer agents is a paramount objective. Among the myriad of heterocyclic compounds explored for this purpose, benzoxazole and benzimidazole scaffolds have emerged as privileged structures, demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides an objective comparison of the anticancer potency of these two scaffolds, supported by experimental data, detailed methodologies, and visualizations of key cellular pathways.
The structural similarity of benzoxazole and benzimidazole to endogenous purine nucleotides allows them to interact with various biological targets, disrupting cellular processes essential for cancer cell proliferation and survival. While both scaffolds have independently shown promise, this guide focuses on direct comparative studies to elucidate the nuanced differences in their anticancer efficacy.
Quantitative Comparison of Cytotoxicity
To provide a clear and concise overview of the comparative anticancer potency, the following tables summarize the half-maximal inhibitory concentration (IC50) values of various benzoxazole and benzimidazole derivatives against several human cancer cell lines. This data is extracted from studies where both scaffolds were evaluated under identical experimental conditions.
| Compound ID | Scaffold | Cell Line | IC50 (µM) |
| 1f | Benzimidazole | HCT-116 | 1.83 ± 0.15 |
| 1g | Benzoxazole | HCT-116 | 2.15 ± 0.18 |
| 1f | Benzimidazole | HepG2 | 2.54 ± 0.21 |
| 1g | Benzoxazole | HepG2 | 2.87 ± 0.25 |
Table 1: Comparative IC50 values of benzimidazole (1f) and benzoxazole (1g) derivatives against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. Data from a study by Xiang et al.[1][2]
| Compound ID | Scaffold | Cell Line | IC50 (µM) |
| UK-1 Analogue | Benzimidazole | Various | Inactive |
| UK-1 | bis-Benzoxazole | Various | As low as 0.02 |
Table 2: Comparison of a carbomethoxy-substituted benzimidazole analogue of the natural product UK-1 (a bis-benzoxazole) against various human cancer cell lines. The benzimidazole analogue was found to be inactive.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative studies, ensuring reproducibility and providing a clear understanding of the experimental basis for the presented data.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Cancer cells (e.g., HCT-116, HepG2) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (benzoxazole and benzimidazole derivatives) and incubated for an additional 48-72 hours.[3]
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.[4]
-
Formazan Solubilization: The medium containing MTT was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance of the resulting solution was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined from the dose-response curve.[4]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Cancer cells were treated with the IC50 concentration of the test compounds for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer. Annexin V-FITC positive and PI negative cells were identified as early apoptotic, while cells positive for both stains were considered late apoptotic or necrotic.
Signaling Pathways in Anticancer Activity
Both benzoxazole and benzimidazole derivatives exert their anticancer effects by modulating various cellular signaling pathways. A common mechanism involves the induction of apoptosis, or programmed cell death.
Many of these compounds have been shown to target key regulators of apoptosis, such as the Bcl-2 family of proteins and caspases.[5][6] The intrinsic apoptosis pathway is frequently implicated, where the compounds can induce mitochondrial dysfunction, leading to the release of cytochrome c and the activation of a caspase cascade, ultimately resulting in cell death.
Conclusion
The available comparative data suggests that both benzoxazole and benzimidazole scaffolds are valuable frameworks for the design of novel anticancer agents. In the direct comparisons cited, the benzimidazole derivatives, in some instances, exhibited slightly greater potency than their benzoxazole counterparts. However, the case of the UK-1 analogues demonstrates that the benzoxazole scaffold can be part of a significantly more potent molecule.
Ultimately, the anticancer efficacy is highly dependent on the specific substitutions and overall molecular architecture of the derivative, rather than solely on the core heterocyclic scaffold. The choice between a benzoxazole or benzimidazole core for drug design will likely be dictated by the specific molecular target and the desired pharmacokinetic properties. Further head-to-head comparative studies are warranted to more definitively delineate the structure-activity relationships and therapeutic potential of these two important classes of anticancer compounds.
References
- 1. Novel benzothiazole, benzimidazole and benzoxazole derivatives as potential antitumor agents: synthesis and preliminary in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of anticancer benzoxazoles and benzimidazoles related to UK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer evaluation of imidazolinone and benzoxazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. Identification of some benzoxazepines as anticancer agents inducing cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the DNA Binding Behavior of Benzoxazole Fluorescent Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the DNA binding behavior of benzoxazole fluorescent probes against common alternatives. It includes a summary of key performance data, detailed experimental protocols for assessing DNA binding, and visualizations of experimental workflows and binding mechanisms.
Introduction to Benzoxazole Fluorescent Probes
Benzoxazole derivatives are a class of heterocyclic compounds that have garnered significant interest as fluorescent probes for nucleic acids.[1][2][3] Their attractive photophysical properties, including fluorescence enhancement upon binding to DNA, make them promising candidates for various applications in molecular biology and drug development.[1][2] Compared to traditional DNA stains like ethidium bromide, which is a known mutagen, benzoxazole-based probes are being explored as potentially safer alternatives.[1][4] This guide aims to provide an objective comparison of their performance with established DNA probes, supported by experimental data and detailed methodologies.
Comparative Performance Data
The efficacy of a fluorescent DNA probe is determined by several key parameters, including its binding affinity (Kd), fluorescence quantum yield (Φf), and the extent of fluorescence enhancement upon binding to DNA. The following tables summarize the available quantitative data for a selection of benzoxazole derivatives and commonly used alternative probes.
Table 1: DNA Binding Affinity (Kd) of Fluorescent Probes
| Probe Name/Derivative | DNA Type | Binding Affinity (Kd) (µM) | Reference |
| Benzoxazole Derivatives | |||
| Benzoxazole Derivative 1 | Calf Thymus DNA | 5.06 | (Wang et al., 2013)[5] |
| Benzoxazole Derivative 2 | Calf Thymus DNA | 3.58 | (Wang et al., 2013)[5] |
| Benzoxazole Derivative 3 | Calf Thymus DNA | 52.9 | (Wang et al., 2013)[5] |
| Benzoxazole Derivative 4 | Calf Thymus DNA | 6.16 | (Wang et al., 2014)[5] |
| Alternative Probes | |||
| Ethidium Bromide | Calf Thymus DNA | ~1-10 | General Literature |
| SYBR Green I | dsDNA | Not widely reported | General Literature |
| DAPI | Calf Thymus DNA | ~0.02-0.5 | General Literature |
Table 2: Photophysical Properties of Fluorescent Probes
| Probe Name/Derivative | Free Quantum Yield (Φf) | DNA-Bound Quantum Yield (Φf) | Fluorescence Enhancement (-fold) | Reference |
| Benzoxazole Derivatives | ||||
| Oxazole Yellow (YO-PRO-1) | Very low | High | Significant | [6] |
| Alternative Probes | ||||
| Ethidium Bromide | ~0.015 | ~0.3 | ~20-30 | [1][7] |
| SYBR Green I | Low | High | >1000 | General Literature |
| DAPI | Low | High | ~20-50 | General Literature |
Experimental Protocols
Accurate assessment of DNA binding behavior relies on standardized and reproducible experimental protocols. This section provides detailed methodologies for three key techniques: fluorescence titration, circular dichroism, and molecular docking.
Fluorescence Titration for Determining Binding Affinity (Kd)
Fluorescence titration is a widely used method to determine the binding constant between a fluorescent ligand and a macromolecule like DNA. The principle involves monitoring the change in fluorescence intensity of the probe upon incremental addition of DNA.
Materials:
-
Benzoxazole fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Calf Thymus DNA (CT-DNA) stock solution (concentration determined by UV absorbance at 260 nm)
-
Binding buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a solution of the benzoxazole probe in the binding buffer at a fixed concentration (e.g., 1 µM). The concentration should be low enough to avoid self-quenching but high enough to provide a stable fluorescence signal.
-
Place the probe solution in a quartz cuvette and record the initial fluorescence emission spectrum. The excitation wavelength should be set to the absorption maximum of the probe.
-
Add small aliquots of the CT-DNA stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a set amount of time (e.g., 2-5 minutes).
-
Record the fluorescence emission spectrum after each addition of DNA.
-
Correct the fluorescence intensity for the dilution effect caused by the addition of the DNA solution.
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., one-site binding model) to calculate the dissociation constant (Kd).[8]
Workflow for Fluorescence Titration:
Fluorescence Titration Workflow
Circular Dichroism (CD) Spectroscopy for Assessing Binding Mode
Circular dichroism (CD) spectroscopy is a powerful technique to study the conformational changes in DNA upon ligand binding and can provide insights into the binding mode (intercalation vs. groove binding).[9][10][11][12]
Materials:
-
Benzoxazole fluorescent probe
-
DNA solution (e.g., calf thymus DNA or specific oligonucleotides)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
CD spectropolarimeter
-
Quartz cuvette with a defined path length (e.g., 1 cm)
Procedure:
-
Prepare a DNA solution in the buffer at a known concentration.
-
Record the CD spectrum of the DNA solution alone in the range of 200-400 nm. This will show the characteristic B-form DNA spectrum with a positive band around 275 nm and a negative band around 245 nm.
-
Prepare a solution of the benzoxazole probe in the same buffer.
-
Titrate the DNA solution with increasing concentrations of the benzoxazole probe.
-
After each addition, mix and allow the solution to equilibrate.
-
Record the CD spectrum of the DNA-probe complex after each titration step.
-
Analyze the changes in the CD spectrum of the DNA. An increase in the intensity of the positive band and a red shift are often indicative of intercalation. Changes in the induced CD of the ligand can also provide information about the binding mode.
Experimental Workflow for Circular Dichroism:
Circular Dichroism Experimental Workflow
Molecular Docking to Predict Binding Pose
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13][14] This can be used to visualize the binding of benzoxazole probes to DNA at an atomic level.
Software:
-
AutoDock Vina
-
MGLTools (for preparing input files)
-
PyMOL or UCSF Chimera (for visualization)
Procedure:
-
Prepare the Receptor (DNA):
-
Obtain a DNA structure in PDB format from the Protein Data Bank or build a canonical B-DNA structure.
-
Using AutoDockTools, add polar hydrogens and assign Gasteiger charges to the DNA molecule.
-
Save the prepared DNA structure in PDBQT format.
-
-
Prepare the Ligand (Benzoxazole Probe):
-
Draw the 2D structure of the benzoxazole probe and convert it to a 3D structure.
-
Optimize the geometry of the ligand using a suitable method (e.g., molecular mechanics).
-
Using AutoDockTools, assign Gasteiger charges and define the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Define the Grid Box:
-
Using AutoGrid, define a 3D grid box that encompasses the potential binding site on the DNA (e.g., the minor or major groove, or an intercalation site).
-
-
Run the Docking Simulation:
-
Use AutoDock Vina to perform the docking calculation, specifying the prepared receptor and ligand files, and the grid parameters.
-
-
Analyze the Results:
-
AutoDock Vina will generate several possible binding poses ranked by their binding energy.
-
Visualize the lowest energy binding poses in complex with the DNA using PyMOL or Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Molecular Docking Workflow:
Molecular Docking Workflow
Conclusion
Benzoxazole fluorescent probes represent a versatile class of molecules with significant potential for DNA binding applications.[1][2] Their performance, characterized by fluorescence enhancement upon DNA binding, makes them attractive alternatives to traditional DNA stains. This guide provides a framework for the comparative assessment of these probes, offering both quantitative data and detailed experimental protocols to aid researchers in their selection and application. Further research is warranted to expand the library of characterized benzoxazole derivatives and to fully elucidate their binding mechanisms with different DNA structures.
References
- 1. biori.periodikos.com.br [biori.periodikos.com.br]
- 2. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 3. researchgate.net [researchgate.net]
- 4. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 5. rsc.org [rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism – ScienceOpen [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. [Application of circular dichroism to the study of interactions between small molecular compounds and DNA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Benzooxazole-2-carboxylic Acid
Effective and safe disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for compounds like Benzooxazole-2-carboxylic acid is paramount. This guide provides a clear, step-by-step operational plan for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before commencing any work involving this compound, it is crucial to establish and follow stringent safety measures. All handling procedures should be conducted in a well-ventilated area, ideally within a chemical fume hood, to minimize the risk of inhalation.[1][2] Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact.[1][3]
Table 1: Personal Protective Equipment (PPE) Requirements
| Equipment Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and splashes. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile). | Prevents direct skin contact.[1] |
| Body Protection | Laboratory coat or other protective clothing. | Shields skin from accidental spills.[1] |
| Respiratory Protection | A dust respirator may be necessary if dust generation is unavoidable. | Avoids inhalation of potentially harmful dust.[1][2] |
Step-by-Step Disposal Procedure
The fundamental principle for the disposal of this compound is to treat it as hazardous waste.[3] It should never be disposed of down the drain or in regular trash.[3]
1. Waste Collection:
-
Collect all waste this compound, including any contaminated materials such as weighing paper, gloves, and wipers, in a dedicated, clearly labeled, and sealable container.[1][3]
-
Ensure the container is made of a compatible material.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[3]
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard information.[3]
3. Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[3]
-
Keep the container away from incompatible materials, such as strong oxidizing agents and bases.
4. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[3]
-
The final disposal must be conducted at an approved waste disposal plant in accordance with all local, regional, and national regulations.[1][2][4]
Accidental Spill Response
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Ventilate the Area: Ensure the area is well-ventilated.
-
Contain the Spill: For dry spills, carefully sweep or vacuum the material, avoiding the generation of dust.[1][2] It may be beneficial to slightly moisten the material with water to prevent it from becoming airborne.
-
Collect Contaminated Materials: Place all contaminated materials, including cleaning supplies and PPE, into a sealed container for disposal as hazardous waste.[1][3]
-
Decontaminate the Area: Thoroughly clean the spill area.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific EHS guidelines for any additional requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Benzooxazole-2-carboxylic Acid
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Benzooxazole-2-carboxylic acid, including detailed personal protective equipment (PPE) protocols, operational plans for safe handling, and compliant disposal procedures. Our aim is to be your preferred source for laboratory safety information, building trust by delivering value beyond the product itself.
Personal Protective Equipment (PPE)
A thorough risk assessment is crucial before handling this compound. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety. This guidance is synthesized from safety data sheets of this compound and structurally related compounds.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn where splashing is a significant risk. | Protects against dust, splashes, and vapors, preventing serious eye irritation or damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected before use. A lab coat is mandatory. For larger quantities, consider protective clothing and boots. | Prevents skin irritation upon contact.[1][2] Contaminated gloves should be disposed of properly. |
| Respiratory Protection | A dust respirator (e.g., P95 or P1) is recommended when handling solids that may generate dust.[3] For higher-level protection, type OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges can be used.[3] All work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][2] | Minimizes the risk of respiratory irritation from inhaling dust or vapors.[1] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation: Always work in a well-ventilated area, ideally within a certified chemical fume hood, to control exposure.[1][2] Ensure that safety showers and eyewash stations are readily accessible.
-
Personal Hygiene: Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly with soap and water after handling the compound.[3]
-
Handling: Avoid the formation of dust and aerosols.[3] Prevent the substance from coming into contact with incompatible materials, such as strong oxidizing agents.
-
Spill Management: In case of a spill, immediately evacuate the area. For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[1][4] The collected material and any contaminated cleaning supplies should be placed in a sealed, labeled container for disposal as hazardous waste.[5] Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
Disposal Plan:
The disposal of this compound and its waste must be treated as hazardous and comply with all federal, state, and local environmental regulations.
-
Waste Collection: Collect all waste material, including contaminated PPE and cleaning supplies, in a dedicated, clearly labeled, and sealed container.[5]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[5]
-
Disposal Method: Do not empty into drains.[2][3] The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[2] Contact your institution's Environmental Health & Safety (EHS) department for specific disposal procedures and to arrange for pickup.
Experimental Workflow for Safe Handling and Disposal
Caption: A logical workflow for the safe handling and disposal of chemicals.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
